molecular formula C14H9ClN2 B031862 6-Chloro-4-phenylquinazoline CAS No. 4015-28-5

6-Chloro-4-phenylquinazoline

Cat. No.: B031862
CAS No.: 4015-28-5
M. Wt: 240.69 g/mol
InChI Key: PDVBMNDBLYNSIS-UHFFFAOYSA-N
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Description

6-Chloro-4-phenylquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C14H9ClN2 and its molecular weight is 240.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-11-6-7-13-12(8-11)14(17-9-16-13)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVBMNDBLYNSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-phenylquinazoline

Executive Summary: this compound is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry. Its unique structural features—a fused benzene and pyrimidine ring system, a chlorine atom at the 6-position, and a phenyl group at the 4-position—confer specific physicochemical properties that are pivotal for its role in drug discovery and development.[1] Understanding these characteristics, from solubility and ionization constants to spectroscopic behavior, is fundamental for researchers aiming to leverage this molecule as a synthetic intermediate or a pharmacologically active agent. This guide provides a comprehensive technical overview of these properties, grounded in established analytical methods and field-proven insights for professionals in chemical and pharmaceutical research.

The quinazoline framework, a benzo-fused pyrimidine system, is recognized as a "privileged scaffold" in medicinal chemistry. This distinction arises from its ability to form the core of numerous compounds with a wide spectrum of biological activities, enabling interaction with diverse biological targets.[1]

Significance in Therapeutic Applications

Quinazoline derivatives are integral to a multitude of clinically approved drugs and investigational agents. Their therapeutic applications are extensive and include:

  • Anticancer Agents: Many quinazoline derivatives function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical drivers of cell proliferation in various cancers.[1][2]

  • Antimicrobial and Anti-inflammatory Agents: The scaffold is a common feature in compounds exhibiting antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3]

  • Other CNS and Cardiovascular Applications: The structural versatility of quinazolines has been exploited to develop anticonvulsant and antihypertensive drugs.[1]

Profile of this compound as a Key Research Intermediate

Within this broad class of compounds, this compound stands out as a key synthetic precursor. The chlorine atom at the 6-position and the phenyl group at the 4-position provide a unique electronic and steric profile. The chloro-substituent, in particular, serves as a versatile handle for further chemical modification, allowing for the synthesis of extensive libraries of novel derivatives for biological screening.[4] Its physicochemical properties are the primary determinants of its reaction kinetics, purification strategies, and its behavior in biological assays.

Core Physicochemical Characteristics

A precise understanding of the fundamental physicochemical properties of this compound is the starting point for any research and development endeavor. These properties dictate its handling, reactivity, and formulation potential.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₁₄H₉ClN₂PubChem[5]
Molecular Weight 240.69 g/mol PubChem[5]
Monoisotopic Mass 240.0454260 DaPubChem[5]
Canonical SMILES C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)ClPubChem[5]
InChI Key PDVBMNDBLYNSIS-UHFFFAOYSA-NPubChem[5]
Physical Form Solid (predicted)---
Melting Point Not available in searched literature.[6][7]
Boiling Point Not available in searched literature.[6]
XLogP3 (Lipophilicity) 3.3PubChem[5]

Solubility and Dissolution Behavior

Solubility is a critical parameter in drug development, influencing everything from reaction conditions in synthesis to bioavailability and formulation in pharmacology.[2] For a molecule like this compound, which is often a starting material, knowing its solubility in common organic solvents is essential for designing efficient reaction and purification protocols.

Importance in a Research Context

The predicted lipophilicity (XLogP3 of 3.3) suggests that this compound is poorly soluble in aqueous media but should exhibit good solubility in many organic solvents.[5] This is a typical characteristic of aromatic heterocyclic compounds. In drug discovery, poor aqueous solubility can hinder in vitro assay performance and lead to challenges in developing suitable oral formulations. Therefore, accurate determination of its solubility profile is a prerequisite for its advancement.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely accepted technique for determining the equilibrium solubility of a crystalline compound.[8][9] It provides a direct measure of the solute mass in a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., DMSO, Ethanol, Acetonitrile) at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Glass vials with screw caps

  • Calibrated pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle. Alternatively, centrifuge the suspension at a constant temperature to pellet the excess solid.[8]

  • Sample Collection: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To ensure no solid particulates are transferred, pass the solution through a syringe filter.

  • Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) until a constant weight of the solid residue is achieved.[8]

  • Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot taken. The result is typically expressed in mg/mL or mol/L.[8]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid to known volume of solvent B Seal vial A->B C Agitate in thermostatic shaker (24-72 hours) B->C D Settle or Centrifuge at constant temperature C->D E Withdraw clear supernatant and filter (0.45 µm) D->E F Transfer precise volume to pre-weighed container E->F G Evaporate solvent to constant weight F->G H Calculate Solubility (mass/volume) G->H

Caption: Workflow for Gravimetric Solubility Determination.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and indicates the extent of ionization at a given pH. For nitrogen-containing heterocyclic compounds like quinazolines, the pKa is critical as it influences solubility, membrane permeability, and receptor binding—key determinants of a drug's pharmacokinetic and pharmacodynamic profile.[10][11]

Role of pKa in Pharmacokinetics

The basicity of the quinazoline nitrogen atoms allows the molecule to be protonated. The pKa value corresponds to the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral form. This equilibrium affects:

  • Absorption: The neutral form is generally more lipid-soluble and can more easily cross biological membranes, such as the intestinal wall.

  • Distribution: The extent of binding to plasma proteins can be pH-dependent.

  • Formulation: The pKa dictates the choice of salts and buffers for creating stable and soluble drug formulations.

Experimental Protocol: Spectrophotometric pH Titration

This method is well-suited for compounds that possess a chromophore and whose UV-Vis absorption spectrum changes upon ionization.[12] Given the aromatic nature of this compound, this technique is highly applicable.

Objective: To determine the pKa of this compound by measuring the change in its UV absorbance as a function of pH.

Materials:

  • This compound stock solution (in a co-solvent like methanol or DMSO)

  • A series of buffers covering a wide pH range (e.g., pH 1 to 10)

  • Calibrated pH meter

  • Dual-beam UV-Vis spectrophotometer with quartz cuvettes

  • Concentrated HCl and NaOH for pH adjustment

Methodology:

  • Wavelength Selection: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1, fully protonated form) and a highly basic solution (e.g., pH 10, neutral form). Identify the wavelength (λ) where the difference in absorbance between the two forms is maximal.

  • Sample Preparation: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to different buffers of known pH. Ensure the final concentration of the organic co-solvent is low (e.g., <1%) to minimize its effect on the pKa.

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined wavelength (λ_max_).

  • Data Analysis: Plot the measured absorbance against the corresponding pH value. The data should form a sigmoidal curve.[12]

  • pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve.[12] Mathematically, this can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_N)] Where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_N is the absorbance of the neutral form.

G A Prepare solutions in highly acidic (A_I) and basic (A_N) buffers B Scan UV-Vis spectra to find λ_max with largest absorbance difference A->B C Prepare series of samples in buffers of varying pH B->C D Measure absorbance (A) of each sample at λ_max C->D E Plot Absorbance vs. pH D->E F Determine inflection point of the resulting sigmoidal curve E->F G Inflection Point pH = pKa F->G

Caption: Workflow for pKa Determination via UV-Vis Spectrophotometry.

Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure, confirming its identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Quinazoline derivatives exhibit characteristic UV-Vis absorption spectra due to their conjugated aromatic system. Typically, two main absorption bands are observed in a solvent like acetonitrile or DMSO:[13][14]

  • Short-wavelength band (240–300 nm): Attributed to π → π* transitions within the aromatic rings.[13]

  • Long-wavelength band (310–425 nm): Attributed to n → π* transitions involving the non-bonding electrons of the nitrogen atoms.[13] The exact position and intensity of these bands are influenced by substituents on the quinazoline ring. The chlorine at the 6-position and the phenyl group at the 4-position will modulate these electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. While specific, verified spectra for this compound were not found in the initial search, a predicted spectrum based on its structure and data from similar compounds would include:[15][16]

  • ¹H NMR:

    • Signals in the aromatic region (approx. 7.4-9.6 ppm).

    • Distinct multiplets for the protons on the phenyl ring.

    • Signals for the three protons on the chlorinated benzene portion of the quinazoline core, with splitting patterns determined by their positions relative to each other and the chlorine atom.

    • A characteristic singlet for the proton at the 2-position of the quinazoline ring.

  • ¹³C NMR:

    • Signals corresponding to each of the 14 carbon atoms.

    • Quaternary carbon signals (e.g., C4, C6, and the ipso-carbon of the phenyl group) would be identifiable.

    • The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.

  • Expected Molecular Ion (M⁺): A peak at m/z ≈ 240.

  • Isotopic Pattern: A crucial feature will be the isotopic pattern for chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in two molecular ion peaks: [M]⁺ at m/z 240 and [M+2]⁺ at m/z 242, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This pattern is a definitive indicator of a monochlorinated compound.[15]

  • Fragmentation: Common fragmentation patterns for quinazolines would involve the loss of small molecules or cleavage at the phenyl-quinazoline bond. The most abundant fragment ion is often observed at m/z 205, corresponding to the loss of the chlorine atom.[15]

Chemical Reactivity and Stability

The physicochemical properties of this compound also govern its chemical behavior.

  • Key Reactive Sites: The quinazoline ring is an electron-deficient system. The chlorine atom at the 4-position in related 4-chloroquinazolines is known to be highly susceptible to nucleophilic substitution, providing a common route to synthesize 4-aminoquinazoline derivatives like EGFR inhibitors.[4] While this compound has the chlorine at the 6-position, the C4 position remains a key site for potential reactions.

  • Stability: Quinazoline derivatives are generally stable compounds. However, their stability in solution can be solvent and temperature-dependent. For instance, some derivatives show greater stability in water compared to DMSO over long periods.[14][17] Stability studies, often monitored by UV-Vis or HPLC, are crucial before using the compound in prolonged biological experiments.

Correlation of Physicochemical Properties with Drug Development Potential

The journey of a compound from a laboratory curiosity to a therapeutic agent is guided by its physicochemical properties. Each parameter is a critical filter in the drug development pipeline.

G cluster_props Physicochemical Properties cluster_dev Drug Development Stage p1 Structure C₁₄H₉ClN₂ d2 Lead Optimization Structure-Activity Relationship (SAR) p1:f0->d2:f0 Guides p2 Solubility Poorly water soluble d1 Hit Identification Assay compatibility p2:f0->d1:f0 Affects d4 Formulation Dosage form design p2:f0->d4:f0 Dictates p3 Lipophilicity (LogP) High d3 Pre-clinical ADME Properties (Absorption, Distribution) p3:f0->d3:f0 Influences p4 pKa Basic Nitrogens p4:f0->d3:f0 Influences p5 MW 240.69 g/mol p5:f0->d2:f0 Constrains

Caption: Relationship between physicochemical properties and drug development stages.

Conclusion

This compound is more than just a chemical structure; it is a molecule defined by a specific set of physicochemical properties that are intrinsically linked to its potential. Its aromaticity and substitution pattern give rise to a distinct spectroscopic fingerprint. Its poor aqueous solubility and predictable basicity present both challenges and opportunities for medicinal chemists, guiding synthetic strategy and formulation science. A thorough, quantitative understanding of these core characteristics, obtained through the robust experimental protocols detailed in this guide, is not merely an academic exercise but a fundamental requirement for unlocking the full therapeutic potential of the quinazoline scaffold.

References

  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile... - ResearchGate. Available at: [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. Available at: [Link]

  • Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. - SemOpenAlex. Available at: [Link]

  • This compound | C14H9ClN2 | CID 609679 - PubChem. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]

  • This compound-2-carbaldehyde | C15H9ClN2O | CID 555754 - PubChem. Available at: [Link]

  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? | Request PDF - ResearchGate. Available at: [Link]

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Available at: [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media - FULIR. Available at: [Link]

  • (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... - ResearchGate. Available at: [Link]

  • How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. Available at: [Link]

  • 6-chloro-2-methyl-4-phenylquinazoline - C15H11ClN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • This compound-2-carboxylic acid | C15H9ClN2O2 | CID 21817693. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available at: [Link]

  • 6-Chloro-2-methoxy-4-phenylquinazoline | C15H11ClN2O | CID 742338 - PubChem. Available at: [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. Available at: [Link]

  • 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • 6-Chloro-2-methyl-4-phenylquinazoline | C15H11ClN2 | CID 4713930 - PubChem. Available at: [Link]

  • Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Available at: [Link]

  • 6-chloro-2-(chloromethyl)-4-phenylquinazoline - C15H10Cl2N2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • This compound-2-CARBALDEHYDE - gsrs. Available at: [Link]

  • 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol - Omsynth Lifesciences. Available at: [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. Available at: [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • 6-Nitro-7-chloro-4-hydroxy quinazoline - Sarex. Available at: [Link]

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An In-Depth Technical Guide to the Spectral Characterization of 6-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectral data for 6-chloro-4-phenylquinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the observed spectral features. Where experimental data is not publicly available, we will present predicted data based on closely related analogs, with clear justifications for these predictions.

Synthesis and Molecular Structure

The synthesis of this compound can be approached through several established methods for quinazoline ring formation. A common and effective strategy involves the cyclocondensation of a substituted anthranilamide with an appropriate benzaldehyde derivative, followed by chlorination. This multi-step synthesis provides a reliable route to the target compound.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound is outlined below. This method is adapted from established procedures for the synthesis of similar 6-halo-4-chloro-2-phenylquinazolines.[1]

Synthesis_of_this compound cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Oxidation cluster_3 Step 4: Chlorination 2-aminobenzamide 2-aminobenzamide 2-amino-5-chlorobenzamide 2-amino-5-chlorobenzamide 2-aminobenzamide->2-amino-5-chlorobenzamide N-Chlorosuccinimide (NCS) Acetonitrile, RT 6-chloro-4-phenyl-3,4-dihydroquinazolin-4-ol 6-chloro-4-phenyl-3,4-dihydroquinazolin-4-ol 2-amino-5-chlorobenzamide->6-chloro-4-phenyl-3,4-dihydroquinazolin-4-ol Benzaldehyde Reflux 6-chloro-4-phenylquinazolin-4(3H)-one 6-chloro-4-phenylquinazolin-4(3H)-one 6-chloro-4-phenyl-3,4-dihydroquinazolin-4-ol->6-chloro-4-phenylquinazolin-4(3H)-one Potassium Permanganate Acetone This compound This compound 6-chloro-4-phenylquinazolin-4(3H)-one->this compound POCl3 or SOCl2 Reflux

Caption: Proposed synthetic workflow for this compound.

Molecular Structure and Atom Numbering

The structural formula of this compound with the atom numbering used for spectral assignments is shown below. This numbering scheme is consistent with IUPAC nomenclature for heterocyclic systems and will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on data from analogous compounds, such as 2-phenylquinazoline and other substituted quinazolines.[2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on the quinazoline core and the phenyl ring. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the anisotropic effects of the aromatic rings.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~9.4s-
H-5~8.2dJ = 8.8
H-7~7.9ddJ = 8.8, 2.2
H-8~8.3dJ = 2.2
H-2'/H-6'~7.8m-
H-3'/H-4'/H-5'~7.5m-

Interpretation:

  • H-2: This proton is attached to a carbon between two nitrogen atoms, leading to a significant downfield shift. It is expected to appear as a sharp singlet.

  • H-5, H-7, H-8: These protons form an ABC spin system on the chlorinated benzene ring of the quinazoline core. H-8 is expected to be the most downfield of the three due to the deshielding effect of the adjacent nitrogen and the chlorine at position 6. It will likely appear as a doublet with a small meta-coupling constant. H-5 will be a doublet with a larger ortho-coupling constant, and H-7 will be a doublet of doublets.

  • Phenyl Protons (H-2'/H-6' and H-3'/H-4'/H-5'): These protons will appear as complex multiplets in the aromatic region.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show 12 distinct signals, as two pairs of carbons in the phenyl ring are equivalent. The chemical shifts are influenced by the substitution pattern and the electronic environment of each carbon atom.

Carbon Predicted Chemical Shift (ppm)
C-2~160
C-4~168
C-4a~125
C-5~128
C-6~135
C-7~130
C-8~129
C-8a~150
C-1'~137
C-2'/C-6'~130
C-3'/C-5'~129
C-4'~131

Interpretation:

  • C-2 and C-4: These carbons are part of the pyrimidine ring and are bonded to nitrogen atoms, resulting in significant downfield shifts.

  • C-6: The carbon atom bonded to the chlorine atom will be deshielded.

  • Quaternary Carbons (C-4a, C-8a, C-1'): These carbons will typically show lower intensity signals.

NMR_Assignments Predicted NMR Assignments cluster_H ¹H NMR cluster_C ¹³C NMR H2 H-2 ~9.4 ppm (s) Structure H5 H-5 ~8.2 ppm (d) H7 H-7 ~7.9 ppm (dd) H8 H-8 ~8.3 ppm (d) H_phenyl Phenyl-H ~7.5-7.8 ppm (m) C2 C-2 ~160 ppm C4 C-4 ~168 ppm C6 C-6 ~135 ppm C_quat Quaternary C's ~125-150 ppm C_phenyl Phenyl C's ~129-137 ppm Fragmentation_Pathway M [C₁₄H₉ClN₂]⁺˙ m/z = 240 M_minus_H [C₁₄H₈ClN₂]⁺ m/z = 239 M->M_minus_H - H˙ M_minus_Cl [C₁₄H₉N₂]⁺ m/z = 205 M->M_minus_Cl - Cl˙ Fragment_151 [C₈H₅N₂]⁺ m/z = 151 M_minus_Cl->Fragment_151 - C₆H₅˙

Caption: Proposed mass fragmentation pathway for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectral data for this compound. While direct experimental NMR and IR data are not widely available, this guide offers robust predictions based on established spectroscopic principles and data from closely related compounds. The provided mass spectrometry data offers clear evidence for the compound's molecular weight and fragmentation behavior. The proposed synthesis and detailed spectral interpretations serve as a valuable resource for researchers working with this and similar quinazoline derivatives, aiding in compound identification, purity assessment, and further structural modifications.

References

  • SpectraBase. 6-CHLORO-2-ETHYL-4-PHENYLQUINAZOLINE. [Link]

  • Deng, G., et al. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. RSC Advances, 6(84), 80838-80842.
  • PubChem. 6-Chloro-2-methyl-4-phenylquinazoline. [Link]

  • PubChem. 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde. [Link]

  • PubChem. This compound. [Link]

  • PubChem. This compound-2-carbaldehyde. [Link]

  • de Oliveira, V. E., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2978.

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An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2): A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, substituted pyridine derivatives hold a place of prominence due to their prevalence in biologically active molecules. This guide provides an in-depth technical overview of 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2), a compound of significant interest for researchers, chemists, and drug development professionals.

With its distinct arrangement of a nucleophilic amino group and an electrophilically versatile bromine atom on a methyl-substituted pyridine core, this molecule serves as a critical and highly adaptable intermediate.[1] Its structural features allow for a diverse array of chemical modifications, making it a favored scaffold in the synthesis of complex molecules, particularly in the realm of targeted therapies.[2][3] This guide will elucidate the core characteristics of this compound, detail a field-proven synthesis protocol, explore its pivotal role in the development of kinase inhibitors, and outline a comprehensive analytical characterization workflow.

Part 1: Core Molecular and Physicochemical Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in complex synthetic campaigns. 2-Amino-5-bromo-4-methylpyridine is a pale yellow crystalline solid under standard conditions.[1] The key physicochemical data for this compound are summarized below, providing a quantitative foundation for its handling, reaction setup, and purification.

Table 1: Core Physicochemical Properties of 2-Amino-5-bromo-4-methylpyridine

PropertyValueSource(s)
CAS Number 98198-48-2[2][4]
Molecular Formula C₆H₇BrN₂[1][2]
Molecular Weight 187.04 g/mol [1]
Appearance Pale yellow to white crystalline solid[1][2]
Melting Point 148-151 °C[2][5]
Boiling Point 254.2 ± 35.0 °C (Predicted)[2][5]
Density ~1.6 g/cm³[2]
Flash Point 107.5 ± 25.9 °C[2]
Solubility Soluble in methanol and DMF[1][6]
Purity (Typical) ≥98.0%[2]

These properties, particularly the well-defined melting point and solubility characteristics, are critical for laboratory handling, reaction monitoring, and the design of effective purification strategies. Proper storage in a cool, well-ventilated environment is essential to maintain its stability and purity.[2]

Part 2: Synthesis Protocol: Selective Bromination of 2-Amino-4-methylpyridine

The efficient and selective synthesis of 2-Amino-5-bromo-4-methylpyridine is crucial for its utility as a building block. Traditional bromination methods often employed harsh reagents like Br₂/HBr, which could lead to a mixture of products, including the undesired 3-bromo and 3,5-dibromo isomers, complicating purification and reducing overall yield.[7][8]

The modern, preferred method utilizes N-Bromosuccinimide (NBS) as a milder and more selective brominating agent. This approach offers significant advantages, including higher yields (up to 80%), greater selectivity for the desired 5-bromo isomer, and milder reaction conditions, which are more amenable to laboratory scale-up.[7][8]

Objective:

To synthesize 2-Amino-5-bromo-4-methylpyridine via a highly selective electrophilic aromatic substitution reaction using N-Bromosuccinimide (NBS).

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2_amino_4_methylpyridine 2-Amino-4-methylpyridine product 2-Amino-5-bromo-4-methylpyridine 2_amino_4_methylpyridine->product + NBS NBS N-Bromosuccinimide (NBS) Solvent DMF Temperature 0-20°C

Caption: Electrophilic bromination of 2-Amino-4-methylpyridine.

Materials and Equipment:
  • 2-Amino-4-methylpyridine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Experimental Protocol:
  • Reaction Setup: In a three-neck round-bottom flask under an ice bath, dissolve 2-Amino-4-methylpyridine (e.g., 30g, 277.8 mmol) in DMF (150 ml).[7][9] Stir until all the solid has dissolved. The initial cooling is critical to control the exothermicity of the bromination reaction.

  • Addition of Brominating Agent: Prepare a solution of NBS (e.g., 49.44g, 277.8 mmol) in DMF and add it dropwise to the reaction mixture using a dropping funnel.[8][9] Maintaining a low temperature during addition is key to ensuring high selectivity for the 5-position.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[7][8]

  • Monitoring: The reaction progress must be diligently monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[9] This self-validating step prevents premature workup and ensures maximum conversion.

  • Product Isolation: Upon completion, pour the reaction mixture into water. This will cause the product to precipitate as a brown solid.[8][9]

  • Initial Purification: Filter the solid using a Büchner funnel and wash thoroughly with deionized water to remove DMF and other water-soluble impurities.[7][9]

  • Final Purification: The dried solid is then washed with acetonitrile (164 ml).[8][9] This step is crucial for removing any remaining unreacted starting material or organic by-products, yielding the final, purified product.

  • Drying and Yield: Filter the solid again and dry it completely. The expected outcome is a brown or pale yellow solid with a reported yield of approximately 80% (42 g for the described scale).[8][9]

Workflow Diagram: Synthesis and Purification

G A Dissolve 2-Amino-4-methylpyridine in DMF (0°C) B Dropwise addition of NBS solution in DMF A->B C Stir at 20°C for 8-10h B->C D Monitor by TLC C->D E Pour into water (Precipitation) D->E Reaction Complete F Filter and wash with water E->F G Wash solid with Acetonitrile F->G H Filter and Dry G->H I Final Product: 2-Amino-5-bromo-4-methylpyridine H->I

Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Part 3: Application in Drug Development - A Scaffold for Kinase Inhibitors

The true value of 2-Amino-5-bromo-4-methylpyridine is realized in its application as a versatile intermediate for creating more complex, biologically active molecules.[2] It is a critical building block in the synthesis of kinase inhibitors, a class of targeted therapy drugs that function by blocking the action of protein kinases.[1]

Polo-like Kinase 4 (PLK4) Inhibition:

A key therapeutic target for inhibitors derived from this scaffold is Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, an essential process for cellular division.[1] In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which are hallmarks of tumorigenesis.[1] Therefore, inhibiting PLK4 presents a promising therapeutic strategy for cancer treatment.

Derivatives of 2-Amino-5-bromo-4-methylpyridine are specifically designed to fit into the ATP-binding pocket of the PLK4 enzyme. By occupying this site, they competitively inhibit the binding of ATP, thereby blocking the kinase activity of PLK4 and disrupting the downstream signaling cascade that controls centriole duplication.[1]

Mechanism of Action Diagram:

G cluster_pathway Normal PLK4 Signaling cluster_inhibition Inhibition by Drug Derivative PLK4 PLK4 Kinase Substrate Downstream Substrates PLK4->Substrate Phosphorylation ATP ATP ATP->PLK4 Centriole Centriole Duplication Substrate->Centriole PLK4_i PLK4 Kinase Blocked Inhibition of Centriole Duplication & Apoptosis PLK4_i->Blocked Activity Blocked Drug Derivative of 2-Amino-5-bromo-4-methylpyridine Drug->PLK4_i Binds to ATP Pocket

Caption: Inhibition of the PLK4 signaling pathway.

The dual functionality of the scaffold is key here. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse aryl or alkyl groups to explore the structure-activity relationship (SAR).[8][9] Simultaneously, the amino group can be acylated or otherwise modified to fine-tune the molecule's properties, such as solubility and cell permeability.[3]

Part 4: Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is required for a self-validating system of analysis.

Spectroscopic Analysis:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the first-line technique for structural confirmation. For 2-Amino-5-bromo-4-methylpyridine, the expected proton NMR spectrum in CDCl₃ would show characteristic signals: a singlet for the methyl protons (~2.28 ppm), a singlet for the amino protons (~4.48 ppm), and two singlets for the aromatic protons on the pyridine ring (~6.41 ppm and ~8.08 ppm).[8] The integration of these signals should correspond to a 3:2:1:1 ratio.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to confirm the molecular weight of the compound. For 2-Amino-5-bromo-4-methylpyridine (MW: 187.04 g/mol ), the mass spectrum would show a molecular ion peak (M+) and/or a protonated molecular ion peak (M+1) at m/z 188.[8] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be visible in the molecular ion cluster, providing definitive evidence of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy:

    • FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 2-Amino-5-bromo-4-methylpyridine would include N-H stretching vibrations for the amino group and C=C/C=N stretching vibrations characteristic of the pyridine ring.

Chromatographic Analysis:
  • Thin Layer Chromatography (TLC): As mentioned in the synthesis protocol, TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the method of choice. A validated HPLC method can provide a precise percentage of the main component and detect any impurities.

Analytical Workflow Diagram

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR FT-IR Spectroscopy Start->IR HPLC HPLC Start->HPLC Identity Structural Identity Confirmed NMR->Identity MS->Identity IR->Identity Purity Purity Confirmed (≥98%) HPLC->Purity

Sources

Biological Screening of a 6-Chloro-4-phenylquinazoline Library: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for the biological screening of a 6-chloro-4-phenylquinazoline library, a class of compounds with significant potential in oncology drug discovery. We will delve into the rationale behind the library's synthesis, detailed protocols for key biological assays, and the interpretation of screening data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel therapeutic agents.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved anticancer drugs.[1][2] Its rigid, bicyclic structure provides a versatile platform for introducing various substituents to modulate pharmacological properties. The 4-phenylquinazoline moiety, in particular, has emerged as a key pharmacophore for targeting critical cancer-related proteins. The incorporation of a chloro group at the 6-position can further enhance the anticancer effects of these derivatives.[3] This guide focuses on the systematic biological evaluation of a library of this compound analogs to identify lead compounds for further development.

Synthesis of the this compound Library

The construction of a diverse this compound library is a critical first step. A common and efficient synthetic strategy begins with the commercially available precursor, 2-amino-5-chlorobenzophenone. The general synthetic route involves a multi-step process, including the formation of the quinazolinone core, followed by chlorination and subsequent nucleophilic aromatic substitution to introduce diversity at the 4-position.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow cluster_synthesis Library Synthesis Start 2-Amino-5-chlorobenzophenone Step1 Cyclization with Formamide (or other reagents) Start->Step1 Formation of quinazolinone core Intermediate1 6-Chloro-4-phenylquinazolin-4(3H)-one Step1->Intermediate1 Step2 Chlorination (e.g., SOCl2 or POCl3) Intermediate1->Step2 Activation of C4 position Intermediate2 4,6-Dichloro-2-phenylquinazoline Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (with a library of anilines) Intermediate2->Step3 Introduction of diversity Final This compound Library Step3->Final

Caption: General workflow for the synthesis of a this compound library.

Primary Biological Screening: Assessing Antiproliferative Activity

The initial phase of screening aims to identify compounds that inhibit cancer cell growth. A robust and high-throughput method for this is the MTT assay, which measures cell viability.

The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.[6]

Experimental Protocol: MTT Assay in a 96-Well Plate Format

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound library compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.[5]

    • Incubate the plate for 4 hours at 37°C.[5]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle pipetting.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative Antiproliferative Activity of Quinazoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinazoline-based imidazole hybridA5491.32[8]
Quinazoline-based imidazole hybridMCF-73.24[8]
Quinazoline-based imidazole hybridHCT-1160.16[8]
Quinazoline derivativeMCF-75.59[8]
Quinazoline derivativeHCT-1165.60[8]
Deguelin analogueA5496.62[9]
Deguelin analogueHCT1163.43[9]
Deguelin analogueMCF-7< 10[9]

Secondary Screening and Mechanism of Action Studies

Compounds that exhibit significant antiproliferative activity in the primary screen are advanced to secondary assays to elucidate their mechanism of action. Based on the known biological activities of the quinazoline scaffold, two primary targets are often investigated: Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization.

EGFR Kinase Inhibition Assay

Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][10] The EGFR signaling pathway is a complex network that, when dysregulated, can lead to uncontrolled cell growth.

EGFR_Signaling cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruitment PI3K PI3K Dimerization->PI3K Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation Akt Akt PI3K->Akt Akt->Proliferation Inhibition of Apoptosis

Caption: Simplified diagram of the EGFR signaling pathway.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for EGFR

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a sensitive and high-throughput method for measuring inhibitor binding to a kinase.[6]

  • Reagent Preparation:

    • Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

    • Prepare serial dilutions of the test compounds in 1X kinase buffer.

    • Prepare a 2X kinase/Eu-labeled anti-tag antibody mixture in 1X kinase buffer.

    • Prepare a 4X Alexa Fluor™ labeled kinase tracer solution in 1X kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 4 µL of the test compound or control.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to initiate the reaction.[11]

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.[6]

Data Analysis and Interpretation

The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.

Tubulin Polymerization Inhibition Assay

Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. These compounds often bind to the colchicine binding site on β-tubulin, leading to a disruption of microtubule dynamics and cell cycle arrest.[11]

Tubulin_Inhibition cluster_tubulin Mechanism of Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Binding Binding to β-tubulin Tubulin->Binding Inhibitor This compound (Colchicine-site binder) Inhibitor->Binding Conformation Conformational Change in Tubulin Dimer Binding->Conformation Polymerization Inhibition of Microtubule Polymerization Conformation->Polymerization Disruption Disruption of Mitotic Spindle Polymerization->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for colchicine-site tubulin polymerization inhibitors.

Experimental Protocol: In Vitro Fluorescence-Based Tubulin Polymerization Assay

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter in a general tubulin buffer.

    • Prepare 10X stocks of test compounds, a known inhibitor (e.g., nocodazole), a known enhancer (e.g., paclitaxel), and a vehicle control.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add 5 µL of the 10X test compound or control to the appropriate wells.

    • Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a pre-warmed microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

Data Analysis and Interpretation

The fluorescence intensity is plotted against time to generate polymerization curves. The effect of the compounds is quantified by measuring parameters such as the maximum polymerization rate (Vmax) and the extent of polymerization at the plateau. IC50 values for inhibition of tubulin polymerization can be calculated from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

To confirm the cellular effects of tubulin polymerization inhibitors, cell cycle analysis is performed. Compounds that disrupt microtubule formation typically cause an accumulation of cells in the G2/M phase of the cell cycle.[5]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its IC50 concentration for a period that allows for at least one cell cycle (e.g., 24 hours).

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Fixation:

    • Wash the cells with PBS and resuspend the cell pellet.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA.

Data Analysis and Interpretation

The DNA content of the cells is plotted as a histogram. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An increase in the percentage of cells in the G2/M phase in compound-treated samples compared to the control indicates cell cycle arrest at this stage.

Conclusion and Future Directions

The systematic biological screening of a this compound library, as outlined in this guide, provides a robust framework for the identification and characterization of novel anticancer drug candidates. The multi-tiered approach, from broad antiproliferative screening to specific mechanism of action studies, allows for the efficient selection of promising lead compounds. Future work on identified hits would involve further structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and toxicity studies in preclinical models of cancer.

References

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  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. SciSpace. Available at: [Link]

  • Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells. NIH. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. Available at: [Link]

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PubMed Central. Available at: [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. Available at: [Link]

  • 3-amino-6-chloro-4-phenyl-3,4-dihydro-4-quinazolinol. Chemical Synthesis Database. Available at: [Link]

  • 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. PMC. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H). NIH. Available at: [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

  • Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. Available at: [Link]

  • Epidermal growth factor receptor. Wikipedia. Available at: [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]

  • MTT assay. Wikipedia. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI. Available at: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC. Available at: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. Available at: [Link]

  • Synthesis of 4-chloroquinazoline. PrepChem.com. Available at: [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. Available at: [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. Available at: [Link]

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  • Preparation process of 2-amino-5-chlorobenzophenone. Google Patents.

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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 6-Chloro-4-phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a recurring motif in a multitude of clinically approved anticancer agents.[1] Its rigid, heterocyclic structure provides an ideal backbone for designing molecules that can selectively interact with the ATP-binding pockets of various protein kinases.[2][3] The 6-chloro-4-phenylquinazoline scaffold, in particular, has been the subject of extensive research, with derivatives showing potent inhibitory activity against several key oncogenic kinases.[4][5] Understanding the precise mechanism by which these compounds exert their cytotoxic effects is paramount for their development as next-generation therapeutics.

This guide will navigate the user through a systematic approach to:

  • Confirming the primary mechanism of kinase inhibition.

  • Identifying specific kinase targets.

  • Elucidating the downstream cellular consequences of target engagement.

  • Validating the anticancer activity in relevant cellular models.

Part 1: Foundational Analysis – Is Kinase Inhibition the Primary Mechanism?

The initial hypothesis for a quinazoline-based compound is often inhibition of protein kinases.[2][3] The following experimental workflow outlines the initial steps to confirm this hypothesis.

G cluster_0 Initial Hypothesis Testing cluster_1 Cellular Confirmation A Synthesize & Characterize This compound Derivative B In Vitro Kinase Assay (Broad Spectrum or Panel) A->B Test Compound C Analyze Kinase Inhibition Profile B->C Raw Data D Determine IC50 Values for Hit Kinases C->D Identified Hits E Cell-Based Assay (e.g., Target Phosphorylation) D->E Select Relevant Cell Line G Confirm On-Target Effect F Western Blot Analysis E->F Protein Lysates F->G Quantify Phosphorylation

Caption: Initial workflow to confirm kinase inhibition.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a generic, luminescence-based kinase assay to screen the this compound derivative against a panel of kinases.

Principle: This assay measures the amount of ATP consumed during the phosphorylation reaction. A decrease in signal indicates kinase activity, and the reversal of this decrease by the test compound indicates inhibition.

Materials:

  • Recombinant kinases of interest (e.g., EGFR, Src, VEGFR2)

  • Specific peptide substrates for each kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent

  • This compound derivative (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a multiwell plate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted compound or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Causality Behind Experimental Choices:

  • Luminescence-based detection: Offers high sensitivity and a broad dynamic range, suitable for high-throughput screening.

  • DMSO as solvent: Ensures the solubility of the hydrophobic quinazoline derivatives. The final concentration should be kept low (typically <1%) to avoid solvent-induced artifacts.

  • Positive control: Staurosporine, a potent but non-selective kinase inhibitor, is used to validate the assay's performance.

Part 2: Target Identification and Validation

Once kinase inhibition is confirmed, the next crucial step is to identify the specific kinase(s) targeted by the this compound derivative.

Key Potential Kinase Targets for Quinazoline Scaffolds

Based on extensive literature, the following kinase families are primary candidates for inhibition by quinazoline derivatives:[2][4][6]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1][2]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell proliferation, survival, and migration.[7]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Receptor tyrosine kinases crucial for angiogenesis.[6]

  • p21-Activated Kinase 4 (PAK4): A serine/threonine kinase implicated in cancer cell motility and invasion.[8]

G cluster_0 Signaling Pathways Targeted by Quinazolines cluster_1 Downstream Effectors cluster_2 Cellular Outcomes EGFR EGFR PI3K PI3K/Akt EGFR->PI3K RAS RAS/MAPK EGFR->RAS STAT3 STAT3 EGFR->STAT3 Src Src Src->PI3K Src->RAS Src->STAT3 Metastasis Reduced Metastasis Src->Metastasis VEGFR VEGFR VEGFR->PI3K VEGFR->RAS Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis Proliferation Decreased Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis RAS->Proliferation STAT3->Proliferation

Caption: Key signaling pathways often targeted by quinazoline derivatives.

Experimental Protocol 2: Western Blot Analysis for Target Validation

This protocol is designed to assess the phosphorylation status of a specific kinase and its downstream effectors in a cellular context.

Principle: Western blotting allows for the detection and quantification of specific proteins from a complex mixture. By using antibodies that recognize both the total and the phosphorylated forms of a protein, one can determine the effect of the inhibitor on its activity.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • This compound derivative

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of the this compound derivative for a specified time. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL reagent. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., anti-EGFR) to confirm equal loading.

Causality Behind Experimental Choices:

  • Phospho-specific antibodies: These are crucial for directly assessing the inhibitory effect on the kinase's catalytic activity.

  • Total protein antibodies: Serve as a loading control to ensure that any observed decrease in phosphorylation is not due to a decrease in the total amount of the protein.

  • Downstream effectors: Probing for downstream signaling molecules (e.g., Akt, ERK) provides evidence that the inhibition of the primary target has a functional consequence on the signaling pathway.

Part 3: Cellular Phenotypic Assays

The ultimate goal is to demonstrate that the inhibition of the identified kinase target by the this compound derivative translates into a desired anticancer phenotype.

Experimental Protocol 3: Cell Viability Assay (MTT or CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • This compound derivative

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a defined period (e.g., 48 or 72 hours).

  • Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Signal Measurement: For MTT, add the solubilization solution to dissolve the formazan crystals. For CCK-8, the product is water-soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.

Causality Behind Experimental Choices:

  • Multiple cell lines: Testing the compound on a panel of cell lines with known genetic backgrounds (e.g., different kinase expression levels or mutations) can provide insights into its spectrum of activity and potential biomarkers of sensitivity.

  • Time-course experiment: Assessing cell viability at different time points can distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Part 4: Target Engagement in a Cellular Environment

Confirming that the compound binds to its intended target within the complex milieu of a living cell is a critical validation step.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (the quinazoline derivative) to its target protein often increases the protein's thermal stability. CETSA measures this change in stability as an indicator of target engagement.

Materials:

  • Intact cells or cell lysate

  • This compound derivative

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Apparatus for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Treatment: Treat intact cells or cell lysate with the this compound derivative or vehicle control.

  • Heating: Aliquot the samples and heat them to a range of temperatures using a thermal cycler.

  • Lysis and Separation: For intact cells, lyse them after heating. For all samples, centrifuge to separate the soluble protein fraction from the aggregated, denatured protein.

  • Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a method like Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices:

  • Intact cells vs. lysate: Performing CETSA in intact cells provides evidence of target engagement in a more physiologically relevant context, taking into account cell permeability and intracellular concentrations.

  • Dose-response CETSA: By varying the compound concentration at a fixed temperature, one can generate a dose-response curve for target engagement, which can be compared to the cellular IC₅₀ values.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner.

Table 1: In Vitro Kinase Inhibition Profile of a Hypothetical this compound Derivative

Kinase TargetIC₅₀ (nM)
EGFR15
Src150
VEGFR2300
PAK4>1000
Kinase X>1000

Table 2: Cellular Activity of a Hypothetical this compound Derivative

Cell LineTarget ExpressionIC₅₀ (µM)
A549High EGFR0.5
HCT116Moderate EGFR2.1
MCF-7Low EGFR>10

Conclusion

The systematic investigation of the mechanism of action of this compound derivatives is a multi-faceted process that requires a combination of biochemical, cellular, and biophysical assays. By following the logical progression outlined in this guide, researchers can build a robust and comprehensive understanding of how these promising compounds exert their anticancer effects. This knowledge is crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Retrieved from [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). PubMed. Retrieved from [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science. Retrieved from [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). PubMed. Retrieved from [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. (n.d.). American Association for Cancer Research. Retrieved from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Elsevier. Retrieved from [Link]

  • Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a highly selective c-Src kinase inhibitor. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis, and evaluation of substituted 6-amide-4-anilinoquinazoline derivatives as c-Src inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). PubMed. Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (n.d.). PubMed. Retrieved from [Link]

  • Concurrent inhibition of ALK and SRC kinases disrupts the ALK lung tumor cell proteome. (n.d.). ScienceDirect. Retrieved from [Link]

  • SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. Retrieved from [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (n.d.). National Institutes of Health. Retrieved from [Link]

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Solubility of 6-Chloro-4-phenylquinazoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Chloro-4-phenylquinazoline in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes its known physicochemical properties with established principles of solubility to offer predictive insights. Furthermore, it details robust experimental protocols for researchers to accurately determine its solubility in a range of common organic solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this compound, enabling them to optimize experimental conditions, formulation development, and in-vitro assay design.

Introduction to this compound and its Significance

This compound is a substituted quinazoline, a class of compounds known for a wide spectrum of biological activities. The quinazoline scaffold is a core structure in numerous pharmaceuticals, including anticancer and antimalarial agents.[1][2] The specific substitutions of a chloro group at the 6-position and a phenyl group at the 4-position on the quinazoline ring system of this compound create a unique molecule with distinct physicochemical properties that dictate its behavior in various chemical and biological systems.

Understanding the solubility of this compound in organic solvents is a critical prerequisite for its successful application in research and development. Solubility directly impacts:

  • Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a solvent system governs the reaction rate and yield.

  • Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent at various temperatures.

  • Formulation Development: For a compound to be developed as a therapeutic agent, its solubility in pharmaceutically acceptable solvents is a key determinant of its bioavailability and the feasibility of different dosage forms.

  • In-Vitro and In-Vivo Testing: The design of biological assays requires the compound to be dissolved in a solvent that is compatible with the biological system and does not interfere with the assay results.

Physicochemical Properties Influencing Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, the key physicochemical properties are:

PropertyValueSource
Molecular Formula C₁₄H₉ClN₂PubChem[3]
Molecular Weight 240.69 g/mol PubChem[3]
Calculated XLogP3 3.3PubChem[3]

The calculated XLogP3 value of 3.3 indicates that this compound is a relatively nonpolar, lipophilic molecule.[3] This is a direct consequence of the largely aromatic structure, comprising a benzene and a pyrimidine ring, further substituted with a phenyl group. The presence of the chlorine atom also contributes to its nonpolar character. The two nitrogen atoms in the quinazoline ring introduce some polarity, but their effect is outweighed by the large hydrophobic surface area.

Based on the "like dissolves like" principle, it can be predicted that this compound will exhibit higher solubility in nonpolar or moderately polar organic solvents and lower solubility in highly polar solvents like water.[4][5]

Predicted Solubility Profile in Common Organic Solvents

While experimental data is paramount, a predictive solubility profile can guide solvent selection.

SolventPolarityPredicted Solubility of this compoundRationale
Hexane NonpolarHighThe nonpolar nature of hexane aligns well with the lipophilic character of this compound.
Toluene NonpolarHighThe aromatic nature of toluene can engage in π-π stacking interactions with the quinazoline and phenyl rings, favoring dissolution.
Dichloromethane Moderately PolarHighDichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity.
Ethyl Acetate Moderately PolarModerate to HighThe ester functionality of ethyl acetate provides some polarity, which may allow for favorable interactions.
Acetone Polar AproticModerateAcetone's polarity might be on the higher side for optimal solubility, but it is still expected to be a reasonable solvent.
Acetonitrile Polar AproticModerateSimilar to acetone, acetonitrile is a polar aprotic solvent that should be capable of dissolving this compound to a moderate extent.
N,N-Dimethylformamide (DMF) Polar AproticHighStudies on other quinazoline derivatives have shown good solubility in DMF.[1][6]
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a powerful and versatile polar aprotic solvent known for its ability to dissolve a wide array of organic compounds.
Ethanol Polar ProticLow to ModerateThe hydroxyl group of ethanol makes it a polar protic solvent, which may not be ideal for the nonpolar this compound.
Methanol Polar ProticLow to ModerateSimilar to ethanol, the high polarity of methanol is likely to result in lower solubility.
Water Highly PolarVery Low/InsolubleThe significant mismatch in polarity between the nonpolar solute and the highly polar water will result in poor solubility. The parent quinazoline is water-soluble, but the bulky, nonpolar phenyl and chloro substituents drastically reduce aqueous solubility.[2][6]

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, experimental determination is essential. The following are robust and widely accepted methods.

Gravimetric Method

This method is a reliable and straightforward technique for determining the equilibrium solubility of a crystalline compound.[1][6]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula:

      • S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of the filtered supernatant

Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and equilibrate at constant temperature with agitation prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw known volume of supernatant samp1->samp2 samp3 Filter through 0.22 µm filter into a pre-weighed vial samp2->samp3 ana1 Evaporate solvent completely samp3->ana1 ana2 Weigh vial with dried solute ana1->ana2 ana3 Calculate solubility (mg/mL) ana2->ana3 G cluster_cal Calibration cluster_prep Saturated Solution Preparation cluster_analysis Analysis cal1 Determine λmax of this compound cal2 Prepare standard solutions of known concentrations cal1->cal2 cal3 Measure absorbance at λmax cal2->cal3 cal4 Plot calibration curve (Absorbance vs. Concentration) cal3->cal4 ana4 Determine concentration from calibration curve cal4->ana4 Use for calculation prep1 Prepare saturated solution and equilibrate ana1 Filter supernatant prep1->ana1 ana2 Dilute sample to be within calibration range ana1->ana2 ana3 Measure absorbance of diluted sample ana2->ana3 ana3->ana4 ana5 Calculate original solubility considering dilution factor ana4->ana5

Sources

6-Chloro-4-phenylquinazoline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Chloro-4-phenylquinazoline, a key heterocyclic scaffold in medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic routes, spectroscopic characterization, and its significant role as a versatile intermediate in the development of targeted therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Core Molecular Profile

This compound is a solid, aromatic heterocyclic compound recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1] Its structure, featuring a chlorinated benzofused pyrimidine ring with a phenyl substituent at position 4, provides a versatile platform for synthetic modification.

Physicochemical and Structural Data

A precise understanding of the molecule's properties is foundational for its application in research and synthesis. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₉ClN₂PubChem CID 609679[2]
Molecular Weight 240.69 g/mol PubChem CID 609679[2]
IUPAC Name This compoundPubChem CID 609679[2]
CAS Number 4015-28-5PubChem CID 609679
Canonical SMILES C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)ClPubChem CID 609679[2]
InChI Key PDVBMNDBLYNSIS-UHFFFAOYSA-NPubChem CID 609679[2]
Exact Mass 240.0454260 DaPubChem CID 609679[2]
XLogP3 3.3PubChem CID 609679[2]
Physical Form White to Yellow SolidSigma-Aldrich

Synthesis and Mechanism

The synthesis of the this compound core is typically achieved through a multi-step process that leverages classic heterocyclic chemistry principles. The most common strategies involve the construction of the quinazolinone ring followed by a crucial chlorination step.

Synthetic Pathway Overview

A widely adopted synthetic route begins with a substituted anthranilamide (2-aminobenzamide) which undergoes cyclocondensation with benzaldehyde. The resulting dihydroquinazolinone is then oxidized to the more stable quinazolin-4(3H)-one. The critical step for generating the reactive intermediate is the subsequent chlorination of the 4-oxo position.

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediates Intermediate Stages cluster_product Final Product A 5-Chloro-2-aminobenzamide C Cyclocondensation (e.g., with I₂ catalyst) A->C B Benzaldehyde B->C D 6-Chloro-2-phenylquinazolin-4(3H)-one C->D Oxidative Cyclization E Chlorination (POCl₃ or Cl₃CCN/PPh₃) D->E Aromatic Ketone to Chloride Conversion F This compound E->F

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 4-Chloro-Substituted Quinazolines

This protocol is a representative example adapted from established literature for the synthesis of halo-substituted 4-chloroquinazolines, which serves as a robust template for the title compound.[3][4]

Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one Intermediate

  • To a solution of 2-aminobenzamide (1.0 eq) in ethanol, add benzaldehyde (1.0 eq).

  • Add iodine (catalytic amount) to the mixture.

  • Stir the reaction at room temperature for approximately 5 hours, monitoring by TLC until the starting materials are consumed.

  • The intermediate, 2-phenylquinazolin-4(3H)-one, typically precipitates from the solution and can be isolated by filtration.

Step 2: Chlorination to Yield 4-Chloro-2-phenylquinazoline

  • Suspend the dried 2-phenylquinazolin-4(3H)-one intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, excess).

  • Heat the mixture under reflux (approximately 90-110 °C) for 5 hours. The reaction should be performed in a well-ventilated fume hood with appropriate acid scrubbing.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a suitable base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-2-phenylquinazoline.

Trustworthiness Note: The chlorination step is highly exothermic and liberates HCl gas. It must be conducted with extreme caution, proper personal protective equipment (PPE), and in a chemical fume hood. The purity of the final product should be validated by NMR and Mass Spectrometry to ensure complete conversion and removal of residual POCl₃.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.4-8.6 ppm). Key signals would include the isolated singlet for the proton at C2 of the quinazoline ring and distinct signals for the protons on both the phenyl and the chlorinated benzene rings.

  • ¹³C NMR: The carbon spectrum will display signals corresponding to the 14 carbon atoms. The carbons attached to nitrogen (e.g., C2 and C4) will appear significantly downfield.

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry typically shows a prominent molecular ion peak (M⁺) at m/z 240. The isotopic pattern of this peak, showing a characteristic (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, is definitive evidence for the presence of a single chlorine atom.[5]

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound in medicinal chemistry lies in its reactivity, specifically at the C4 position. The chlorine atom is an excellent leaving group, making the C4 carbon highly susceptible to nucleophilic aromatic substitution (SₙAr).

Reactivity cluster_core Core Intermediate cluster_reaction Key Reaction cluster_products Bioactive Derivatives cluster_nucleophiles Nucleophiles Core This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Core->Reaction Electrophilic Site at C4 Anilino 4-Anilinoquinazolines Reaction->Anilino Amino 4-Alkyl/Benzyl-amino- quinazolines Reaction->Amino Other Other 4-Substituted Derivatives (O, S nucleophiles) Reaction->Other Nuc1 Anilines (R-NH₂-Ar) Nuc1->Reaction Nuc2 Amines (R-NH₂) Nuc2->Reaction Nuc3 Other Nu⁻ Nuc3->Reaction

Caption: Reactivity of the C4 position in this compound.

This reactivity is extensively exploited to synthesize libraries of 4-substituted quinazoline derivatives.

Synthesis of 4-Anilinoquinazolines as Kinase Inhibitors

A primary application is the reaction with various substituted anilines to produce 4-anilinoquinazolines. This class of compounds is renowned for its ability to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Many clinically approved cancer therapeutics, such as Gefitinib and Erlotinib, are based on this core structure. The 6-chloro substituent can play a crucial role in modulating the electronic properties and binding affinity of the final molecule.

Development of Novel Antitumor Agents

Research has demonstrated that derivatives of 6-chloro-quinazoline can exhibit potent antitumor activities through various mechanisms. Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in human cancer cell lines.[6] The quinazoline scaffold has been implicated in targeting other critical cellular pathways, including the NF-κB signaling pathway and DNA intercalation.[7] This makes this compound a valuable starting point for developing novel anticancer agents that may overcome resistance to existing therapies.[7][8]

Conclusion

This compound is more than a simple chemical compound; it is a cornerstone intermediate for modern medicinal chemistry. Its well-defined synthesis, predictable reactivity at the C4 position, and the proven biological significance of its derivatives make it an indispensable tool for drug discovery. Researchers leveraging this scaffold are well-positioned to develop next-generation targeted therapies, particularly in the field of oncology. A thorough understanding of its properties and synthetic protocols, as outlined in this guide, is essential for unlocking its full potential.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]

  • This compound | C14H9ClN2. (n.d.). PubChem. [Link]

  • This compound-2-carbaldehyde | C15H9ClN2O. (n.d.). PubChem. [Link]

  • Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. (1969). Journal of Medicinal Chemistry. [Link]

  • 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • 6-chloro-2-methyl-4-phenylquinazoline - C15H11ClN2, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]

  • Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. (2016). Royal Society of Chemistry. [Link]

  • 6-chloro-2-(chloromethyl)-4-phenylquinazoline - C15H10Cl2N2, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). European Journal of Medicinal Chemistry. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2022). National Center for Biotechnology Information. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2022). Arabian Journal of Chemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • This compound-2-carboxylic acid | C15H9ClN2O2. (n.d.). PubChem. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. [Link]

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The Quinazoline Nucleus: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to the Synthesis and Evaluation of 6-Chloro-4-phenylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to this concept. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] This guide focuses on a specific, highly promising class of these compounds: 6-Chloro-4-phenylquinazoline analogs. The strategic placement of a chlorine atom at the 6-position and a phenyl group at the 4-position has been shown to be a critical determinant for potent biological activity, particularly as inhibitors of key signaling proteins in cancer progression.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel this compound analogs, with a particular focus on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors. We will delve into the causality behind experimental choices, present detailed, replicable protocols, and visualize complex pathways to empower your research and development endeavors.

Synthetic Strategies: Constructing the this compound Core and its Analogs

The synthetic approach to this compound and its derivatives is a multi-step process that allows for considerable structural diversity. The following sections detail the core synthetic workflows, providing both the rationale and step-by-step protocols.

Workflow for the Synthesis of the this compound Core

The construction of the fundamental this compound ring system is a critical first step. A common and effective strategy involves the cyclization of an appropriately substituted anthranilamide with a benzaldehyde derivative, followed by chlorination.

G cluster_0 Synthesis of 6-Chloro-4-phenylquinazolin-4(3H)-one cluster_1 Chlorination A 2-Amino-5-chlorobenzamide C Iodine (Dehydrogenation) A->C Cyclocondensation B Benzaldehyde B->C D 6-Chloro-2-phenylquinazolin-4(3H)-one C->D E 6-Chloro-2-phenylquinazolin-4(3H)-one F Thionyl Chloride (SOCl2) or Trichloromethylacetonitrile/Triphenylphosphine E->F Chlorination G This compound F->G

Caption: General synthetic workflow for this compound.

Part 1: Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzamide (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • Cyclocondensation and Dehydrogenation: Add iodine (I2) (1.2 eq) to the mixture. The iodine acts as a catalyst for the cyclocondensation and subsequent in-situ dehydrogenation.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-chloro-2-phenylquinazolin-4(3H)-one. This intermediate is often used in the next step without further purification.

Part 2: Chlorination to Yield this compound

  • Reaction Setup: Suspend the 6-chloro-2-phenylquinazolin-4(3H)-one (1.0 eq) from the previous step in thionyl chloride (SOCl2). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux until the solution becomes clear, indicating the completion of the reaction.[3]

  • Work-up: Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding it to ice-water. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and then a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Synthesis of this compound Analogs: The Power of N-Arylation

A key strategy for generating a library of bioactive analogs is the nucleophilic aromatic substitution (SNAr) at the C4 position of the quinazoline ring. The chlorine atom at this position is highly activated towards displacement by nucleophiles, particularly anilines, leading to the formation of 4-anilinoquinazoline derivatives. This approach is central to the development of many EGFR inhibitors.[4][5]

G cluster_0 N-Arylation of this compound A This compound C Base (e.g., DIPEA) or Microwave-assisted (base-free) A->C B Substituted Aniline (R-NH2) B->C D Novel 6-Chloro-4-(substituted-anilino)quinazoline Analog C->D

Caption: Synthesis of 4-anilinoquinazoline analogs via N-arylation.

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq), the desired substituted aniline (1.1-1.5 eq), and a suitable solvent such as a mixture of THF and water.[4]

  • Microwave-Assisted Reaction: Seal the vial and heat the mixture in a microwave reactor to the specified temperature and time. Microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating.[5]

  • Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-anilino-6-chloroquinazoline analog.

Causality in Synthesis: Why Choose These Methods?

  • Microwave-Assisted Synthesis: The choice of microwave irradiation for the N-arylation step is deliberate. It offers several advantages over conventional heating, including rapid reaction rates, higher yields, and often cleaner reaction profiles. This is particularly beneficial when working with less reactive anilines.[5]

  • Palladium-Catalyzed Cross-Coupling: For more complex analogs, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, provide a powerful tool for forming C-C or C-N bonds at various positions on the quinazoline ring.[2][6] These methods offer broad substrate scope and functional group tolerance, enabling the synthesis of highly functionalized derivatives. The use of a palladium catalyst facilitates the oxidative addition and reductive elimination steps that are crucial for the formation of the new bond.[6]

Biological Evaluation and Structure-Activity Relationship (SAR)

The this compound scaffold has been extensively explored for its anticancer properties, primarily through the inhibition of EGFR tyrosine kinase.[7] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[8][9]

The EGFR Signaling Pathway and Mechanism of Inhibition

EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell growth, proliferation, and survival.[3][9]

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition by Quinazoline Analogs Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor PI3K PI3K Dimerization->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor This compound Analog ATP_Site ATP-Binding Site of EGFR Kinase Domain Inhibitor->ATP_Site Competitive Inhibition ATP_Site->Dimerization Blocks Phosphorylation

Caption: Simplified EGFR signaling pathway and inhibition by quinazoline analogs.

This compound-based inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent autophosphorylation, thereby blocking the downstream signaling cascades and inhibiting cancer cell proliferation.[7]

Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following table summarizes the EGFR inhibitory activity of a series of representative analogs.

Compound IDR (Substitution at 4-anilino)EGFR IC50 (nM)Reference
1 -H>1000Fictional Example
2 3-chloro-4-fluoro11[10]
3 3-bromo25Fictional Example
4 4-methoxy85Fictional Example
5 3-ethynyl5Fictional Example
6d 2-phenoxy69[7]

Key SAR Insights:

  • Substitution at the 4-Anilino Ring: The nature and position of substituents on the 4-anilino ring are critical for potent EGFR inhibition. Small, electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) at the meta and para positions, often enhance activity.[10] This is likely due to favorable interactions with the amino acid residues in the ATP-binding pocket.

  • The 6-Chloro Group: The chlorine atom at the 6-position of the quinazoline ring is a key feature for high potency. It is believed to occupy a hydrophobic pocket in the enzyme's active site, contributing to the overall binding affinity.

  • Flexibility and Conformation: The introduction of linkers, such as an ether or thioether at the 7-position, can provide additional binding interactions and modulate the pharmacokinetic properties of the compounds.

Conclusion and Future Directions

The this compound scaffold remains a highly attractive and versatile platform for the design and discovery of novel therapeutic agents, particularly in the realm of oncology. The synthetic strategies outlined in this guide provide a robust framework for generating diverse libraries of analogs for biological screening. A thorough understanding of the structure-activity relationships, guided by quantitative biological data and a clear comprehension of the target's signaling pathway, is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of covalent and allosteric inhibitors to overcome acquired resistance to current EGFR-targeted therapies, further solidifying the legacy of the quinazoline nucleus in medicinal chemistry.

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In Silico Modeling of 6-Chloro-4-phenylquinazoline Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous therapeutic agents with a wide range of pharmacological activities.[1][2][3] This versatility has led to the development of several FDA-approved drugs, particularly in oncology.[1] This in-depth technical guide focuses on a specific, yet representative member of this class: 6-Chloro-4-phenylquinazoline . We will provide a comprehensive, step-by-step framework for the in silico evaluation of its potential bioactivity. This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that intertwines established protocols with the strategic rationale behind each computational experiment. Our approach is grounded in the principles of predictive modeling, including target identification, quantitative structure-activity relationship (QSAR) analysis, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Introduction: The Quinazoline Scaffold and the Subject Molecule

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, offers a versatile framework for molecular design.[3][4] Its structural rigidity and multiple points for substitution allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. This has enabled the development of potent inhibitors for various biological targets, most notably protein tyrosine kinases which are pivotal in cell signaling pathways that govern cell proliferation and survival.[1][5]

The subject of this guide, this compound, possesses key structural motifs common to many bioactive quinazolines. The 4-phenyl group can engage in crucial hydrophobic and π-stacking interactions within a target's active site, while the 6-chloro substituent can modulate the electronic properties of the quinazoline ring system and potentially form specific halogen bonds.[6] Given the extensive research into similar 4-anilinoquinazolines as inhibitors of the Epidermal Growth Factor Receptor (EGFR), this kinase presents a logical and high-priority starting point for our investigation.[7][8][9]

This guide will, therefore, use the EGFR kinase domain as the primary hypothetical target to illustrate a complete in silico workflow designed to predict and rationalize the bioactivity of this compound.

The Computational Drug Discovery Workflow: A Strategic Overview

Our investigation will follow a multi-modal computational approach, progressing from broad-based predictions to highly detailed simulations of molecular interactions. This hierarchical workflow is designed to be self-validating at each stage, ensuring that computational resources are applied efficiently and that the resulting data provides a cohesive and trustworthy narrative of the molecule's potential.

G cluster_0 Phase 1: Foundation & Hypothesis Generation cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Dynamic Validation & Refinement cluster_3 Phase 4: Synthesis & Conclusion A Target Identification & Rationale (EGFR Kinase) B Ligand Preparation (3D Structure Generation) A->B informs C ADMET Prediction (Drug-Likeness Assessment) B->C D QSAR Model Application (Activity Prediction) B->D E Molecular Docking (Binding Pose & Affinity) B->E H Data Synthesis & SAR Insights C->H D->E cross-validates F Molecular Dynamics Simulation (Complex Stability) E->F provides initial coordinates G Binding Free Energy Calculation (MM/PBSA or MM/GBSA) F->G generates trajectories for G->H

Caption: A strategic workflow for the in silico evaluation of a novel compound.

Phase 1: Foundational Analysis & Hypothesis Generation

Target Identification and Protein Preparation

Causality: The choice of a biological target is the most critical first step. Based on the prevalence of the quinazoline scaffold in approved EGFR inhibitors like Gefitinib and Erlotinib, the EGFR kinase domain is a highly probable target.[9] The 4-phenyl group on our molecule mimics the 4-anilino moiety that is crucial for the activity of these drugs.[7]

Protocol: EGFR Kinase Domain Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of human EGFR kinase domain, preferably in complex with a known quinazoline-based inhibitor (e.g., PDB ID: 1M17 for Erlotinib). This co-crystallized ligand serves as a crucial reference for validating the docking protocol.

  • Protein Preparation: Utilize a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, MOE's Structure Preparation).

    • Remove all non-essential water molecules (those not mediating key protein-ligand interactions).

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign correct bond orders and protonation states for amino acid residues, particularly histidines, at a physiological pH of 7.4.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation, while preserving the overall backbone fold.

Ligand Preparation

Causality: The 2D structure of a molecule is insufficient for 3D computational modeling. It must be converted into a low-energy, three-dimensional conformation with correct protonation states to ensure accurate simulation of its interactions with the target protein.

Protocol: 3D Structure Generation of this compound

  • 2D Sketching: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch). The IUPAC name is this compound.[6]

  • 3D Conversion: Use a tool like LigPrep (Schrödinger) or MOE to convert the 2D structure into a 3D conformation.

  • Ionization States: Generate possible ionization states at the target physiological pH (7.4). For this compound, the quinazoline nitrogens have pKa values that generally leave them neutral at pH 7.4.

  • Tautomers & Stereoisomers: Generate plausible tautomers and stereoisomers. Our target molecule is achiral and has limited tautomeric possibilities, simplifying this step.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., OPLS4, MMFF94x) to obtain a low-energy conformer.

In Silico ADMET Profiling

Causality: Assessing drug-likeness early is a critical self-validating step. A molecule with high predicted activity is of little value if it has poor absorption, rapid metabolism, or high toxicity. This step acts as a "fail-fast" checkpoint.

Protocol: ADMET Prediction

  • Tool Selection: Utilize web-based servers or integrated software modules like SwissADME, admetSAR, or QikProp (Schrödinger).[10][11]

  • Property Calculation: Input the prepared ligand structure to calculate key physicochemical and pharmacokinetic properties.

  • Analysis: Evaluate the results against established thresholds for oral bioavailability and drug-likeness.

Table 1: Predicted ADMET Properties for this compound

Property Predicted Value Acceptable Range Interpretation
Molecular Weight ( g/mol ) 240.69[6] < 500 Excellent
LogP (Octanol/Water) 3.3[6] -0.4 to +5.6 Good lipophilicity
Hydrogen Bond Donors 0 ≤ 5 Excellent
Hydrogen Bond Acceptors 2 ≤ 10 Excellent
Lipinski's Rule of Five 0 Violations ≤ 1 Violation High drug-likeness
Human Intestinal Absorption High High Good potential for oral absorption
BBB Permeant Yes - Potential for CNS side effects
CYP2D6 Inhibitor Probable No Potential for drug-drug interactions

| Ames Mutagenicity | Non-mutagen | Non-mutagen | Low toxicity risk |

Note: These values are representative predictions from common ADMET tools. Actual experimental values may vary.

Phase 2: Predictive Bioactivity Modeling

Quantitative Structure-Activity Relationship (QSAR)

Causality: QSAR models provide a mathematical correlation between the chemical structure of a compound and its biological activity.[12][13][14] By building or using a pre-existing QSAR model for EGFR inhibitors, we can obtain a rapid, quantitative prediction of our molecule's potency. This serves as an independent validation of our target hypothesis before committing to more computationally expensive methods.

Protocol: QSAR Analysis

  • Dataset Curation: A robust QSAR model is built upon a high-quality dataset of quinazoline analogues with experimentally determined IC₅₀ values against EGFR.[15][16]

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, constitutional).[17]

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a regression model correlating the descriptors with the observed activity (pIC₅₀).[16]

    • Equation (Example MLR): pIC₅₀ = b₀ + b₁(Descriptor₁) + b₂(Descriptor₂) + ...[16][18]

  • Model Validation: Rigorously validate the model using internal (cross-validation, q²) and external (test set, R²_pred) validation techniques to ensure its predictive power.[15]

  • Prediction: Input the calculated descriptors for this compound into the validated QSAR model to predict its pIC₅₀. A strong predicted pIC₅₀ would justify proceeding with docking and MD simulations.

Molecular Docking

Causality: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).[19][20] This provides crucial structural insights into the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that drive binding. A successful docking run should place our molecule in a pose similar to that of known inhibitors.

Protocol: Docking into the EGFR ATP-Binding Site

  • Grid Generation: Define the docking search space by creating a receptor grid centered on the position of the co-crystallized ligand (e.g., Erlotinib) in the prepared EGFR structure. The grid size should be sufficient to allow rotational and translational sampling of the ligand.

  • Docking Execution: Use a validated docking program such as Glide (Schrödinger), AutoDock, or MOE Dock.[19]

    • Standard Precision (SP) Docking: Perform an initial, faster docking run to generate a diverse set of potential poses.

    • Extra Precision (XP) Docking: Re-dock the top-scoring poses from the SP run using a more rigorous scoring function to improve accuracy and reduce false positives.

  • Pose Analysis:

    • Visual Inspection: Analyze the top-scoring pose. For EGFR, a key interaction is the hydrogen bond between the N1 of the quinazoline ring and the backbone amide of Met793 in the hinge region.

    • Scoring Function: The docking score (e.g., GlideScore, DockScore) provides a quantitative estimate of binding affinity. Compare this score to that of a re-docked known inhibitor.

    • Interaction Fingerprints: Examine key interactions:

      • Hydrogen Bonds: N1 with Met793.

      • Hydrophobic Interactions: The phenyl ring with hydrophobic residues like Leu718, Val726, Ala743, and Leu844.

      • Halogen Interactions: The 6-chloro group with nearby residues.

G cluster_0 EGFR Hinge Region cluster_1 Ligand: this compound cluster_2 Hydrophobic Pocket Met793 Met793 (Backbone NH) Quinazoline Quinazoline Core Quinazoline->Met793 H-Bond (N1 atom) Phenyl 4-Phenyl Group Leu718 Leu718 Phenyl->Leu718 Hydrophobic Val726 Val726 Phenyl->Val726 Hydrophobic Ala743 Ala743 Phenyl->Ala743 Hydrophobic Chloro 6-Chloro Group Chloro->Met793 Potential Halogen Bond

Caption: Key binding interactions predicted by molecular docking in the EGFR active site.

Phase 3: Dynamic Validation of the Ligand-Protein Complex

Molecular Dynamics (MD) Simulation

Causality: Molecular docking provides a static snapshot of the binding pose. However, proteins and ligands are dynamic entities. MD simulation offers a way to observe the time-dependent behavior of the ligand-protein complex in a simulated physiological environment, providing critical insights into the stability of the binding pose and key interactions.[21][22]

Protocol: MD Simulation of the EGFR-Ligand Complex

  • System Setup:

    • Take the best-scoring docked pose of this compound within the EGFR active site.

    • Solvate the complex in an explicit water model (e.g., TIP3P) within a periodic boundary box.[23]

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.

  • Simulation Execution: Use an MD engine like AMBER, GROMACS, or Desmond.[21]

    • Minimization: Perform energy minimization of the entire system to remove steric clashes.

    • Equilibration: Gradually heat the system to 300 K (NPT ensemble) and equilibrate it to ensure the solvent and ions are properly distributed around the protein-ligand complex.

    • Production Run: Run the production simulation for a significant timescale (e.g., 50-100 nanoseconds) to sample conformational space.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket.[21]

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions of flexibility. The ligand and key active site residues should exhibit low fluctuation.

    • Interaction Analysis: Monitor the stability of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

Binding Free Energy Calculation

Causality: While docking scores provide a rapid estimate of affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a more accurate, albeit computationally intensive, calculation of the binding free energy by analyzing snapshots from the MD trajectory.

Protocol: MM/GBSA Calculation

  • Snapshot Extraction: Extract frames at regular intervals from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energy of the complex, the free protein, and the free ligand. The binding free energy (ΔG_bind) is then calculated as:

    • ΔG_bind = E_complex - (E_receptor + E_ligand)

  • Interpretation: A more negative ΔG_bind value indicates a more favorable binding interaction. This provides a final, robust validation of the molecule's predicted affinity for the target.

Conclusion and Future Directions

This guide has outlined a comprehensive and logically structured in silico workflow to investigate the bioactivity of this compound. By leveraging a suite of computational tools, we can progress from a 2D chemical structure to a robust, dynamically-validated model of its interaction with a high-probability biological target, EGFR. The data generated from ADMET profiling, QSAR, molecular docking, and MD simulations provides a multi-faceted and self-validating assessment of the compound's potential as a drug candidate.

The insights gleaned from this process—specifically the predicted binding pose, key molecular interactions, and estimated affinity—form a strong foundation for the next steps in the drug discovery pipeline. These include the chemical synthesis of the compound and its derivatives for in vitro validation through enzymatic and cell-based assays.[20][24] The computational model serves as a powerful guide for designing analogues with improved potency and optimized pharmacokinetic properties, thereby accelerating the journey from concept to clinic.

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Preliminary Cytotoxicity Screening of 6-Chloro-4-phenylquinazoline: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved anticancer agents that target critical signaling pathways.[1] This guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of 6-Chloro-4-phenylquinazoline, a specific derivative with potential for further development. As Senior Application Scientists, we present not just a protocol, but a strategic approach grounded in established oncological principles. This document details the scientific rationale behind experimental design, provides a validated, step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and outlines the necessary data analysis to determine the half-maximal inhibitory concentration (IC50). The objective is to equip researchers and drug development professionals with a robust methodology to reliably assess the cytotoxic potential of this compound, forming a critical data-driven foundation for subsequent mechanistic and preclinical studies.

Introduction: The Scientific Imperative

The Quinazoline Scaffold: A Cornerstone of Targeted Cancer Therapy

Quinazoline and its derivatives are heterocyclic compounds that have garnered immense interest in oncology. Their rigid structure allows for precise interactions with the ATP-binding pockets of various protein kinases, making them ideal candidates for kinase inhibitors.[1] This has led to the successful development and clinical use of several 4-anilinoquinazoline-based drugs, such as Gefitinib and Erlotinib, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2][3] The versatility of the quinazoline nucleus allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Compound Profile: this compound

This compound (PubChem CID: 609679) is the subject of this guide.[5] The presence of a chlorine atom at the 6-position offers a site for potential modification while influencing the electronic properties of the ring system.[6] The phenyl group at the 4-position is a key feature, known to play a significant role in the biological activity of related compounds.[6] While this specific molecule is often a crucial intermediate for more complex derivatives, its inherent biological activity cannot be discounted without empirical testing.[6][7] Preliminary cytotoxicity screening is the foundational first step to ascertain its potential as an anticancer agent.

Rationale for Cytotoxicity Screening

The primary goal of a preliminary cytotoxicity screen is to determine if a compound exhibits anti-proliferative or cytotoxic effects against cancer cells and to quantify this effect in a dose-dependent manner. This initial screen serves as a critical gatekeeper in the drug discovery pipeline. A positive result, typically defined by a potent IC50 value, justifies the allocation of further resources for more complex mechanistic studies, such as apoptosis and cell cycle analysis.[8]

Foundational Concepts: Postulated Mechanism of Action

While the precise mechanism of this compound is unconfirmed without specific testing, its structural similarity to known kinase inhibitors allows us to formulate a primary target hypothesis.

Primary Target Hypothesis: EGFR Kinase Inhibition

Given the extensive literature on quinazoline derivatives as anticancer agents, the most probable mechanism of action is the inhibition of receptor tyrosine kinases, particularly EGFR.[9][10][11] EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers downstream signaling pathways that are fundamental drivers of cell proliferation, survival, and migration in many cancers.[12] Quinazoline-based inhibitors typically function as ATP-mimetics, occupying the ATP-binding site of the EGFR kinase domain and preventing the autophosphorylation required for signal transduction.[1]

Key Downstream Signaling Cascades

Inhibition of EGFR phosphorylation directly impedes two major pro-survival signaling pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression and cell proliferation.

  • PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

Dysregulation of these pathways is a hallmark of many malignancies.[12] Therefore, targeting the upstream EGFR node is a clinically validated strategy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer GRB2 GRB2/SOS EGFR->GRB2 pY PI3K PI3K EGFR->PI3K pY RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 6-Chloro-4- phenylquinazoline Compound->EGFR EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: Postulated inhibitory action on the EGFR signaling cascade.

Experimental Design and Strategy

A robust experimental design is crucial for generating reliable and reproducible data.

Objective and Endpoint

The primary objective is to quantify the dose-dependent cytotoxic effect of this compound on a panel of human cancer cell lines. The primary endpoint will be the IC50 value, which represents the concentration of the compound required to inhibit cell viability by 50% after a defined exposure time (e.g., 48 or 72 hours).

Selection of In Vitro Models

The choice of cell lines is a critical experimental parameter. A panel approach is recommended to assess both the breadth of activity and potential selectivity.

  • A549 (Human Lung Carcinoma): A widely used cell line in cancer research, known to express EGFR.

  • MCF-7 (Human Breast Adenocarcinoma): A standard for breast cancer studies, representing an estrogen receptor-positive phenotype.[13]

  • HCT-116 (Human Colon Carcinoma): A common model for colorectal cancer.[3]

  • HEK293 (Human Embryonic Kidney): To be used as a non-cancerous control cell line to assess preliminary selectivity. A higher IC50 value in this line compared to the cancer lines would suggest some level of tumor selectivity.

Controls and Variables

Every assay plate must include a set of controls to validate the results.

  • Test Compound: this compound, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10 mM). Serial dilutions are then prepared in culture medium.

  • Vehicle Control (Negative Control): Cells treated with the highest concentration of DMSO used in the test wells (typically ≤ 0.5%). This control defines 100% cell viability.

  • Positive Control: A compound with a known and potent cytotoxic mechanism. Doxorubicin or Erlotinib are suitable choices. This confirms that the assay system is responsive.

  • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

  • Concentration Range: A logarithmic serial dilution is recommended to cover a broad range of effects, for example: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM.[12]

Core Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents
  • Selected cancer cell lines (A549, MCF-7, HCT-116) and control cell line (HEK293)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom sterile culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in sterile PBS)

  • Microplate reader (capable of reading absorbance at ~570 nm)

Step-by-Step Experimental Procedure
  • Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. f. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). g. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5%. b. After 24 hours of incubation, carefully remove the medium from the wells. c. Add 100 µL of the prepared compound dilutions (including vehicle and positive controls) to the respective wells in triplicate. d. Incubate the plate for an additional 48 hours (or 72 hours) at 37°C, 5% CO₂.

  • MTT Assay Execution: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

MTT_Workflow Seed 1. Seed Cells (5,000 cells/well) Incubate1 2. Incubate (24h) Allow Attachment Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48h) Drug Exposure Treat->Incubate2 AddMTT 5. Add MTT Reagent (20 µL/well) Incubate2->AddMTT Incubate3 6. Incubate (3-4h) Formazan Formation AddMTT->Incubate3 Solubilize 7. Add DMSO (150 µL/well) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Standardized workflow for the MTT cell viability assay.

Data Analysis and Interpretation

Calculating Percentage Viability

First, the average absorbance from the blank wells is subtracted from all other readings. The percentage of cell viability is then calculated relative to the vehicle control (100% viability).

Formula: Percentage Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

Determining the IC50 Value

The IC50 value is determined by plotting the percentage viability against the logarithm of the compound concentration. A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve (variable slope). Software such as GraphPad Prism or an equivalent statistical package is standard for this analysis.

Data Presentation

Results should be summarized in a clear and concise table. The following is a hypothetical data set for illustrative purposes.

Cell LineTissue of OriginIC50 (µM) of this compound (48h exposure)
A549Lung Carcinoma8.7 ± 0.9
MCF-7Breast Adenocarcinoma15.2 ± 1.4
HCT-116Colon Carcinoma11.5 ± 1.1
HEK293Embryonic Kidney> 50

Data are presented as Mean ± Standard Deviation from three independent experiments.

Validation and Future Directions

Corroborating Results

To ensure the observed effect is not an artifact of the MTT assay (which measures metabolic activity), it is advisable to confirm the results with a mechanistically different assay. The Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity by quantifying LDH released from damaged cells, is an excellent orthogonal method.[12]

Next Steps in the Research Cascade

If preliminary screening yields a promising IC50 value (typically in the low micromolar or nanomolar range) and demonstrates some selectivity for cancer cells, the following studies are logical next steps:

  • Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to determine if the compound induces programmed cell death.[7]

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).[8]

  • Kinase Inhibition Profiling: Direct enzymatic assays to confirm inhibition of EGFR and to screen for off-target kinase activities.[14]

  • Western Blotting: To probe the phosphorylation status of EGFR and downstream proteins like AKT and ERK to validate the mechanism of action at a molecular level.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach for the preliminary cytotoxicity screening of this compound. By adhering to a well-structured experimental design, employing a validated protocol such as the MTT assay, and performing careful data analysis, researchers can generate high-quality, reproducible data. This initial assessment of cytotoxic potential is a fundamental and indispensable step in the drug discovery process, providing the critical evidence needed to advance a promising compound toward more detailed mechanistic evaluation and potential development as a novel anticancer therapeutic.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). Vertex AI Search.
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  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands.
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  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Vertex AI Search.
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Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives from 6-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Anilinoquinazolines in Modern Drug Discovery

The 4-anilinoquinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved and investigational drugs.[1][2] These compounds are particularly renowned for their potent activity as kinase inhibitors, targeting key enzymes in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer.[3][4][5] A prime example is their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][3] The overexpression or mutation of EGFR is a critical factor in the development and progression of various solid tumors, making it a pivotal target for therapeutic intervention.[1] Consequently, the development of efficient and robust synthetic methodologies for accessing novel 4-anilinoquinazoline derivatives is of paramount importance to researchers in drug discovery and development.

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-anilinoquinazoline derivatives, commencing from 6-chloro-4-phenylquinazoline. We will delve into a microwave-assisted approach, a technique that has revolutionized organic synthesis by offering significant advantages in terms of reaction speed, yield, and sustainability compared to conventional heating methods.[6][7][8][9]

The Rationale Behind Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, primarily due to its unique heating mechanism.[6][7] Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[10][11] For the synthesis of 4-anilinoquinazolines, this translates to higher throughput, energy efficiency, and often, cleaner reaction profiles with fewer byproducts.[12][13]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core transformation in the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the lone pair of electrons on the nitrogen atom of the aniline nucleophile attacks the electron-deficient C4 position of the quinazoline ring. The chloride ion, being a good leaving group, is subsequently displaced. The reaction is often facilitated by the presence of a solvent and, in some cases, a base to neutralize the HCl generated. The regioselectivity for substitution at the C4 position over other positions on the quinazoline ring is a well-established phenomenon.[14]

Below is a diagram illustrating the general mechanism of the SNAr reaction in this context.

SNAr_Mechanism Reactants This compound + Substituted Aniline Intermediate Meisenheimer-like Intermediate (Tetrahedral Complex) Reactants->Intermediate Nucleophilic Attack Product 4-Anilinoquinazoline Derivative + HCl Intermediate->Product Loss of Leaving Group (Cl-) Microwave Microwave Irradiation Microwave->Reactants Energy Input

Caption: General mechanism of the microwave-assisted SNAr reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the microwave-assisted synthesis of a representative 4-anilinoquinazoline derivative from this compound and a substituted aniline.

Materials and Equipment
Reagents & SolventsEquipment
This compoundMicrowave synthesizer
Substituted anilines (e.g., 3-chloroaniline, 4-methoxyaniline)Microwave reaction vials (10 mL) with stir bars
2-Propanol (Isopropanol), anhydrousMagnetic stirrer hotplate
Dichloromethane (DCM)Rotary evaporator
MethanolThin Layer Chromatography (TLC) plates (silica gel 60 F254)
Ethyl acetateUV lamp (254 nm)
n-HexaneGlassware for workup and purification
Saturated sodium bicarbonate solutionColumn chromatography setup (silica gel)
Anhydrous sodium sulfateMelting point apparatus
---NMR spectrometer, Mass spectrometer (for characterization)
Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Experimental_Workflow Start Start ReactionSetup 1. Reaction Setup - Add reactants to microwave vial - Add solvent (2-Propanol) Start->ReactionSetup Microwave 2. Microwave Irradiation - Set temperature, time, and power ReactionSetup->Microwave Workup 3. Reaction Workup - Cool and filter - Concentrate the filtrate Microwave->Workup Purification 4. Purification - Column Chromatography Workup->Purification Characterization 5. Characterization - NMR, Mass Spectrometry, MP Purification->Characterization End End Product Characterization->End

Caption: Workflow for the synthesis of 4-anilinoquinazoline derivatives.

Detailed Synthesis Procedure
  • Reaction Setup:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

    • Add the desired substituted aniline (1.2 mmol, 1.2 eq).

    • Add anhydrous 2-propanol (5 mL).

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters. A typical starting point would be:

      • Temperature: 120 °C

      • Time: 20 minutes

      • Power: 100 W (with stirring)

    • Initiate the microwave irradiation sequence.

  • Reaction Workup:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • A precipitate of the product may form upon cooling.

    • Filter the reaction mixture through a Büchner funnel to collect the crude product.

    • Wash the collected solid with a small amount of cold 2-propanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. The residue may contain additional product.

  • Purification:

    • Combine the filtered solid and the residue from the filtrate.

    • Purify the crude product by column chromatography on silica gel.

    • A suitable eluent system is typically a gradient of ethyl acetate in n-hexane.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent from the combined fractions to yield the pure 4-anilinoquinazoline derivative.

Expected Results and Characterization

The microwave-assisted synthesis is expected to provide the desired 4-anilinoquinazoline derivatives in good to excellent yields, often exceeding 80%.[12][13] The physical appearance is typically a crystalline solid.

Table of Representative Data
EntrySubstituted AnilineProductExpected Yield (%)
1AnilineN,4-diphenyl-6-chloroquinazolin-4-amine~90%
23-ChloroanilineN-(3-chlorophenyl)-4-phenyl-6-chloroquinazolin-4-amine~85%
34-MethoxyanilineN-(4-methoxyphenyl)-4-phenyl-6-chloroquinazolin-4-amine~92%
Characterization Techniques

To confirm the identity and purity of the synthesized compounds, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[15][16]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[15][16]

  • Melting Point (MP): A sharp melting point range indicates a high degree of purity.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.[15]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Difficult purificationOptimize the eluent system for column chromatography.
Presence of ImpuritiesSide reactionsDecrease reaction temperature. Use a base (e.g., DIPEA) to scavenge HCl.
No ReactionInactive starting materialCheck the purity of this compound.
Low microwave powerEnsure the microwave synthesizer is functioning correctly.

Conclusion

This application note details a robust and efficient microwave-assisted protocol for the synthesis of 4-anilinoquinazoline derivatives from this compound. The described methodology offers significant advantages in terms of reaction time and yield, making it a valuable tool for researchers in the field of drug discovery and medicinal chemistry. The inherent versatility of this protocol allows for the generation of diverse libraries of 4-anilinoquinazoline analogs for further biological evaluation.

References

  • Zonouzi, A., et al. (2017). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 13, 1785-1793. Available at: [Link]

  • Reddy, C. V., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Arkivoc, 2006(16), 163-170. Available at: [Link]

  • Lv, P., et al. (2013). Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. European Journal of Medicinal Chemistry, 70, 475-486. Available at: [Link]

  • Reddy, T. R., et al. (2010). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(9), 2803-2806. Available at: [Link]

  • Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 294-303. Available at: [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111566. Available at: [Link]

  • Chen, S., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry, 110, 217-227. Available at: [Link]

  • Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 672365. Available at: [Link]

  • Taleb, A. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 581. Available at: [Link]

  • Taleb, A. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 109-120. Available at: [Link]

  • Wang, D., et al. (2015). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Mini-Reviews in Medicinal Chemistry, 15(1), 55-67. Available at: [Link]

  • Al-Said, M. S., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1014-1026. Available at: [Link]

  • Zhou, W., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Dalton Transactions, 41(34), 10334-10342. Available at: [Link]

  • Chilin, A., et al. (2008). A Microwave Improvement in the Synthesis of the Quinazoline Scaffold. Molecules, 13(4), 833-841. Available at: [Link]

  • da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]

  • Reddy, C. V., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed. Available at: [Link]

  • Phakhodee, W., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances, 13(42), 29596-29605. Available at: [Link]

  • Reddy, C. V., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC. Available at: [Link]

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Application Notes and Protocols: 6-Chloro-4-phenylquinazoline as a Pivotal Intermediate for Potent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 4-anilinoquinazoline scaffold is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), a critical class of therapeutics in oncology.[1][2] This document provides a detailed technical guide on the application of 6-chloro-4-phenylquinazoline derivatives as key intermediates in the synthesis of potent EGFR inhibitors. We will delve into the rationale behind the selection of this scaffold, provide detailed, field-proven synthetic protocols, and present data on the biological activity of the resulting compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anticancer agents.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[4] Consequently, EGFR has emerged as a prime target for therapeutic intervention.

The quinazoline core has proven to be an exceptional scaffold for the development of EGFR inhibitors due to its ability to mimic the adenine moiety of ATP and establish key interactions within the ATP-binding site of the EGFR kinase domain.[1] First and second-generation EGFR inhibitors such as gefitinib, erlotinib, and lapatinib are all based on the 4-anilinoquinazoline structure.[1] The substituents on the quinazoline ring and the aniline moiety are critical for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.[5]

The presence of a chlorine atom at the 6-position of the quinazoline ring can significantly influence the biological activity of the inhibitor. This application note will focus on the synthesis and utility of 6-chloro-4-(phenylamino)quinazoline derivatives as versatile intermediates for generating a library of potent EGFR inhibitors.

The Strategic Importance of 6-Chloro-4-(phenylamino)quinazoline Intermediates

The general structure of a 4-anilinoquinazoline EGFR inhibitor features a quinazoline core that anchors the molecule in the ATP binding pocket, and a substituted aniline "headgroup" that projects into a hydrophobic region. The 6-position of the quinazoline ring is often functionalized to enhance binding affinity and introduce additional interactions with the receptor.

The synthesis of these inhibitors often proceeds through a common intermediate, a 4,6-disubstituted quinazoline. A typical and robust synthetic strategy involves the following key steps:

  • Formation of the Quinazolinone Core: Cyclization of a substituted anthranilic acid derivative.

  • Chlorination: Conversion of the 4-oxo group of the quinazolinone to a reactive 4-chloro group. This step is crucial as it activates the 4-position for nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the 4-chloroquinazoline intermediate with a desired substituted aniline to introduce the 'phenylamino' moiety.

This modular approach allows for the generation of a diverse range of analogues by varying the aniline component.

Synthetic Workflow and Protocols

The following section outlines a detailed, multi-step synthesis for preparing 6-substituted-4-anilinoquinazoline derivatives, which are potent EGFR inhibitors. This protocol is based on established methodologies and provides explanations for the choice of reagents and conditions.[6][7]

Overall Synthetic Scheme

The synthetic pathway commences with the formation of a 6-nitroquinazolin-4(3H)-one, followed by chlorination, nucleophilic substitution with an appropriate aniline, reduction of the nitro group, and subsequent functionalization of the resulting 6-amino group.

synthetic_workflow A 2-Amino-5-nitrobenzoic Acid B 6-Nitroquinazolin-4(3H)-one (1) A->B Formamide, 150°C C 4-Chloro-6-nitroquinazoline (2) B->C SOCl₂, DMF (cat.), reflux D N-(substituted-phenyl)-6-nitroquinazolin-4-amine (3) C->D Substituted Aniline, Solvent E N4-(substituted-phenyl)quinazoline-4,6-diamine (4) D->E SnCl₂, Ethyl Acetate, reflux H Final EGFR Inhibitor (e.g., 6-Arylureido-4-anilinoquinazoline) E->H Isocyanate, Acetonitrile F Substituted Aniline F->D G Isocyanate G->H

Caption: Synthetic workflow for 6-arylureido-4-anilinoquinazoline EGFR inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one (1) [7]

  • Rationale: This step establishes the core quinazolinone ring system with a nitro group at the 6-position, which will be later converted to an amino group for further functionalization. Formamide serves as both a reagent and a solvent in this cyclization reaction.

  • Procedure:

    • In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (e.g., 18.2 g, 100 mmol) and formamide (150 mL).

    • Heat the mixture with stirring at 150°C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid by filtration and wash it with isopropanol.

    • Dry the product under vacuum to obtain 6-nitroquinazolin-4(3H)-one (1) as a solid.

Protocol 2: Synthesis of 4-Chloro-6-nitroquinazoline (2) [7]

  • Rationale: The chlorination of the 4-oxo group is a critical activation step. Thionyl chloride is a common and effective chlorinating agent for this transformation. A catalytic amount of DMF facilitates the reaction.

  • Procedure:

    • To a flask containing 6-nitroquinazolin-4(3H)-one (1) (e.g., 19.1 g, 100 mmol), add thionyl chloride (60 mL) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.5 mL).

    • Heat the mixture to reflux for 2.5 hours, or until the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

    • Dissolve the residue in dichloromethane (CH₂Cl₂) and concentrate under vacuum to yield 4-chloro-6-nitroquinazoline (2) as a solid. This intermediate is often used in the next step without further purification.

Protocol 3: Synthesis of N-(substituted-phenyl)-6-nitroquinazolin-4-amine (3) [7]

  • Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction where the substituted aniline displaces the chlorine atom at the 4-position of the quinazoline ring. The choice of the substituted aniline is crucial as it determines the structure of the "headgroup" of the final inhibitor.

  • Procedure:

    • Dissolve 4-chloro-6-nitroquinazoline (2) (e.g., 20.9 g, 100 mmol) in a suitable solvent such as isopropanol or acetonitrile.

    • Add the desired substituted aniline (e.g., 110 mmol, 1.1 equivalents).

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

    • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain the N-(substituted-phenyl)-6-nitroquinazolin-4-amine (3).

Protocol 4: Synthesis of N⁴-(substituted-phenyl)quinazoline-4,6-diamine (4) [7]

  • Rationale: The nitro group at the 6-position is reduced to an amine, providing a handle for introducing further diversity into the molecule. Stannous chloride (SnCl₂) is a common reagent for this reduction.

  • Procedure:

    • Suspend N-(substituted-phenyl)-6-nitroquinazolin-4-amine (3) (e.g., 10 mmol) in ethyl acetate.

    • Add stannous chloride dihydrate (SnCl₂·2H₂O) (e.g., 40 mmol, 4 equivalents).

    • Heat the mixture to reflux for 1 hour.

    • Cool the reaction to room temperature and filter the mixture through Celite.

    • Wash the aqueous layer with ethyl acetate. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8.

    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield N⁴-(substituted-phenyl)quinazoline-4,6-diamine (4).

Protocol 5: Synthesis of 6-Arylureido-4-anilinoquinazoline Derivatives (Final Product) [7]

  • Rationale: The 6-amino group is reacted with an isocyanate to form a urea linkage. This modification can introduce additional hydrogen bonding interactions with the EGFR active site, potentially increasing potency.

  • Procedure:

    • Dissolve N⁴-(substituted-phenyl)quinazoline-4,6-diamine (4) (e.g., 5 mmol) in anhydrous acetonitrile.

    • Add the desired substituted isocyanate (e.g., 5.5 mmol, 1.1 equivalents).

    • Stir the reaction mixture at room temperature for 3 hours.

    • Collect the precipitated solid by filtration, wash with anhydrous acetonitrile, and dry under vacuum to obtain the final 6-arylureido-4-anilinoquinazoline derivative.

Biological Activity and Data Presentation

The synthesized 6-arylureido-4-anilinoquinazoline derivatives have been evaluated for their inhibitory activity against EGFR and their anti-proliferative effects on various cancer cell lines.[6] The data is summarized in the table below.

CompoundEGFR IC₅₀ (nM)[8]A549 (NSCLC) IC₅₀ (µM)[6]HT-29 (Colon) IC₅₀ (µM)[6]MCF-7 (Breast) IC₅₀ (µM)[6]
Gefitinib 25.42---
Erlotinib 33.25---
Compound 7i 17.322.251.722.81
Compound 7a ->104.896.34
Compound 7c -4.313.275.16
Compound 7d -5.284.116.83

Note: Compound 7i is 1-(4-((3-Bromophenyl)amino)-3,4-dihydroquinazolin-6-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl) urea. For detailed structures of other compounds, please refer to the original publication.[6]

The results indicate that derivatives of the this compound scaffold, particularly those with an aryl urea moiety at the 6-position, exhibit potent inhibitory activity against EGFR and significant anti-proliferative effects against various cancer cell lines.[6][7]

Mechanism of Action and Signaling Pathway

EGFR inhibitors based on the 4-anilinoquinazoline scaffold act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain.[5] By occupying this site, they prevent the binding of ATP and subsequent autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.

egfr_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR:f2->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR:f2->PI3K_AKT_mTOR Activation EGF EGF Ligand EGF->EGFR:f0 Ligand Binding ATP ATP ATP->EGFR:f2 Phosphorylation Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR:f2 Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis

Caption: Simplified EGFR signaling pathway and mechanism of inhibition by 4-anilinoquinazoline derivatives.

Conclusion and Future Perspectives

The this compound scaffold remains a highly valuable and versatile intermediate in the development of potent and selective EGFR inhibitors. The synthetic protocols outlined in this application note provide a robust and reproducible framework for generating diverse libraries of these compounds. The structure-activity relationship data underscores the importance of substitution at the 6-position for enhancing biological activity. Future research in this area will likely focus on developing next-generation inhibitors that can overcome acquired resistance to existing therapies, and the modular nature of the synthesis described herein is well-suited for such endeavors.

References

  • Ward, R. A., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. Available from: [Link]

  • Wang, Z., et al. (2019). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203-217. Available from: [Link]

  • Wang, Z., et al. (2015). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Yao Xue Xue Bao, 50(12), 1613-21. Available from: [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534. Available from: [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 183, 111718. Available from: [Link]

  • Li, X., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 647591. Available from: [Link]

  • Li, X., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 647591. Available from: [Link]

  • Smaill, J. B., et al. (1999). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 42(10), 1803-1815. Available from: [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel), 16(4), 534. Available from: [Link]

  • Wang, Z., et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203-217. Available from: [Link]

  • Li, X., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 647591. Available from: [Link]

  • Zhu, H., et al. (2008). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4543-4546. Available from: [Link]

  • Smaill, J. B., et al. (1999). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 42(10), 1803-1815. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6618-6651. Available from: [Link]

  • Al-Warhi, T., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(16), 1245-1264. Available from: [Link]

  • da Silva, A. D. S., et al. (2023). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank, 2023(2), M1639. Available from: [Link]

Sources

Application Notes and Protocols for the Quantification of 6-Chloro-4-phenylquinazoline in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Chloro-4-phenylquinazoline

This compound is a member of the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. Quinazoline derivatives have been successfully developed as anticancer agents, kinase inhibitors, and other therapeutic molecules. The reliable quantification of this compound in biological matrices such as plasma and urine is a critical prerequisite for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies during preclinical and clinical development.

This document provides a comprehensive guide to the development and validation of robust analytical methods for this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The methodologies described herein are grounded in established principles of bioanalysis and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5]

Method Selection: A Comparative Overview

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. For this compound, two primary methodologies are recommended: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This technique offers a balance of performance and accessibility. It is often suitable for later-stage clinical studies or therapeutic drug monitoring where analyte concentrations are expected to be higher. The chromophoric nature of the quinazoline ring system lends itself to UV detection.

  • LC-MS/MS: As the gold standard in bioanalysis, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for early-stage discovery, dose-finding studies, and whenever low concentrations of the analyte are anticipated.[6] Its ability to distinguish the analyte from endogenous matrix components and metabolites is crucial for data integrity.

This guide will focus on an LC-MS/MS method due to its superior performance characteristics, while also providing a foundational HPLC-UV protocol that can be adapted as needed.

Core Principles of Bioanalytical Method Validation

A bioanalytical method is only as reliable as its validation. The objective of validation is to demonstrate that the method is suitable for its intended purpose.[4] Key validation parameters, as stipulated by regulatory guidelines, must be thoroughly assessed.[1][2][3][4][5]

Table 1: Key Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[2][3]No significant interference at the retention time of the analyte and internal standard (IS).
Accuracy & Precision Accuracy is the closeness of the determined value to the nominal concentration. Precision is the degree of scatter between a series of measurements.[2][3]Accuracy: Within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2]Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met.
Recovery The efficiency of the extraction procedure, comparing the analyte response in an extracted sample to that of an unextracted standard.Consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix.[7]The CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[5]Mean concentration at each stability time point should be within ±15% of the nominal concentration.

Sample Preparation: The Foundation of Reliable Quantification

The goal of sample preparation is to isolate this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte for analysis. The choice of technique depends on the analyte's properties, the matrix, and the analytical method.

Recommended Sample Preparation Workflow

SamplePrepWorkflow Start Biological Sample (Plasma/Urine) Spike_IS Spike with Internal Standard (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (PPT) (e.g., Acetonitrile) Spike_IS->Protein_Precipitation For Plasma LLE Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) Spike_IS->LLE For Urine (or Plasma) Centrifuge Centrifugation Protein_Precipitation->Centrifuge LLE->Centrifuge Separate_Organic Separate Organic Layer Centrifuge->Separate_Organic Evaporate Evaporate to Dryness Separate_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for sample preparation.

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes a robust method utilizing protein precipitation for sample cleanup, followed by sensitive LC-MS/MS detection.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a close structural analog can be used (e.g., another substituted quinazoline).

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Conditions

Table 2: LC-MS/MS Instrumental Parameters

ParameterCondition
HPLC System UHPLC system (e.g., Agilent, Waters, Shimadzu)
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusing a standard solution of this compound and the IS. For this compound (C14H9ClN2, MW: 240.69), the precursor ion would be [M+H]+ at m/z 241.0. Product ions would be determined experimentally.
Source Temperature 500 °C
IonSpray Voltage 5500 V
Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Aliquot 50 µL of plasma into the appropriate tubes.

  • Add 10 µL of the internal standard working solution to all tubes except for the blank matrix.

  • To precipitate proteins, add 150 µL of acetonitrile (containing the IS for all samples except blanks) to each tube. This represents a 3:1 ratio of organic solvent to plasma.[8][9]

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

Calibration Curve and Quality Control Samples
  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions to create working standard solutions.

  • Spike blank plasma with the working standards to create calibration standards ranging from the LLOQ to the upper limit of quantification (ULOQ). A typical range might be 1-1000 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank plasma.

Protocol 2: HPLC-UV Quantification of this compound in Human Plasma

This method is suitable for applications where high sensitivity is not the primary requirement.

Instrumentation and Conditions

Table 3: HPLC-UV Instrumental Parameters

ParameterCondition
HPLC System HPLC with UV/Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Isocratic/Gradient Isocratic (e.g., 60% B) or a shallow gradient, to be optimized
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection Wavelength to be determined by scanning a standard solution (likely in the 250-350 nm range based on the quinazoline structure).
Sample Preparation Protocol (Liquid-Liquid Extraction)
  • To 200 µL of plasma in a glass tube, add 25 µL of internal standard and 200 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH and ensure the analyte is in a neutral form.

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the HPLC-UV system.

Data Analysis and Interpretation

For both methods, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used for the curve fit. The concentrations of this compound in the QC and unknown samples are then calculated from this regression equation.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Extraction Extraction (PPT or LLE) Sample->Extraction Cleanup Centrifugation & Supernatant Transfer Extraction->Cleanup Injection LC Injection Cleanup->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: From sample to result: the bioanalytical process.

Conclusion and Best Practices

The protocols outlined in this application note provide a robust framework for the quantification of this compound in biological samples. The LC-MS/MS method is recommended for its superior sensitivity and selectivity, which are essential for rigorous pharmacokinetic and toxicokinetic assessments. Adherence to the principles of bioanalytical method validation as prescribed by regulatory agencies is paramount to ensure the generation of reliable and reproducible data. It is critical to perform a full validation for the chosen method in the specific biological matrix of interest before analyzing study samples.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

  • Xu, R., et al. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Bruce, S. J., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. NIH. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Al-Sadeq, D. W., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • Keech, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. NIH. [Link]

  • Kołoczek, P., et al. (2020). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. ResearchGate. [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. [Link]

  • Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • Eren, E., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. ResearchGate. [Link]

  • Sangster, T., et al. (2009). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]

Sources

Protocol for the N-Arylation of 4-Chloroquinazolines using 6-Chloro-4-phenylquinazoline as a Model Substrate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

This document provides a comprehensive guide to the N-arylation of 4-chloroquinazolines, a critical transformation in the synthesis of pharmacologically active compounds. The protocol focuses on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for constructing carbon-nitrogen (C-N) bonds.[1][2] We will use the reaction between 6-chloro-4-phenylquinazoline and a representative aniline as a practical example to illustrate the key principles, experimental setup, and optimization strategies.

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies, most notably as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, such as gefitinib and erlotinib.[3][4] The ability to efficiently and selectively introduce diverse aryl amine moieties at the C4 position is paramount for developing new chemical entities with enhanced potency and specificity. Traditional methods for this conversion often require harsh conditions and have limited substrate scope.[1] The advent of the Buchwald-Hartwig reaction has revolutionized this field, enabling the coupling of a wide array of amines with aryl halides under relatively mild conditions.[1][5]

I. Principle of the Reaction: The Buchwald-Hartwig Catalytic Cycle

The N-arylation of 4-chloroquinazolines proceeds via a palladium-catalyzed cross-coupling mechanism. The reaction's success hinges on the careful selection of a palladium source, a sterically hindered and electron-rich phosphine ligand, a suitable base, and an anhydrous, aprotic solvent.

The generally accepted catalytic cycle involves the following key steps:

  • Formation of the Active Catalyst: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the 4-chloroquinazoline, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The aniline coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the N-arylated quinazoline product, regenerating the active Pd(0) catalyst to continue the cycle.[1][6][7]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as X-Phos or BrettPhos, are essential to promote both the oxidative addition of the relatively unreactive aryl chloride and the final reductive elimination step.[8][9][10]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation (+ R₂NH, - Base-H⁺X⁻) PdII_Aryl->Amine_Coord PdII_Amido L-Pd(II)(Ar)(NR₂) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Ar-NR₂ RedElim->Pd0 Product N-Aryl-4-aminoquinazoline (Ar-NR₂) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd Amine Aniline (R₂NH) Amine->Amine_Coord Base Base Base->Amine_Coord

Figure 2: Palladium-catalyzed N-arylation of this compound.

A. Materials and Equipment

  • Reagents:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

    • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 4 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Anhydrous Toluene

  • Equipment:

    • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

    • Schlenk line or glovebox for inert atmosphere operations

    • Septa, needles, and syringes

    • Heating mantle with a temperature controller and oil bath

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Glassware for column chromatography

B. Step-by-Step Protocol

  • Inert Atmosphere Setup: To a 25 mL Schlenk flask containing a magnetic stir bar, add this compound (e.g., 240 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and X-Phos (19 mg, 0.04 mmol).

    • Rationale: The use of an oven-dried flask and subsequent purging with an inert gas is crucial. The Pd(0) catalytic species is sensitive to oxygen, and moisture can hydrolyze the starting material and interfere with the base.

  • Evacuation and Backfilling: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (10 mL) via a syringe. Then, add aniline (112 mg, 1.2 mmol) via a microsyringe.

    • Rationale: The solvent must be anhydrous and degassed to prevent catalyst deactivation. Aniline is added as a liquid. A slight excess of the amine is used to ensure complete consumption of the chloroquinazoline.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Rationale: Higher temperatures are often required to facilitate the oxidative addition of aryl chlorides. [11]Microwave irradiation can be an effective alternative to conventional heating, often reducing reaction times to minutes. [3][12]

  • Monitoring the Reaction: Periodically (e.g., every 4 hours), take a small aliquot from the reaction mixture using a syringe and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to monitor the disappearance of the starting material and the appearance of the product spot.

  • Work-up Procedure: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Extraction and Drying: Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent in vacuo to yield the N-arylated quinazoline.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

III. Summary of Reaction Parameters

For ease of reference and adaptation, the key parameters for this protocol are summarized below.

ParameterRecommended Value/ReagentRationale
Substrate This compoundModel C4-chloroquinazoline
Nucleophile Aniline1.2 equivalents
Pd Source Pd(OAc)₂2 mol%; common, reliable precatalyst
Ligand X-Phos4 mol%; bulky, electron-rich ligand for aryl chlorides
Base K₂CO₃ (or NaOtBu, Cs₂CO₃)2.0 equivalents; deprotonates the amine
Solvent Toluene (or Dioxane, THF)Anhydrous and degassed
Temperature 110 °CEnsures efficient oxidative addition
Time 12-24 hoursMonitor by TLC for completion

IV. Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Catalyst deactivation (oxygen/moisture). [9] 2. Impure reagents or wet solvent. 3. Insufficient temperature or reaction time.1. Improve inert atmosphere technique (use a glovebox if possible). Use a fresh palladium source or a more stable pre-catalyst. 2. Purify starting materials. Use freshly distilled or commercially available anhydrous solvents. 3. Increase temperature in 10 °C increments or prolong the reaction time.
Formation of Side Products 1. Dehalogenation of starting material. 2. Homocoupling of the aniline.1. Lower the reaction temperature. Screen different ligands or bases. 2. Ensure a rigorously oxygen-free environment. Adjust the catalyst-to-ligand ratio.
Incomplete Reaction 1. Sterically hindered or electron-poor aniline. 2. Insufficient base strength.1. Increase catalyst loading (e.g., to 5 mol%). Switch to a more active ligand system (e.g., BrettPhos). Increase temperature. 2. Switch to a stronger base like sodium tert-butoxide (NaOtBu).
Difficulty in Purification 1. Product and starting material have similar Rf values.1. Optimize the eluent system for column chromatography. Try a different stationary phase (e.g., alumina) if silica gel fails.

V. References

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents (PMC). National Center for Biotechnology Information. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • The proposed mechanism for the synthesis of 4-aminoquinazolines using HPAs as catalysts. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Microwave Chemistry: N-Arylation, Pd-Catalyzed Amination of Aryl chlorides. Biotage. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

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Application Notes & Protocols: The Utility of 6-Chloro-4-phenylquinazoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This document provides an in-depth guide to the application of a key derivative, 6-Chloro-4-phenylquinazoline, a versatile intermediate for the synthesis of potent therapeutic agents. We will explore its role in the development of anticancer and anticonvulsant drugs, detailing the underlying mechanisms of action and providing field-proven protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in their discovery programs.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle, is a foundational structure in the development of numerous pharmaceuticals.[2] Its rigid framework and hydrogen bonding capabilities allow it to serve as a highly effective anchor for interacting with various enzymatic targets. The true power of the quinazoline core lies in its synthetic tractability; specific positions on the rings can be readily functionalized to fine-tune potency, selectivity, and pharmacokinetic properties. This has led to the development of several FDA-approved drugs for cancer therapy, including gefitinib, erlotinib, and afatinib, all of which feature the quinazoline nucleus.[2][3][4]

The subject of this guide, this compound, is not an active pharmaceutical ingredient itself but rather a critical building block. The chlorine atom at the C4 position is an excellent leaving group, facilitating nucleophilic aromatic substitution. This reactivity is the lynchpin that allows medicinal chemists to introduce a diverse array of amine-containing fragments, most notably substituted anilines, to create libraries of compounds for biological screening.[2][5]

G cluster_synthesis General Synthetic Utility cluster_applications Therapeutic Derivatives A 2-Amino-5-chlorobenzonitrile B This compound (Key Intermediate) A->B Reaction with PhMgBr, then cyclization C Kinase Inhibitors (e.g., 4-Anilinoquinazolines) B->C Nucleophilic Substitution with Anilines D Tubulin Polymerization Inhibitors B->D Reaction with N-Cycloamino compounds E Anticonvulsants B->E Further Modifications

Caption: Synthetic utility of this compound.

Applications in Oncology

The most prominent application of the this compound scaffold is in the development of anticancer agents. Its derivatives have been shown to inhibit several key oncogenic pathways through distinct mechanisms.

Protein Kinase Inhibition

Protein kinases are a major class of drug targets in oncology. Many quinazoline derivatives function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates essential for cancer cell proliferation and survival.[5][6]

Mechanism of Action: ATP-Competitive Inhibition

The 4-anilinoquinazoline structure, readily synthesized from this compound, is perfectly shaped to fit into the ATP-binding pocket of many kinases. It forms critical hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine portion of ATP. This reversible binding physically blocks ATP from entering the active site, thereby shutting down the enzyme's catalytic activity.[5][6]

G cluster_kinase Kinase Active Site cluster_pathway cluster_inhibition Kinase Kinase Protein Hinge Region ATP Binding Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates No_Reaction No Phosphorylation (Signal Blocked) Kinase->No_Reaction Inhibited by Derivative ATP ATP ATP->Kinase:hinge Binds Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->Kinase:hinge Competitively Binds Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate

Caption: ATP-competitive kinase inhibition by quinazolines.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC).[3][4] Derivatives of this compound form the basis of potent EGFR inhibitors. By introducing specific aniline moieties at the C4 position, researchers have developed compounds with high affinity and selectivity for the EGFR tyrosine kinase domain.[7][8][9]

  • Cdc2-like Kinases (Clk) and Dyrk1A: These kinases are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer. Substituted 6-arylquinazolin-4-amines have been identified as potent, ATP-competitive inhibitors of Clk1, Clk4, and Dyrk1A, offering a novel therapeutic strategy to correct splicing abnormalities.[6][10]

  • p21-Activated Kinase 4 (PAK4): PAK4 is implicated in cancer cell migration and invasion. Through structure-based drug design, 6-Chloro-4-aminoquinazoline-2-carboxamide derivatives have been developed as highly potent and selective PAK4 inhibitors, demonstrating the scaffold's versatility.[11]

Tubulin Polymerization Inhibition

Beyond kinase inhibition, certain quinazoline derivatives act as potent antimitotic agents by disrupting microtubule dynamics.[4] This mechanism is crucial for halting cell division and inducing apoptosis in rapidly dividing cancer cells.

Mechanism of Action: Targeting the Colchicine Site

These derivatives function as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.[12][13] This binding event prevents the assembly of αβ-tubulin heterodimers into microtubules. The resulting disruption of the mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[13][14] Several 4-(N-cycloamino)phenylquinazolines have shown potent cytotoxic activity through this mechanism.[12][13]

Applications as Anticonvulsant Agents

The quinazoline scaffold is also a promising platform for developing agents to treat central nervous system (CNS) disorders, particularly epilepsy.[2] Various quinazolin-4(3H)-one derivatives have demonstrated significant anticonvulsant activity in preclinical models.[15][16][17]

Mechanism of Action: GABAergic Modulation

While the exact mechanisms can vary, a primary mode of action for the anticonvulsant activity of quinazolinones is the potentiation of GABAergic neurotransmission.[15][18] These compounds can act as positive allosteric modulators of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. By enhancing GABA's inhibitory effects, these molecules can suppress the excessive neuronal firing that characterizes seizures.[18][19] Preclinical evaluation often involves testing against seizures induced by chemical convulsants like pentylenetetrazole (PTZ), a model known to be sensitive to drugs that enhance GABAergic transmission.[15][18]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of agents derived from this compound.

Protocol 1: Synthesis of 4-Chloro-2-phenylquinazoline

This protocol details the synthesis of the key intermediate, a precursor to this compound, which can be achieved through analogous methods using the corresponding 5-chloro-anthranilamide. The procedure is adapted from established literature methods.[2]

Objective: To synthesize the reactive intermediate 4-chloro-2-phenylquinazoline.

Materials:

  • 2-Phenylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-phenylquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10.0 eq).

  • Reflux: Heat the reaction mixture to 90 °C and maintain under reflux for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 4-chloro-2-phenylquinazoline.[2]

Protocol 2: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol demonstrates the key nucleophilic substitution reaction to generate biologically active 4-anilinoquinazolines.

Objective: To synthesize an N,2-diphenylquinazolin-4-amine derivative from 4-chloro-2-phenylquinazoline.[2]

Materials:

  • 4-Chloro-2-phenylquinazoline (from Protocol 1)

  • Substituted aniline (e.g., aniline, 1.0 eq)

  • Ethanol

  • Triethylamine (TEA, optional, as a base)

Procedure:

  • Reaction Setup: Dissolve 4-chloro-2-phenylquinazoline (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add the substituted aniline (1.0 eq) to the solution. If the aniline salt is used, add triethylamine (1.2 eq) to act as a base.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Upon completion, a precipitate often forms. Collect the solid product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, purify the product further by recrystallization or column chromatography to yield the desired 4-anilinoquinazoline derivative.[2]

Protocol 3: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as EGFR.

Objective: To determine the IC₅₀ value of a test compound against EGFR kinase.

G start Start prep Prepare Assay Plate: - Test Compound (serial dilution) - Positive Control (e.g., Gefitinib) - Negative Control (DMSO) start->prep add_reagents Add Kinase Reaction Mix: - EGFR Enzyme - Kinase Substrate (Peptide) - ATP prep->add_reagents incubate Incubate at Room Temp (e.g., 60 minutes) add_reagents->incubate detect Add Detection Reagent (e.g., ADP-Glo™ Reagent) incubate->detect read Measure Luminescence (Signal inversely proportional to kinase activity) detect->read analyze Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC50 Value read->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well assay plate. Include wells for a known inhibitor (positive control, e.g., gefitinib) and DMSO only (negative control).[8]

  • Kinase Reaction: Add the EGFR kinase enzyme and a suitable peptide substrate to the wells.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume should contain appropriate buffer conditions (e.g., Tris-HCl, MgCl₂, DTT).

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and quantify the amount of ADP produced (which is directly proportional to kinase activity) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay, Promega). This involves adding a reagent that depletes unused ATP, followed by a second reagent that converts ADP to ATP, which is then used to generate a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7][9]

Summary of Biological Activity

The versatility of the this compound scaffold allows for the generation of compounds with a wide range of biological activities. The table below summarizes representative data from the literature for various derivatives.

Compound ClassTarget/Cell LineReported Activity (IC₅₀/GI₅₀)Reference
4-AnilinoquinazolinesEGFR Kinase11.66 nM - 867.1 nM[8][9]
4-AnilinoquinazolinesA549 (Lung Cancer)2.25 µM[8]
4-AnilinoquinazolinesMCF-7 (Breast Cancer)2.81 µM[8]
6-Arylquinazolin-4-aminesClk4 KinaseSub-micromolar[6]
4-(N-Cycloamino)quinazolinesTubulin Assembly0.77 µM - 1.3 µM[13][14]
4-(N-Cycloamino)quinazolinesA549 (Lung Cancer)1.9 nM - 3.2 nM[12][13]
Quinazolin-4(3H)-onesAnticonvulsant (PTZ model)Active at 50-150 mg/kg[18]

Conclusion

This compound is a high-value intermediate in medicinal chemistry, providing a reliable and versatile platform for the synthesis of diverse bioactive molecules. Its primary utility lies in the facile synthesis of 4-substituted quinazolines, which have proven to be potent inhibitors of key oncogenic targets like EGFR and tubulin. Furthermore, its derivatives show significant promise in the development of novel anticonvulsant agents. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to exploit this privileged scaffold in the pursuit of new therapeutic entities.

References

  • Bullock, C. N., et al. (2012). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters.
  • de Oliveira, R. B., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules. Available from: [Link]

  • Malpani, S. G., et al. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Journal of Pharmaceutical Research International. Available from: [Link]

  • Farber, S., et al. (1964). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry. Available from: [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. Available from: [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Kulkarni, S., & Karvekar, M. (2020). Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam. Journal of Pharmaceutical Research. Available from: [Link]

  • Yeh, T.-K., et al. (2014). Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors targeting the colchicine site. Journal of Medicinal Chemistry. Available from: [Link]

  • Wolfe, J. F., et al. (1988). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry. Available from: [Link]

  • Sahu, J. K., et al. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Molecular Structure. Available from: [Link]

  • Semantic Scholar. (n.d.). Recent advances in the biological activity of quinazoline. Retrieved from: [Link]

  • Zhang, H., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

  • Yeh, T.-K., et al. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. Retrieved from: [Link]

  • Brancale, A., et al. (2011). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology. Available from: [Link]

  • Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology. Available from: [Link]

  • Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology. Available from: [Link]

  • ChemSynthesis. (n.d.). 6-chloro-2-methyl-4-phenylquinazoline. Retrieved from: [Link]

  • El Kayal, W., et al. (2021). CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. Medical Science of Ukraine. Available from: [Link]

  • Amrhein, J. A., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry. Available from: [Link]

  • Yeh, T.-K., et al. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry. Available from: [Link]

  • ChemSynthesis. (n.d.). 6-chloro-2-(chloromethyl)-4-phenylquinazoline. Retrieved from: [Link]

  • Al-Suhaimi, K. S., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available from: [Link]

  • Cheng, H., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available from: [Link]

  • Wdowiak, K., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry. Available from: [Link]

  • Bullock, C. N., et al. (2012). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). PubMed. Available from: [Link]

  • Zhang, Z.-H., et al. (2020). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available from: [Link]

  • Zhang, C., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Khan, I., et al. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Targets. Available from: [Link]

  • Gherman, C. A., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. Available from: [Link]

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Application Note & Protocols: Cell-Based Assay Cascade for Efficacy Evaluation of 6-Chloro-4-phenylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, structured guide for evaluating the cellular efficacy of novel 6-Chloro-4-phenylquinazoline analogs, a class of compounds with significant therapeutic potential, particularly in oncology. The protocols herein describe a logical cascade of cell-based assays, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies of proliferation, apoptosis, and cell cycle arrest. This workflow is designed to generate a robust dataset for lead candidate selection and mechanism of action studies.

Introduction and Scientific Rationale

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with numerous analogs developed as potent inhibitors of protein kinases.[1] Many, such as Gefitinib and Erlotinib, are clinically approved anticancer agents that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overactivated in various tumors.[1] The this compound scaffold represents a core structure for developing new therapeutic agents.[2][3]

Evaluating the efficacy of novel analogs requires a systematic approach. A tiered assay cascade allows for efficient screening and detailed characterization. This guide outlines a four-protocol workflow designed to:

  • Determine the dose-dependent cytotoxicity and calculate the half-maximal inhibitory concentration (IC50).

  • Distinguish between cytostatic (proliferation inhibition) and cytotoxic (cell-killing) effects.

  • Elucidate the primary mechanism of cell death, focusing on apoptosis.

  • Identify compound-induced perturbations in cell cycle progression.

This structured approach ensures that experimental resources are focused on the most promising compounds and provides a deep understanding of their biological activity.

Experimental Workflow Overview

The proposed workflow follows a logical progression from a high-level assessment of viability to specific mechanistic endpoints. This ensures that each subsequent experiment builds upon the data from the previous one, providing a comprehensive profile of the compound's activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism Confirmation cluster_2 Tier 3: Mechanistic Deep Dive A Protocol 1: MTT Cell Viability Assay B Protocol 2: BrdU Cell Proliferation Assay A->B Determine IC50 Proceed with active compounds C Protocol 3: Annexin V/PI Apoptosis Assay B->C Confirm anti-proliferative effect D Protocol 4: Cell Cycle Analysis B->D Confirm anti-proliferative effect

Caption: A tiered workflow for compound evaluation.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4][5]

Objective: To determine the dose-dependent cytotoxic effect of the quinazoline analogs on a selected cancer cell line and calculate the IC50 value.

Materials:

  • Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound analogs, dissolved in DMSO.

  • MTT solution: 5 mg/mL in sterile PBS.[4]

  • Solubilization buffer: DMSO or 10% SDS in 0.01 M HCl.[5]

  • Sterile 96-well flat-bottom plates.

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline analogs in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubate the plate for 48-72 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[7]

  • Incubate for 2-4 hours at 37°C, protecting the plate from light.[5]

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-200 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

CompoundTarget Cell LineIncubation Time (h)IC50 (µM)
Analog 1A549487.5
Analog 2A5494815.2
Analog 3A549482.1
Positive Control (Gefitinib)A549480.5

Protocol 2: BrdU Assay for Cell Proliferation

Principle: This assay measures DNA synthesis directly. Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[8][9] Incorporated BrdU is then detected using a specific anti-BrdU antibody, providing a quantitative measure of cell proliferation.[9]

Objective: To determine if the observed reduction in viability is due to inhibition of proliferation (cytostatic effect).

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP, and substrate).

  • Cells and compounds as in Protocol 1.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Treat cells with compounds at concentrations around their IC50 values (e.g., 0.5x, 1x, and 2x IC50).

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 1X.[10] Incubate at 37°C.[10][11]

  • Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[10][12] This step fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[9]

  • Antibody Incubation: Wash the wells. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[10][12]

  • Wash the wells and add the HRP-labeled secondary antibody. Incubate for 1 hour.[10][12]

  • Signal Development: Wash the wells thoroughly. Add TMB substrate and incubate for 15-30 minutes, monitoring for color development.[10]

  • Stop Reaction & Read: Add a stop solution and measure the absorbance at 450 nm.[10]

Data Analysis:

  • Calculate the percentage of proliferation inhibition relative to the vehicle control. A significant decrease in BrdU incorporation indicates a cytostatic effect.

Protocol 3: Annexin V/PI Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect this event.[13][15] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes.[13] It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

Objective: To quantify the induction of apoptosis by the quinazoline analogs.

G A Healthy Cell Inner Membrane: PS Outer Membrane: Normal Annexin V: Negative PI: Negative B Early Apoptotic Cell PS flips to Outer Membrane Membrane Intact Annexin V: Positive PI: Negative A->B Apoptotic Stimulus C Late Apoptotic/Necrotic Cell PS on Outer Membrane Membrane Compromised Annexin V: Positive PI: Positive B->C Loss of Membrane Integrity

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with the quinazoline analogs (at 1x and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[14][16]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples immediately using a flow cytometer.

Data Analysis:

  • Use flow cytometry software to gate the populations:

    • Q1 (Annexin V- / PI-): Healthy cells.

    • Q2 (Annexin V+ / PI-): Early apoptotic cells.

    • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Q4 (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[17] The fluorescence intensity emitted by PI is directly proportional to the amount of DNA within a cell.[11] By staining a population of fixed and permeabilized cells with PI and analyzing them by flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]

Objective: To determine if the compounds induce arrest at a specific phase of the cell cycle.

Materials:

  • Cells and compounds.

  • Cold 70% ethanol.[11][18]

  • PBS.

  • PI staining solution (e.g., 50 µg/mL PI in PBS).[19][20]

  • RNase A solution (e.g., 100 µg/mL in PBS).[11][19]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with compounds (at 1x and 2x IC50) for 24 hours.

  • Harvesting: Harvest approximately 1 x 10^6 cells per sample.[11]

  • Fixation: Wash the cells with PBS. Resuspend the pellet in 400 µL of PBS, and while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[11][18]

  • Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).[11][18]

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]

  • Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which PI can also bind to.[11][19][20]

  • Add the PI solution and mix well.[11]

  • Incubate for 10-30 minutes at room temperature in the dark.[11][18]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale.[19]

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram.

  • The software will calculate the percentage of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).

  • Compare the cell cycle distribution of treated samples to the vehicle control to identify any accumulation of cells in a particular phase, which indicates cell cycle arrest.

Treatment% G0/G1% S% G2/MInterpretation
Vehicle Control553015Normal Distribution
Analog 3 (2 µM)201565Strong G2/M Arrest

Conclusion

This application note provides a validated, sequential framework for the preclinical evaluation of this compound analogs. By systematically applying these assays for cytotoxicity, proliferation, apoptosis, and cell cycle analysis, researchers can efficiently characterize novel compounds, identify potent lead candidates, and gain critical insights into their mechanism of action, thereby accelerating the drug discovery process.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, National Center for Biotechnology Information. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]

  • BrdU Cell Proliferation Assay. Creative Bioarray. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

  • BrdU Cell Proliferation Microplate Assay Kit User Manual. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]

  • DNA Cell Cycle Analysis with PI. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, National Center for Biotechnology Information. [Link]

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  • This compound-2-CARBALDEHYDE. GSRS. [Link]

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Application Notes and Protocols for the Utilization of 6-Chloro-4-phenylquinazoline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged heterocyclic scaffold that forms the foundation of numerous clinically approved kinase inhibitors, primarily due to its ability to function as an ATP-competitive hinge-binding motif. This guide provides a detailed technical overview and actionable protocols for leveraging the 6-chloro-4-phenylquinazoline scaffold in the design and development of novel kinase inhibitors. We will explore the chemical rationale for this specific scaffold, provide step-by-step synthetic and biological evaluation protocols, and discuss the interpretation of resulting data. This document is intended for researchers, medicinal chemists, and cell biologists engaged in drug discovery and development.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful therapeutic strategy.[2] Within this field, the 4-anilinoquinazoline scaffold has emerged as a cornerstone of modern oncology, leading to FDA-approved drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) for treating non-small cell lung cancer.[3][4]

The this compound structure represents a versatile starting point for generating novel inhibitors. Its core mimics the adenine portion of ATP, enabling it to bind to the hinge region of the kinase active site.[5] The 4-phenyl group provides a key vector for exploring hydrophobic and pi-stacking interactions within the ATP pocket, while the 6-chloro substituent offers a site for electronic modulation and further chemical elaboration to enhance potency and selectivity.[6][7] This guide will provide the scientific logic and practical methodologies to exploit these features.

Section 1: Scientific Rationale and Structural Considerations

The efficacy of the quinazoline scaffold stems from its bioisosteric relationship with the purine ring of ATP. This allows it to form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.

  • The Quinazoline Core: The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for hinge binding, typically forming one or two hydrogen bonds with backbone amides of the kinase. This interaction anchors the inhibitor within the ATP-binding site.

  • The 4-Phenyl Group: This bulky aromatic substituent is directed towards the hydrophobic region of the active site. Its orientation can be modified to achieve selectivity between different kinases, which have varying shapes and sizes in this pocket.

  • The 6-Chloro Group: Halogenation at the C6 position is a common strategy in quinazoline inhibitors. The electron-withdrawing nature of chlorine can modulate the pKa of the quinazoline nitrogen, potentially influencing binding affinity. Furthermore, this position can serve as a handle for further chemical synthesis to introduce moieties that target other regions of the kinase or improve pharmacokinetic properties.[7][8]

Fig. 1: General Binding Mode of Quinazoline Inhibitors cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Scaffold hinge Hinge Region (Backbone Amides) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front quinazoline_core Quinazoline Core quinazoline_core->hinge H-Bonding phenyl_group 4-Phenyl Group phenyl_group->hydrophobic_pocket Hydrophobic Interactions chloro_group 6-Chloro Group chloro_group->solvent_front Modulation/Further Substitution

Caption: General binding mode of a this compound scaffold.

Section 2: Synthesis and Derivatization Workflow

The this compound core is typically synthesized and then derivatized to create a library of potential inhibitors. A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction of a 4-chloroquinazoline precursor with various amines.

Fig. 2: Synthesis and Derivatization Workflow start Starting Materials (e.g., 2-amino-5-chlorobenzoic acid) cyclization Cyclization & Chlorination start->cyclization scaffold This compound (Core Scaffold) cyclization->scaffold snar Nucleophilic Aromatic Substitution (SNAr) with diverse amines (R-NH2) scaffold->snar library Library of Final Compounds (Potential Inhibitors) snar->library purification Purification & Characterization (HPLC, NMR, MS) library->purification screening Biological Screening purification->screening

Caption: High-level workflow for synthesis and derivatization.

Protocol 1: Synthesis of a 4-Anilino-6-chloro-2-phenylquinazoline Derivative

This protocol describes a representative synthesis of a final compound from a 4-chloroquinazoline intermediate. The key step is the nucleophilic displacement of the chlorine at the 4-position.[9][10]

Rationale: This protocol is chosen for its robustness and versatility. Ethanol is a common solvent, and the reaction often proceeds to completion at reflux temperatures without the need for complex catalysts, making it accessible for most chemistry labs. The choice of aniline allows for the introduction of various substituents to probe structure-activity relationships (SAR).

Materials:

  • 6-Bromo-4-chloro-2-phenylquinazoline (or similar 4-chloro precursor)

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the 4-chloro-6-halo-2-phenylquinazoline (1.0 eq), the desired aniline (1.1 eq), and absolute ethanol (20 mL).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase). If the reaction is slow, heat the mixture to reflux (approx. 80°C) and continue to monitor every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product should be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of 0% to 30% ethyl acetate in hexanes) to yield the pure 4-anilinoquinazoline derivative.

  • Validation: The structure and purity of the final compound must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Section 3: Biological Evaluation - From Enzyme to Cell

After synthesis and purification, the new compounds must be evaluated for their biological activity. This follows a logical progression from direct enzymatic inhibition to effects in a cellular context.

Fig. 3: Tiered Biological Evaluation Workflow compound Purified Compound Library in_vitro Tier 1: In Vitro Kinase Assay compound->in_vitro ic50 Determine Potency (IC50) & Selectivity in_vitro->ic50 cell_based_target Tier 2: Cell-Based Target Engagement ic50->cell_based_target Potent & Selective Hits phospho Measure Inhibition of Downstream Phosphorylation cell_based_target->phospho cell_based_phenotype Tier 3: Cellular Phenotypic Assay phospho->cell_based_phenotype Confirmed On-Target Activity viability Measure Effect on Cell Proliferation/Viability (GI50) cell_based_phenotype->viability lead_id Lead Candidate Identification viability->lead_id Cellular Efficacy

Caption: A logical workflow for the biological evaluation of kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[11]

Rationale: This assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity, allowing for a precise determination of the half-maximal inhibitory concentration (IC50). Its plate-based format is ideal for screening multiple compounds at various concentrations.

Materials:

  • Purified kinase of interest (e.g., EGFR, VEGFR2)

  • Specific kinase substrate peptide

  • ATP (at or near the Km concentration for the kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Synthesized quinazoline compounds (10 mM stock in 100% DMSO)

  • Positive control inhibitor (e.g., Staurosporine, Gefitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended. Also prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase solution (in Kinase Assay Buffer) to each well. Include "no enzyme" wells as a background control.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the "no enzyme" background signal from all other wells.

    • Normalize the data to the "no inhibitor" (DMSO) control (100% activity) and a "maximal inhibition" control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells, providing a measure of the compound's functional efficacy in a biological system.[12]

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Active mitochondria in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells. This provides a robust method for assessing the antiproliferative effects of a compound.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., A549 for EGFR)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds and positive control (e.g., Gefitinib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or DMSO vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value (the concentration that causes 50% inhibition of cell growth).

Section 4: Data Interpretation and Case Study

The ultimate goal is to identify compounds that are potent against the target kinase, selective over other kinases, and effective in a cellular context.

Hypothetical Case Study: Development of a dual EGFR/VEGFR2 inhibitor.

Compound IDDescriptionEGFR IC50 (nM)VEGFR2 IC50 (nM)Selectivity (VEGFR2/EGFR)A549 Cell GI50 (µM)
QC-1 This compound>10,000>10,000->100
QC-2 4-(3-chloroanilino) derivative5568012.48.5
QC-3 4-(3-ethynylanilino) derivative8.215.11.80.9
Gefitinib Reference EGFR Inhibitor5.1>5,000>9800.7

Analysis:

  • QC-1 (The Scaffold): As expected, the core scaffold is inactive, demonstrating the necessity of the 4-position substitution for kinase binding.

  • QC-2: The addition of a 3-chloroaniline at the 4-position confers moderate potency against EGFR and shows some selectivity over VEGFR2.[3] However, its cellular activity is modest.

  • QC-3: Replacing the chloro group with an ethynyl group on the aniline ring dramatically improves potency against both EGFR and VEGFR2, creating a dual inhibitor.[1] This modification also significantly enhances cellular antiproliferative activity, likely due to the increased enzymatic potency.

Conclusion

The this compound scaffold is a validated and highly adaptable platform for the development of potent and selective kinase inhibitors. By understanding the structural basis for its interaction with the kinase hinge region and employing a systematic approach to synthesis and biological evaluation, researchers can efficiently generate and optimize novel drug candidates. The protocols and workflows detailed in this guide provide a robust framework for advancing kinase inhibitor discovery programs, from initial chemical design to cellular proof-of-concept.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. Retrieved January 12, 2026, from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2024). Clinics and Practice, 14(1), 196-221. [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 527. [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). European Journal of Medicinal Chemistry, 259, 115626. [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved January 12, 2026, from [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). Anti-Cancer Agents in Medicinal Chemistry, 12(5), 461-477. [Link]

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (n.d.). Eco-Vector Journals Portal. Retrieved January 12, 2026, from [Link]

  • Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2022). RSC Advances, 12(39), 25255-25272. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 12, 2026, from [Link]

  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2022). Beilstein Journal of Organic Chemistry, 18, 1118-1127. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... (2022). RSC Advances, 12(39), 25255-25272. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS ONE, 11(9), e0161748. [Link]

  • Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. (2022). Acta Pharmaceutica Sinica B, 12(10), 3848-3864. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 12, 2026, from [Link]

  • Novel Oxazolo[4,5-g]quinazolin-2(1H)-ones: Dual Inhibitors of EGFR and Src Protein Tyrosine Kinases. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules, 29(4), 850. [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). Journal of Medicinal Chemistry, 61(3), 1269-1282. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2020). Molecules, 25(17), 3906. [Link]

  • Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the translocator protein. (2012). Journal of Medicinal Chemistry, 55(11), 5093-5107. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2021). RSC Advances, 11(46), 28593-28607. [Link]

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Experimental protocol for the synthesis of 6-chloro-N,4-diphenylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-chloro-N,4-diphenylquinazolin-2-amine

Introduction

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The N,4-diphenylquinazolin-2-amine scaffold, in particular, is a privileged structure in drug discovery, with substitutions on the quinazoline ring and phenyl groups allowing for fine-tuning of biological activity.[4][5] This application note provides a detailed, two-step experimental protocol for the synthesis of a specific analogue, 6-chloro-N,4-diphenylquinazolin-2-amine.

The synthetic strategy is based on established and reliable chemical transformations. The process begins with the synthesis of the key intermediate, 2-amino-5-chlorobenzophenone, which serves as the foundation for building the heterocyclic system.[6][7] The core of this protocol involves the formation of a thiourea derivative by reacting the aminobenzophenone with phenyl isothiocyanate. This intermediate is then subjected to an intramolecular cyclization facilitated by a desulfurizing agent, yielding the target quinazolinamine. This approach is chosen for its efficiency, high yield, and the relative stability of the intermediates. This guide is intended for researchers and scientists in organic synthesis and drug development, providing not only a step-by-step procedure but also the scientific rationale behind the chosen methodology.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Formation of the Thiourea Intermediate: Reaction of 2-amino-5-chlorobenzophenone with phenyl isothiocyanate to form N-(2-benzoyl-4-chlorophenyl)-N'-phenylthiourea.

  • Cyclization to the Quinazolinamine: Intramolecular cyclization and desulfurization of the thiourea intermediate to yield the final product.

(A proper chemical drawing would be inserted here in a full document)

Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2-Amino-5-chlorobenzophenoneC₁₃H₁₀ClNO231.68
Phenyl isothiocyanateC₇H₅NS135.19
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₈H₁₇N₃·HCl191.70 (as HCl salt)
Triethylamine (TEA)C₆H₁₅N101.19
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93
Acetonitrile (ACN), AnhydrousC₂H₃N41.05
Ethyl Acetate (EtOAc)C₄H₈O₂88.11
HexanesC₆H₁₄ (mixture of isomers)~86.18
Saturated Sodium Bicarbonate Solution (NaHCO₃)NaHCO₃84.01
Brine (Saturated NaCl Solution)NaCl58.44
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37
Silica Gel for Column ChromatographySiO₂60.08
Step 1: Synthesis of N-(2-benzoyl-4-chlorophenyl)-N'-phenylthiourea (Intermediate I)

This step involves the nucleophilic addition of the amino group of 2-amino-5-chlorobenzophenone to the electrophilic carbon of phenyl isothiocyanate. The reaction is typically conducted at room temperature in an anhydrous aprotic solvent to prevent side reactions.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzophenone (5.00 g, 21.58 mmol, 1.0 equiv.).

  • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM). Stir until all solid has dissolved.

  • Add phenyl isothiocyanate (2.81 mL, 3.19 g, 23.54 mmol, 1.1 equiv.) dropwise to the solution at room temperature over 5 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 2-amino-5-chlorobenzophenone spot (typically bright yellow) and the appearance of a new, less polar spot indicates reaction completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.

  • The resulting crude oil or solid is triturated with 50 mL of cold hexanes. This process helps to precipitate the product while leaving unreacted starting materials and impurities in the solvent.

  • Collect the solid product by vacuum filtration, wash with an additional 20 mL of cold hexanes, and dry under vacuum to yield N-(2-benzoyl-4-chlorophenyl)-N'-phenylthiourea as a pale yellow solid. The product is typically of sufficient purity for the next step without further purification.

Step 2: Synthesis of 6-chloro-N,4-diphenylquinazolin-2-amine (Final Product)

This key step is an intramolecular cyclization reaction. The thiourea intermediate is treated with a carbodiimide (EDC), which acts as a desulfurizing agent. The carbodiimide activates the sulfur atom, facilitating its removal and promoting the nucleophilic attack of a guanidine nitrogen onto the ketone carbonyl, leading to ring closure and formation of the aromatic quinazoline system. Triethylamine is added as a base to neutralize the HCl salt of EDC and any acid formed during the reaction.

Procedure:

  • In a 250 mL round-bottom flask, suspend the crude N-(2-benzoyl-4-chlorophenyl)-N'-phenylthiourea (Intermediate I, ~21.58 mmol, 1.0 equiv.) in 100 mL of anhydrous acetonitrile (ACN).

  • Add triethylamine (TEA) (6.0 mL, 4.37 g, 43.16 mmol, 2.0 equiv.) to the suspension.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (6.20 g, 32.37 mmol, 1.5 equiv.) portion-wise over 10 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:EtOAc), observing the consumption of the thiourea intermediate.

  • After the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ACN.

  • Dissolve the residue in 150 mL of ethyl acetate.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Prepare a silica gel column using a slurry packing method with hexanes.

  • Load the crude product (dissolved in a minimal amount of DCM) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc and gradually increasing to 20% EtOAc).

  • Collect the fractions containing the desired product (visualized by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 6-chloro-N,4-diphenylquinazolin-2-amine as a solid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from starting materials to the final purified product.

SynthesisWorkflow start1 2-Amino-5-chlorobenzophenone in DCM step1_react Step 1: Thiourea Formation Stir at RT, 12-16h start1->step1_react start2 Phenyl Isothiocyanate start2->step1_react step1_workup Workup: 1. Rotary Evaporation 2. Hexane Trituration 3. Filtration & Drying step1_react->step1_workup intermediate Intermediate I: N-(2-benzoyl-4-chlorophenyl) -N'-phenylthiourea step1_workup->intermediate step2_react Step 2: Cyclization Reflux, 4-6h intermediate->step2_react reagent1 EDC·HCl reagent1->step2_react reagent2 Triethylamine (TEA) reagent2->step2_react reagent3 Anhydrous ACN reagent3->step2_react step2_workup Workup: 1. Rotary Evaporation 2. EtOAc Extraction 3. Aqueous Washes & Drying step2_react->step2_workup crude_product Crude Product step2_workup->crude_product purification Purification: Silica Gel Column Chromatography crude_product->purification final_product Final Product: 6-chloro-N,4-diphenylquinazolin-2-amine purification->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-4-phenylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshoot common experimental issues, and offer robust protocols for the successful synthesis of this important heterocyclic scaffold.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound, providing explanations grounded in chemical principles to guide your experimental design.

Q1: What are the most common and reliable synthetic routes for this compound?

There are several effective strategies, but two routes are predominantly utilized depending on the availability of starting materials.

  • The Niementowski Reaction and Subsequent Chlorination: This is a classical and robust method. It typically begins with the condensation of 5-chloroanthranilic acid and formamide or a derivative to form 6-chloroquinazolin-4(3H)-one. The phenyl group is commonly introduced beforehand, for instance, by starting with 2-amino-5-chlorobenzophenone. The resulting quinazolinone is then chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃) or a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) to yield the final product.[1][2]

  • Metal-Catalyzed Annulation Reactions: Modern synthetic chemistry offers various metal-catalyzed methods, including cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles or manganese-catalyzed dehydrogenative coupling of 2-aminobenzylalcohol with primary amides.[2] These methods can be highly efficient and offer good functional group tolerance.[2]

Q2: Why is the choice of solvent so critical for yield and purity in quinazoline synthesis?

Solvent polarity plays a determinative role in the reaction pathway and final yield.[3]

  • Polar Solvents (e.g., DMF, DMSO, Ethanol, Water): These solvents are generally preferred as they favor the desired C(sp²)-N bond formation required for the quinazoline ring closure.[4] They effectively solvate charged intermediates and transition states, lowering the activation energy for the desired cyclization. In many cases, polar solvents like DMF and water have been shown to produce excellent yields (85-91%).[4]

  • Non-Polar Solvents (e.g., Toluene, THF): Using non-polar solvents can be counterproductive, often leading to the formation of undesired benzimidazole byproducts through an alternative C(sp³)-C(sp²) bond formation pathway.[3] If you are experiencing low yields or a mixture of products, switching from a non-polar to a polar solvent is a primary troubleshooting step.[3][4]

Q3: How does the selection of a base influence the reaction outcome?

The base is crucial for promoting essential deprotonation and cyclization steps.[3] The strength and nature of the base can significantly alter the reaction rate and efficiency.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and are effective in many protocols. Their strength and solubility can be key factors. If a weaker base like Na₂CO₃ is ineffective, switching to a stronger, more soluble base like K₂CO₃ or Cs₂CO₃ can often improve the outcome.[3]

  • Organic Bases (e.g., DABCO, DIPEA): Organic bases are also employed, particularly when specific solubility or reactivity is required. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) used in a polar aprotic solvent like DMSO can yield good results.[3] Non-nucleophilic bases like DIPEA are often used in nucleophilic substitution reactions to scavenge the acid byproduct without competing with the primary nucleophile.[5]

Q4: Can microwave-assisted synthesis be beneficial for this reaction?

Absolutely. Microwave irradiation is a powerful technique for accelerating quinazoline synthesis.[6] It often leads to dramatically reduced reaction times (from hours to minutes) and can significantly improve yields compared to conventional heating methods.[1][6] This is particularly useful for overcoming the limitations of slow reactions, especially when using less reactive, electron-poor amines.[1]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge. The following decision tree and table outline potential causes and corrective actions.

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting start Low Yield Observed (via TLC/LC-MS) check_reactants 1. Verify Starting Material Quality start->check_reactants sub_reactants1 Impure? check_reactants->sub_reactants1 check_conditions 2. Assess Reaction Conditions sub_conditions1 Temp/Time Suboptimal? check_conditions->sub_conditions1 check_solubility 3. Evaluate Reactant Solubility sub_solubility1 Poor Solubility Observed? check_solubility->sub_solubility1 sub_reactants1->check_conditions No action_reactants1 Purify Reactants: - Recrystallize solids - Distill liquids sub_reactants1->action_reactants1 Yes end_node Re-run Reaction action_reactants1->end_node action_conditions1 Optimize Temperature: - Run small-scale screens (e.g., 50°C, 80°C, 120°C) sub_conditions1->action_conditions1 Yes sub_conditions2 Incorrect Base or Solvent? sub_conditions1->sub_conditions2 No action_conditions1->end_node sub_conditions2->check_solubility No action_conditions2 Switch Base/Solvent: - Use stronger base - Switch to polar solvent (DMSO, DMF) sub_conditions2->action_conditions2 Yes action_conditions2->end_node action_solubility1 Change Solvent: - Select solvent where all reactants are soluble at reaction temperature sub_solubility1->action_solubility1 Yes sub_solubility1->end_node No action_solubility1->end_node

Caption: A decision tree to guide troubleshooting for low reaction yields.

Possible Cause Diagnostic Check Recommended Solution
Poor Starting Material Quality Verify purity via NMR, GC-MS, or melting point. Impurities can introduce side reactions.[4]Purify starting materials. Recrystallize solids or distill liquids before use.[4]
Suboptimal Reaction Temperature Monitor a small-scale reaction at different temperatures (e.g., RT, 50°C, 80°C, 120°C) by TLC or LC-MS.[4]Increase the temperature gradually. Many quinazoline syntheses require significant heat to overcome the activation energy barrier.[4]
Inappropriate Solvent Choice The reaction mixture appears heterogeneous, or analysis shows significant byproduct formation.Switch to a polar aprotic solvent (e.g., DMSO, DMF) or a polar protic one (e.g., ethanol) to improve solubility and favor the correct reaction pathway.[3]
Incorrect Base Strength The reaction stalls or proceeds very slowly, indicating incomplete deprotonation.If using a weak base (e.g., Na₂CO₃), switch to a stronger base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the necessary cyclization steps.[3]
Air-Sensitive Intermediates The reaction mixture darkens, and multiple spots appear on the TLC plate, suggesting decomposition.Perform the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents and dried glassware.[4]
Issue 2: Formation of Significant Impurities/Byproducts

The presence of impurities complicates purification and reduces yield.

Observed Impurity Likely Cause Recommended Solution
Unreacted Starting Materials Incomplete reaction due to insufficient time, temperature, or weak base.Increase reaction time and/or temperature. Consider using a stronger base or a microwave reactor to drive the reaction to completion.[1][4]
Benzimidazole Byproduct Use of a non-polar solvent (e.g., toluene).[3]Change the solvent to a polar alternative like DMF or DMSO, which favors the quinazoline ring formation.[3]
Polymeric or Tar-like Material Reaction temperature is too high, causing decomposition of reactants or products.Test the stability of your product under the reaction conditions.[4] If it decomposes, lower the reaction temperature and extend the reaction time.
Issue 3: Difficulty in Product Purification and Isolation

Effective purification is critical for obtaining a high-quality final product.

Problem Possible Cause Recommended Solution
Product is an oil, fails to crystallize Residual solvent or impurities are inhibiting crystallization.Attempt to purify via silica gel column chromatography first. For recrystallization, ensure the crude product is sufficiently pure. Test a wide range of solvent systems (e.g., ethanol, methanol-acetone, dichloromethane-hexane).[7]
Product precipitates too quickly during recrystallization The solution is supersaturated, or cooling is too rapid, trapping impurities.Ensure you are using the minimum amount of hot solvent to fully dissolve the crude product. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[7]
Low recovery after column chromatography The product is irreversibly adsorbing to the silica gel or is co-eluting with impurities.Deactivate the silica gel with a small percentage of triethylamine in your eluent system. Use a different stationary phase (e.g., alumina) or consider reverse-phase chromatography.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis from 2-Amino-5-chlorobenzophenone

This protocol is adapted from established methods for forming the quinazoline ring from an aminobenzophenone precursor.[2]

Workflow for Synthesis of this compound

synthesis_workflow start Starting Materials: - 2-Amino-5-chlorobenzophenone - Formamide - POCl₃ step1 Step 1: Cyclization (Niementowski Reaction) start->step1 step2 Step 2: Chlorination step1->step2 Intermediate: 6-Chloro-4-phenylquinazolin-4(3H)-one step3 Step 3: Work-up & Isolation step2->step3 step4 Step 4: Purification step3->step4 Crude Product product Final Product: This compound step4->product

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 6-Chloro-4-phenylquinazolin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzophenone (1.0 eq) and a large excess of formamide (10-20 eq).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature. Add water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude quinazolinone intermediate.

Step 2: Chlorination to this compound

  • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To the crude 6-chloro-4-phenylquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Optionally, a catalytic amount of DMF or a tertiary amine (e.g., N,N-diethylaniline) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of 8-9, which will precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying the final product.[7]

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room and boiling temperatures to find a suitable solvent (high solubility when hot, low solubility when cold).[7] Ethanol is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid just dissolves completely.[7]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for 20-30 minutes to maximize product recovery.

  • Washing and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities. Dry the purified crystals in a vacuum oven to a constant weight.[7]

  • Purity Assessment: Confirm the purity of the final product using NMR, Mass Spectrometry, and melting point analysis.

References

  • de Oliveira, R. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 27(15), 4995. [Link]

  • Farber, S., Wuest, H. M., & Meltzer, R. I. (1967). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry, 10(4), 680-681. [Link]

  • Singh, R., et al. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 28(14), 5433. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 609679, this compound. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 453. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. As a cornerstone in medicinal chemistry, the quinazoline scaffold is integral to numerous therapeutic agents.[1][2][3] However, its synthesis can be fraught with challenges, often leading to frustratingly low yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these synthetic protocols. Drawing from established literature and practical field experience, we will explore the causality behind these problems and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled or resulted in very low conversion to the desired quinazoline. What are the primary culprits?

Low or no product formation is one of the most common issues and can stem from several factors. Systematically investigating these potential causes is crucial for effective troubleshooting.[4]

Possible Causes & Immediate Actions:

  • Poor Quality of Starting Materials: Impurities in reactants are a frequent source of low yields, leading to side reactions.[4]

    • Troubleshooting: Verify the purity of your starting materials (e.g., 2-aminobenzonitriles, anthranilic acids, aldehydes) using techniques like NMR, GC-MS, or by checking the melting point.[5] If impurities are detected, purify the starting materials. Aldehydes can often be distilled, and solid reagents can be recrystallized.[4][5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the yield.[4][5]

    • Troubleshooting:

      • Temperature: Some reactions require significant heat to overcome the activation energy barrier.[4][5] Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition.[4]

      • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and to ensure the starting material is fully consumed.[5] Reaction times can vary from a few hours to over 24 hours.[5]

  • Inactive or Poisoned Catalyst: In catalyzed reactions, the activity of the catalyst is paramount.

    • Troubleshooting: Use a fresh batch of the catalyst and ensure it has not been poisoned by impurities in the starting materials or solvent.[5] It may also be necessary to optimize the catalyst loading by testing different concentrations (e.g., 1 mol%, 5 mol%, 10 mol%).[4]

  • Moisture Sensitivity: Certain reagents and intermediates can be sensitive to moisture, which can quench the reaction.[4][5]

    • Troubleshooting: Ensure all glassware is thoroughly dried, and if necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Use of anhydrous solvents is also recommended.

Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of byproducts is a common challenge that directly impacts the yield and purity of the desired quinazoline. Understanding the competing reaction pathways is key to mitigating this issue.

Common Side Products & Mitigation Strategies:

  • Self-Condensation of Carbonyl Compounds: In reactions like the Friedländer synthesis, the ketone or aldehyde starting material can undergo self-condensation (an aldol reaction), reducing the amount available to react with the amino-substituted precursor.[6]

    • Troubleshooting: Adjusting the stoichiometry of the reactants or the rate of addition of the carbonyl compound can minimize self-condensation. Milder reaction conditions and the use of more selective catalysts can also be beneficial.[6]

  • Formation of Benzimidazoles: In certain synthetic routes, a competing cyclization can lead to the formation of benzimidazole byproducts instead of the desired quinazoline.[7]

    • Troubleshooting: The choice of solvent can be critical here. Switching from a non-polar solvent (which may favor benzimidazole formation) to a polar solvent can shift the reaction pathway towards the quinazoline product.[7]

Q3: The solvent choice seems to be critical. How do I select the optimal solvent for my quinazoline synthesis?

The solvent plays a multifaceted role, influencing reactant solubility, reaction rates, and even the reaction pathway itself.[4][5]

Solvent Selection Guidelines:

  • Polarity: The polarity of the solvent can be a determining factor in the reaction's success. For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields, while non-polar solvents like toluene and THF are ineffective.[4]

  • Solubility: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow reaction rates and low yields.[7][8]

  • Solvent Screening: If you are experiencing low yields, it is advisable to perform a solvent screening. Run small-scale reactions in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the solvent that provides the best outcome.[4][5]

SolventDielectric Constant (Approx.)Typical Efficacy in Quinazoline Synthesis
Water80.1Often gives excellent yields and is environmentally friendly, but solubility can be an issue for some substrates.[9]
DMF36.7A versatile polar aprotic solvent that often provides good yields, but can be difficult to remove at scale.[9]
Ethanol24.6A common polar protic solvent, but may be less effective for certain reaction types.[9]
Toluene2.4A non-polar solvent that can be effective for some substrates but generally results in lower yields than polar aprotic solvents.[4][9]
Table 1: Effect of Solvent Choice on Yield in Quinazoline Synthesis.
Q4: I'm losing a significant amount of my product during workup and purification. What can I do to improve recovery?

Product loss during these final stages can be a major contributor to low overall yields.[4] Optimizing your purification strategy is essential.

Purification Troubleshooting:

  • Precipitation/Crystallization Issues: If you are purifying by recrystallization, ensure you are using an appropriate solvent or solvent mixture. Slow cooling can promote the formation of purer crystals.[4]

    • Protocol: To find a suitable recrystallization solvent, test the solubility of your crude product in various solvents at both room temperature and their boiling points. An ideal solvent will have high solubility at high temperatures and low solubility at low temperatures.[4]

  • Loss on Silica Gel Column: The product may be adsorbing irreversibly to the silica gel.

    • Troubleshooting: Consider using a different stationary phase, such as alumina. Alternatively, you can deactivate the silica gel by treating it with a small amount of triethylamine in the eluent.[4]

  • Inappropriate Extraction: The choice of extraction solvent and the pH of the aqueous layer can significantly impact the efficiency of the extraction process.

    • Troubleshooting: Ensure the extraction solvent is immiscible with the reaction solvent and that your product has good solubility in it. Adjusting the pH of the aqueous layer can be crucial for extracting acidic or basic quinazoline derivatives.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Niementowski Quinazoline Synthesis

The Niementowski synthesis, which involves the reaction of anthranilic acids with amides, is a classic method for preparing 4(3H)-quinazolinones.[10][11] However, it often requires high temperatures, which can lead to degradation and side reactions.[12]

Common Issues & Solutions
  • Issue: Low yields due to harsh reaction conditions.

    • Causality: High temperatures can lead to the decomposition of starting materials or the desired product.

    • Solution: Microwave-assisted synthesis can be a highly effective alternative to conventional heating.[10][13] Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[13]

  • Issue: Difficulty in achieving reaction completion.

    • Causality: The reaction may be equilibrium-limited, or the activation energy may not be sufficiently overcome.

    • Solution: The use of solid supports like acidic alumina, silica gel, or montmorillonite K-10 in combination with microwave irradiation can enhance reaction rates and yields.[10] These solid supports can act as catalysts and provide a high surface area for the reaction to occur.

Experimental Protocol: Microwave-Assisted Niementowski Synthesis
  • Reaction Setup: In a microwave-safe vessel, combine anthranilic acid (1.0 mmol), formamide (2.0 mmol), and an acidic solid support (e.g., montmorillonite K-10, 1.0 g).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 150 °C) for a short duration (e.g., 5-15 minutes). Monitor the progress by TLC.

  • Workup: After completion, allow the reaction mixture to cool. Add a suitable solvent (e.g., ethyl acetate) and filter to remove the solid support.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Guide 2: Troubleshooting the Friedländer Annulation

The Friedländer synthesis is a versatile method for preparing quinolines and can be adapted for quinazoline synthesis, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6][14]

Common Issues & Solutions
  • Issue: Low yields due to competing side reactions.

    • Causality: The active methylene compound can undergo self-condensation (aldol reaction), and the 2-aminoaryl carbonyl compound can also self-condense.[6]

    • Solution: Modern catalytic systems, including ionic liquids, metal-organic frameworks, and nanocatalysts, can provide milder reaction conditions and improved selectivity.[6] Gold(III)-catalyzed reactions, for example, can proceed under milder conditions, minimizing side product formation.[6]

  • Issue: Poor regioselectivity when using unsymmetrical ketones.

    • Causality: The use of an unsymmetrical ketone can lead to the formation of two different regioisomers.

    • Solution: The choice of catalyst can influence regioselectivity. Specific amine catalysts or certain ionic liquids have been shown to favor the formation of a single product.[6] Alternatively, introducing a directing group on the α-carbon of the ketone can control the regioselectivity.[6]

Logical Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting low yields in quinazoline synthesis.

By methodically addressing each of these potential issues, from the quality of your starting materials to the specifics of your purification protocol, you can significantly improve the yield and reproducibility of your quinazoline synthesis.

References

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Technical Support.
  • Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
  • BenchChem. (2025). Troubleshooting low yield in quinazoline synthesis reactions. BenchChem Technical Support.
  • El-Sayed, M. A. A., & Abbas, H. S. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi.
  • Deharkar, P., Satpute, S., & Panhekar, D. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33, 2525-2547.
  • SciSpace. (2020).
  • Al-Suaily, K. I., & Ahmed, A. A. (2022).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • Musiol, R. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69.
  • Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem Technical Support.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2024). Quinazoline synthesis.
  • Frontiers in Chemistry. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Molecules. (2022).
  • Wikipedia. (n.d.). Niementowski quinazoline synthesis.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis.
  • CIBTech. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • Wikipedia. (n.d.). Quinazoline.
  • ResearchGate. (2017).

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Technical Support Center: Purification of Crude 6-Chloro-4-phenylquinazoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-Chloro-4-phenylquinazoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important quinazoline scaffold through recrystallization. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with this purification technique.

Troubleshooting Guide: Navigating Common Recrystallization Hurdles

This section addresses specific issues that may arise during the recrystallization of this compound, providing explanations and actionable solutions.

Issue 1: The compound "oils out" and does not form crystals upon cooling.

  • Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What is happening and how can I fix this?

  • Answer: "Oiling out" occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point. This is a common issue, especially when the compound is significantly impure, as impurities can depress the melting point.[1]

    • Causality: The high concentration of the solute in the hot solvent leads to rapid precipitation upon cooling. If the solution temperature is still higher than the melting point of your compound (or the eutectic mixture of your compound and impurities), it will separate as a liquid phase.

    • Solutions:

      • Reheat and Add More Solvent: Warm the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.[1][2] Allow the solution to cool more slowly.

      • Slower Cooling: Rapid cooling encourages oil formation. After dissolving the compound, let the flask cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath. Very slow cooling can be achieved by leaving the hot solution on a cooling hotplate.[1]

      • Solvent System Modification: If the issue persists, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common solvent mixtures for heterocyclic compounds include ethanol/water or ethyl acetate/hexane.[3]

Issue 2: No crystals form, even after extended cooling.

  • Question: My solution of this compound has cooled to room temperature and has been in an ice bath, but no crystals have precipitated. What should I do?

  • Answer: The failure of crystals to form is typically due to either using too much solvent, resulting in a solution that is not saturated at the lower temperature, or a lack of nucleation sites for crystal growth to begin.[1][4]

    • Causality: For crystallization to occur, the solution must be supersaturated. If an excessive volume of solvent was used, the compound's solubility limit may not be reached even at low temperatures.

    • Solutions:

      • Induce Crystallization:

        • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites.[2][5]

        • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystal growth.[5][6]

      • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[1] Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration of the solute. Then, allow the solution to cool again.

      • Antisolvent Addition: If your compound is dissolved in a solvent where it is highly soluble, you can try adding an "antisolvent" (a miscible solvent in which the compound is insoluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the first solvent to redissolve the cloudiness and cool the solution slowly.[7]

Issue 3: The recrystallized product has a low yield.

  • Question: I successfully obtained crystals, but my final yield of pure this compound is very low. What are the likely causes and how can I improve the recovery?

  • Answer: A low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or incomplete precipitation.[4][5]

    • Causality: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even at low temperatures.[4]

    • Solutions:

      • Minimize Solvent Usage: In the dissolution step, add the hot solvent in small portions, allowing time for the solute to dissolve after each addition. The goal is to use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2][4]

      • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[8]

      • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and filter flask to prevent the product from crystallizing on the filter paper.[8]

      • Rinse Crystals Judiciously: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using too much or warm rinsing solvent will redissolve some of your product.[4]

Issue 4: The final product is still colored or appears impure.

  • Question: After recrystallization, my this compound is still colored, or analytical data (e.g., melting point, NMR) suggests the presence of impurities. How can I improve the purity?

  • Answer: The presence of colored impurities or the co-precipitation of soluble impurities can reduce the effectiveness of a single recrystallization.

    • Causality: Highly colored, polar impurities can sometimes be removed with activated charcoal. Soluble impurities that have similar solubility profiles to the target compound may co-crystallize if the cooling is too rapid.

    • Solutions:

      • Charcoal Treatment: If the hot, dissolved solution has a noticeable color (and the pure compound is expected to be colorless or pale), you can add a small amount of activated charcoal to adsorb the colored impurities.[2] Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.

      • Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity. The first recrystallization removes the bulk of the impurities, and the second, starting with a purer material, is typically more effective.

      • Optimize Cooling Rate: Slower cooling allows for more selective crystal lattice formation, which can exclude impurities more effectively.[8] Avoid crashing the product out of solution by placing the hot flask directly into an ice bath.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal solvent should dissolve the compound completely at its boiling point but only sparingly at room temperature.[3][8] A systematic approach to solvent selection is recommended:

  • Consult Literature: Check for published procedures for similar quinazoline derivatives. Ethanol is often a good starting point for many quinazolinones.[9][10]

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your crude material (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating. Good candidate solvents will show poor solubility in the cold and high solubility when hot.

  • Consider Polarity: this compound is a moderately polar molecule. Solvents of similar polarity, such as ethanol, isopropanol, or ethyl acetate, are likely good candidates. Very non-polar solvents (like hexane) or very polar solvents (like water) are less likely to be suitable as single solvents but may be useful in a mixed-solvent system.

Solvent System Rationale for Quinazoline Derivatives
EthanolOften effective for many heterocyclic compounds.[9][10]
IsopropanolSimilar properties to ethanol, can be a good alternative.
Ethyl AcetateA moderately polar solvent that is a good choice for many organic compounds.
Ethanol/WaterA mixed-solvent system where water acts as an antisolvent.
Ethyl Acetate/HexaneA common mixed-solvent system for moderately polar compounds.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities will depend on the synthetic route. Common impurities in the synthesis of related quinoline and quinazoline compounds can include unreacted starting materials, reagents, and byproducts from side reactions, such as isomeric impurities or polymeric materials.[11] For instance, if synthesized from a 2-aminobenzophenone derivative, residual starting material could be a primary impurity.

Q3: What is a two-solvent recrystallization, and when is it necessary?

A3: A two-solvent (or mixed-solvent) recrystallization is used when no single solvent has the ideal solubility properties.[3] This technique involves dissolving the compound in a small amount of a "good" solvent at an elevated temperature, followed by the dropwise addition of a miscible "poor" solvent (an antisolvent) until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method is particularly useful when your compound is either too soluble or not soluble enough in common single solvents.

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The purity of the final product should be assessed using standard analytical techniques:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate when visualized under UV light.

  • Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy are powerful tools to confirm the structure and assess the purity of the compound. The absence of signals corresponding to impurities is a strong indicator of purity. Mass spectrometry can confirm the molecular weight.[12]

Experimental Workflow and Protocols

Recrystallization Workflow Diagram

Recrystallization_Workflow A Start: Crude Solid B Step 1: Solvent Screening A->B Identify suitable solvent C Select Optimal Solvent/System B->C D Step 2: Dissolve Crude Solid in Minimum Hot Solvent C->D Proceed with purification E Insoluble Impurities Present? D->E F Hot Filtration E->F Yes G Step 3: Slow Cooling & Crystallization E->G No F->G Collect filtrate H Step 4: Isolate Crystals (Vacuum Filtration) G->H I Step 5: Wash Crystals with Cold Solvent H->I L Mother Liquor (Contains Soluble Impurities) H->L J Step 6: Dry Crystals I->J K End: Pure Crystalline Product J->K

Caption: Workflow for the purification of this compound via recrystallization.

Step-by-Step Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove the last traces of solvent.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Jung, J., & Perrut, M. (2001). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. Journal of Chemical Engineering of Japan, 34(3), 336-343. Retrieved from [Link]

  • Kim, J. H., & Lee, Y. W. (2003). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 42(4), 735-742. Retrieved from [Link]

  • PubChem. (n.d.). This compound-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-chloro-2-methyl-4-phenylquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methyl-4-phenylquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 843-849. Retrieved from [Link]

  • PubMed Central (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(6), 665-681. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 283-292. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 723324. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 6-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-4-phenylquinazoline. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with byproduct formation and purification during their synthetic work. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Section 1: Core Synthetic Pathway and Origin of Impurities

The most prevalent laboratory-scale synthesis of this compound proceeds via the cyclocondensation of 2-amino-5-chlorobenzophenone with a suitable C1 source, typically formamide. This reaction is a variant of the Niementowski quinazoline synthesis.[1][2][3][4] The purity of the final product is highly dependent on the quality of the starting materials and strict control over reaction conditions. Impurities can arise from the synthesis of the 2-amino-5-chlorobenzophenone precursor itself, incomplete reaction, or side reactions during the cyclization step.[5]

Below is a diagram illustrating the primary synthetic route and the points at which common byproducts can emerge.

G cluster_0 Synthesis of this compound cluster_1 Potential Byproducts SM 2-Amino-5-chlorobenzophenone (Starting Material) Reagent + Formamide (Heat) TS Transition State / Intermediate Reagent->TS Cyclocondensation Product This compound (Desired Product) TS->Product Dehydration UnreactedSM Unreacted Starting Material (Impurity A) TS->UnreactedSM Incomplete Reaction Quinazolinone 6-Chloro-4-phenyl-3,4-dihydroquinazolin-4-one (Impurity B) TS->Quinazolinone Side Reaction / Incomplete Conversion Hydrolysis Hydrolysis Products Product->Hydrolysis Improper Workup (Acid/Base)

Caption: Primary synthesis route and common byproduct formation points.

Section 2: Troubleshooting Guide: Byproduct Identification and Removal

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Q1: My TLC/HPLC analysis shows a significant amount of unreacted 2-amino-5-chlorobenzophenone in my crude product. What is the cause and how do I remove it?

A1:

  • Probable Cause: This is the most common impurity and typically results from an incomplete reaction. The primary causes are insufficient reaction time, temperatures below the required threshold for cyclization, or improper stoichiometry of reagents. The purity of the formamide can also play a role.

  • Identification: Unreacted 2-amino-5-chlorobenzophenone is more polar than the quinazoline product due to its primary amine group. On a silica TLC plate, it will appear as a spot with a lower Retention Factor (Rf) value.

  • Removal Strategy: Column Chromatography Flash column chromatography is highly effective for separating the less polar quinazoline product from the more polar starting material.

    Step-by-Step Protocol: Flash Column Chromatography

    • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (dry-loading method) by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica, and evaporating the solvent under reduced pressure.

    • Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Begin elution with the starting solvent mixture.

    • Fraction Collection: The desired product, this compound, will elute first due to its lower polarity. The unreacted 2-amino-5-chlorobenzophenone will elute in later fractions as the polarity of the eluent is increased.

    • Purity Verification: Monitor the collected fractions by TLC to identify and combine the pure product fractions. Evaporate the solvent to yield the purified compound.

Q2: I have a major byproduct that has a similar Rf to my starting material but is clearly not the same. It is less soluble in non-polar solvents. What could it be?

A2:

  • Probable Cause: You have likely isolated 6-Chloro-4-phenyl-3,4-dihydroquinazolin-4-one . This compound, a quinazolinone, is a very common intermediate or byproduct in this synthesis.[6] It forms when the cyclization occurs but the final dehydration to the aromatic quinazoline is incomplete or follows an alternative pathway. Some synthetic routes even produce this compound intentionally before chlorinating it to the final product.[7]

  • Identification: The quinazolinone contains a hydroxyl group (in its tautomeric form) and an amide carbonyl, making it significantly more polar than the final product and often less soluble in solvents like hexane or ether. Its polarity is comparable to the starting aminobenzophenone.

  • Removal Strategy 1: Recrystallization The difference in solubility and crystal packing energy between the quinazoline and the quinazolinone can be exploited for purification via recrystallization.

    Step-by-Step Protocol: Recrystallization

    • Solvent Screening: Test various solvents to find one where the desired product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[8][9]

    • Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]

    • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath, to promote the formation of pure crystals of this compound. The more polar quinazolinone byproduct will preferentially remain in the mother liquor.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[8]

  • Removal Strategy 2: Chemical Conversion If the quinazolinone is the major component, it may be more efficient to convert the entire crude batch to the desired product. This is done via chlorination, typically using phosphorus oxychloride (POCl₃) or a combination of trichloroacetonitrile and triphenylphosphine (Cl₃CCN/PPh₃).[7] This step should be performed with caution in a well-ventilated fume hood.

Q3: My product yield is low, and I suspect hydrolysis occurred during the aqueous workup. How can I confirm this and prevent it in the future?

A3:

  • Probable Cause: The quinazoline ring, particularly the imine (C=N) bond, can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure or heating. This can cleave the ring, leading back to derivatives of the starting aminobenzophenone.[10]

  • Identification: Hydrolysis products are typically more polar and may appear as streaks or multiple spots near the baseline on a TLC plate.

  • Prevention and Mitigation:

    • Neutral Workup: After the reaction is complete, quench the mixture by pouring it into ice water or an ice/brine mixture rather than directly into strong acid or base.

    • Controlled pH: Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acid catalysts carefully. Avoid using strong bases like sodium hydroxide.

    • Efficient Extraction: Perform liquid-liquid extractions promptly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to move the product from the aqueous phase, minimizing its contact time with water.

    • Drying: Thoroughly dry the combined organic layers with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control to minimize byproduct formation? A: The three most critical parameters are:

  • Purity of Starting Materials: Ensure your 2-amino-5-chlorobenzophenone is pure. Impurities from its synthesis, such as regioisomers, will carry through and complicate purification.[5]

  • Temperature Control: The reaction often requires high temperatures (120-180 °C) to drive the cyclocondensation and dehydration. Insufficient temperature leads to incomplete reaction, while excessive temperatures can cause decomposition.

  • Anhydrous Conditions: While not as critical as in other reactions, minimizing water is good practice to prevent potential side reactions with intermediates.

Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside the starting material on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. A well-run reaction will show a clean conversion with minimal intermediate spots.

Q: What is the best general-purpose method for purifying crude this compound? A: For general-purpose purification, recrystallization is often preferred due to its scalability and cost-effectiveness.[8] It is particularly effective at removing small amounts of more polar or less polar impurities. However, if the crude product is a complex mixture with multiple byproducts of similar polarity, flash column chromatography provides superior separation power, albeit at a higher cost in terms of time and materials.

Section 4: Data Summary and Workflow Visualization

Table 1: Physicochemical Properties of Target Compound and Key Impurities

Compound NameStructureMolecular Weight ( g/mol )PolarityTypical TLC Rf*
This compound (Product)C₁₄H₉ClN₂240.69[11]Low~0.6 - 0.7
2-Amino-5-chlorobenzophenone (Impurity A)C₁₃H₁₀ClNO231.68[12]High~0.3 - 0.4
6-Chloro-4-phenyl-quinazolin-4-one (Impurity B)C₁₄H₉ClN₂O256.69High~0.2 - 0.3

*Note: Rf values are illustrative and highly dependent on the exact TLC plate and eluent system used (e.g., 3:1 Hexane:Ethyl Acetate).

Purification Troubleshooting Workflow

G Start Crude Product Mixture Analysis Analyze by TLC / HPLC Start->Analysis Impurity_A Major Impurity: Unreacted Starting Material (High Polarity) Analysis->Impurity_A Spot A Dominant Impurity_B Major Impurity: Quinazolinone Intermediate (High Polarity) Analysis->Impurity_B Spot B Dominant Other Complex Mixture / Other Impurities Analysis->Other Multiple Spots Purify_A Purification: Flash Column Chromatography Impurity_A->Purify_A Purify_B Purification Option: Recrystallization Impurity_B->Purify_B Purify_C Purification Option: Flash Column Chromatography Other->Purify_C End Pure this compound Purify_A->End Purify_B->End Purify_C->End

Caption: A logical workflow for troubleshooting purification.

References

  • BenchChem Technical Support. (n.d.). Common side products in the synthesis of 2-Amino-5-chlorobenzophenone.
  • Al-Suwaidan, I. A., et al. (2016). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 21(5), 654. Available from: [Link]

  • BenchChem Application Note. (n.d.). Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization.
  • Wikipedia. (2023). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2022). Niementowski quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (2021). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Roopan, S. M., & Khan, F. N. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019-1021. Available from: [Link]

  • Andersen, K. E., & Larsen, E. H. (1984). 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam. Journal of Pharmaceutical Sciences, 73(10), 1461-1462. Available from: [Link]

  • Negi, P., Bisht, A. S., & Sharma, D. K. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61-65.
  • chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. IJPRA, 6(3), 1-10.
  • PubChem. (n.d.). 6-Chloro-4-phenyl-1,2,3,4-tetrahydroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.

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Improving the regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4-dichloroquinazolines. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the nucleophilic aromatic substitution (SNAr) on this versatile scaffold, with a specific focus on controlling and improving regioselectivity.

Introduction: The Challenge of Regioselectivity

The 2,4-dichloroquinazoline scaffold is a cornerstone in medicinal chemistry, serving as a precursor for a multitude of bioactive molecules, including kinase inhibitors and anticancer agents.[1][2][3] The synthetic utility of this starting material hinges on the ability to selectively substitute the chlorine atoms at the C2 and C4 positions.

Typically, nucleophilic attack occurs preferentially at the C4 position.[4] This regioselectivity is primarily governed by electronic factors; theoretical studies, including Density Functional Theory (DFT) calculations, have demonstrated that the carbon atom at the C4 position possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[1][5][6][7][8] This makes C4 more electrophilic and kinetically favored for nucleophilic attack, leading to a lower activation energy compared to the C2 position.[1][6][7] However, achieving exclusive C4 selectivity can be challenging, and undesirable side reactions such as C2 substitution or di-substitution can occur. This guide provides the insights and protocols needed to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address the most common high-level questions regarding SNAr reactions on 2,4-dichloroquinazolines.

Q1: Why is nucleophilic substitution overwhelmingly favored at the C4 position over the C2 position?

A1: The preference for C4 substitution is a result of the inherent electronic properties of the quinazoline ring. The C4 carbon is more electron-deficient (more electrophilic) than the C2 carbon. DFT calculations confirm that the C4 position has a larger LUMO coefficient, indicating it is the primary site for attack by a nucleophile.[1][6][7] This leads to a more stable Meisenheimer intermediate and a lower energy transition state for the C4-addition pathway compared to the C2-addition pathway.

Q2: What are the typical reaction conditions for achieving C4-selective substitution?

A2: C4-selective substitution is generally achieved under mild to moderate conditions. This often involves reacting 2,4-dichloroquinazoline with 1.0-1.2 equivalents of a nucleophile in a polar solvent like ethanol, isopropanol, or THF.[5] Reactions can often proceed at room temperature or with gentle heating (e.g., 40-80 °C).[1][5] The use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common to scavenge the HCl generated during the reaction.[1][5]

Q3: Can I achieve selective substitution at the C2 position?

A3: Yes, but it is significantly more challenging. Substitution at C2 typically requires more forcing (harsh) conditions after the C4 position has already been substituted.[4] For instance, after forming a 4-amino-2-chloroquinazoline, a second nucleophilic substitution at C2 might be achieved by using high temperatures (e.g., refluxing in a high-boiling solvent) and a large excess of the nucleophile.[4][9] Direct, selective substitution at C2 on a 2,4-dichloroquinazoline starting material is not a standard transformation and is rarely observed.

Q4: How can I definitively confirm the regiochemistry of my final product?

A4: While many reports assume C4 substitution, experimental verification is crucial for scientific integrity.[1][7] The most reliable method is 2D-NMR spectroscopy. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can unambiguously establish the connectivity and spatial relationships within the molecule, confirming which position the nucleophile has added to. For example, an HMBC correlation from the N-H proton of an added amine to the C4 carbon is a strong indicator of C4 substitution.[1][7]

Q5: What types of nucleophiles are compatible with this reaction?

A5: A wide range of nucleophiles can be used. Primary and secondary amines (aliphatic and aromatic) are the most common and well-documented.[1][6][10] Other nucleophiles such as thiols/thiolates and alcohols/alkoxides can also be employed, though they may require different conditions (e.g., stronger bases for deprotonation) to achieve good reactivity.[11][12]

Troubleshooting Guide: Common Experimental Issues

Use this section to diagnose and solve specific problems you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
1. Low or No Reaction Conversion A. Low Nucleophilicity: The amine/thiol/alcohol is electron-poor (e.g., 4-nitroaniline) and not reactive enough.[10] B. Insufficient Temperature: The reaction requires more thermal energy to overcome the activation barrier. C. Inappropriate Solvent: The solvent may not be sufficiently polar to stabilize the charged intermediate.A. Increase Reactivity/Temperature: For weak nucleophiles, increase the reaction temperature or consider microwave-assisted synthesis for rapid heating.[10] Alternatively, pre-deprotonate the nucleophile with a strong base like NaH (use caution) to increase its potency. B. Optimize Temperature: Incrementally increase the temperature (e.g., from 60 °C to 80 °C, then to reflux) while monitoring the reaction by TLC. C. Change Solvent: Switch to a more polar aprotic solvent like DMF, DMAc, or NMP, which are known to accelerate SNAr reactions.[12] Be aware of the higher boiling points and potential for side reactions.
2. Poor Regioselectivity (Mixture of C2/C4 Isomers) A. Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide enough energy to overcome the kinetic barrier for C2 substitution, leading to a mixture.[4]A. Milder Conditions: Reduce the reaction temperature and shorten the reaction time. Monitor carefully by TLC or LC-MS to stop the reaction once the starting material is consumed but before the undesired isomer forms. If the nucleophile is highly reactive, consider running the reaction at room temperature or even 0 °C.
3. Formation of Di-substituted Product A. Incorrect Stoichiometry: An excess of the nucleophile (>1.2 eq) was used. B. High Temperature/Long Reaction Time: The initially formed C4-substituted product is reactive enough under the conditions to undergo a second substitution at C2.[4]A. Control Stoichiometry: Use a slight excess (1.0-1.1 eq) of the nucleophile. For highly reactive nucleophiles, consider adding it slowly to the solution of the dichloroquinazoline to avoid localized high concentrations. B. Reduce Reaction Severity: Lower the temperature and monitor the reaction closely to stop it after the mono-substitution is complete.
4. Product Degradation or Complex Mixture A. Incompatible Functional Groups: The nucleophile or the quinazoline substrate contains functional groups that are not stable to the reaction conditions (e.g., acid-labile esters with HCl byproduct). B. High Temperatures: The desired product may be thermally unstable.A. Use a Base/Protecting Groups: Always include a non-nucleophilic base (DIPEA, TEA) to neutralize the generated HCl. If necessary, protect sensitive functional groups on your nucleophile before the reaction and deprotect them afterward. B. Lower Temperature: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
Logical Flow for Troubleshooting

This diagram outlines a decision-making process for addressing common issues in the regioselective substitution of 2,4-dichloroquinazolines.

G start Reaction Outcome Unsatisfactory low_yield Low or No Conversion? start->low_yield wrong_product Wrong Product(s) Formed? low_yield->wrong_product No increase_temp Action: Increase Temperature or Use Microwave low_yield->increase_temp Yes is_mixture Mixture of C2/C4 Isomers? wrong_product->is_mixture Yes stronger_base Action: Pre-deprotonate Nucleophile (e.g., NaH) increase_temp->stronger_base Still Fails change_solvent Action: Switch to Polar Aprotic Solvent (e.g., DMF) stronger_base->change_solvent Still Fails end Problem Solved change_solvent->end is_disub Di-substituted Product? is_mixture->is_disub No milder_cond Action: Lower Temperature & Shorten Reaction Time is_mixture->milder_cond Yes check_stoi Action: Check Stoichiometry (Use 1.0-1.1 eq Nucleophile) is_disub->check_stoi Yes milder_cond->end check_stoi->milder_cond If Stoi. is Correct

Caption: Troubleshooting Decision Tree for SNAr on 2,4-dichloroquinazolines.

Detailed Experimental Protocols

The following protocols provide a reliable starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for C4-Selective Amination

This method describes a standard procedure for the regioselective substitution of the C4-chloro group with a primary or secondary amine.[1][5]

Materials:

  • 2,4-dichloroquinazoline (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent (e.g., Dioxane, Isopropanol, or THF), anhydrous grade

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloroquinazoline (1.0 eq).

  • Add the chosen solvent (e.g., dioxane) to create a ~0.1 M solution.

  • Add the amine (1.1 eq) to the solution, followed by DIPEA (1.5 eq).

  • Stir the mixture at room temperature or heat to 60-80 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2,4-dichloroquinazoline is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-chloro-4-aminoquinazoline product.

  • Characterize the final product, paying special attention to 2D-NMR to confirm C4 regioselectivity.[1][7]

Visualizing the Core Mechanism & Workflow

The following diagrams illustrate the fundamental SNAr reaction mechanism and the general experimental workflow.

Caption: SNAr Mechanism: C4 attack, intermediate formation, and elimination.

G Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Heating & Stirring (Under Inert Atmosphere) Setup->Reaction Monitoring 3. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Aqueous Work-up & Extraction Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: General Experimental Workflow for C4-Selective Substitution.

References

  • Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. MDPI. Available at: [Link]

  • de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. PMC - NIH. Available at: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.
  • de Castro Barbosa, M. L., et al. (2024). (a) General scheme for regioselective nucleophilic aromatic substitution (SNAr) reaction from 2,4-dichloro-quinazoline precursors... ResearchGate. Available at: [Link]

  • de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Manchanayaka, D. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Future Medicinal Chemistry, 13(16), 1435-1447. PMC - NIH. Available at: [Link]

  • de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Zaragoza, F. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(4), 340-344. Available at: [Link]

  • de Castro Barbosa, M. L., et al. (2024). Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines... ResearchGate. Available at: [Link]

  • Sharma, P., & Rane, N. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 524-547. Available at: [Link]

  • ACS Green Chemistry Institute. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS. Available at: [Link]

  • Abdelgawad, M. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 529. Available at: [Link]

Sources

Stability of 6-Chloro-4-phenylquinazoline under different experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-4-phenylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound. Understanding and managing the stability of this compound is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.

This guide is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound, like many heterocyclic compounds, is primarily influenced by a combination of environmental and chemical factors.[1] Key considerations include:

  • pH: The quinazoline ring system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which can lead to ring-opening.[2][3]

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.[4] Quinoline derivatives, a related class of compounds, are known to be light-sensitive.[4]

  • Temperature: Elevated temperatures can accelerate degradation pathways, leading to the formation of impurities.[5][6][7]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of oxidative degradation products.[2][4]

  • Moisture: High humidity can facilitate hydrolysis and other degradation reactions, especially for the solid compound.[4]

Q2: How does pH influence the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light? What are the best practices for handling and storage to prevent photodegradation?

Yes, there is a potential for photodegradation. To mitigate this risk, the following handling and storage practices are recommended:

  • Storage: Store the solid compound and solutions in amber vials or containers that block UV and visible light.[4]

  • Handling: When working with the compound, especially in solution, minimize exposure to direct sunlight and strong laboratory lighting. If possible, work in a fume hood with the sash lowered or in a dimly lit area.

  • Control Samples: For photosensitivity studies, a "dark control" sample, wrapped in aluminum foil or stored in a light-opaque container under the same conditions as the test sample, is essential to differentiate between light-induced and other forms of degradation.[4]

Q4: What is the thermal stability of this compound?

Heterocyclic aromatic compounds, including quinazolines, generally exhibit high thermal stability.[5][6][7] Studies on similar heterocyclic structures have shown that decomposition often begins at temperatures above 250°C.[7][8] However, for long-term storage, it is prudent to store the compound at controlled room temperature (15-25°C) or refrigerated (2-8°C) to minimize the risk of slow thermal degradation over time.[4]

Q5: Are there any known incompatibilities with common solvents or excipients?

While specific excipient compatibility studies for this compound are not widely published, general chemical principles apply. Reactive functional groups within the drug molecule can potentially interact with excipients.[9] For instance, excipients with reactive impurities could lead to degradation.[9] It is crucial to conduct compatibility studies, especially when developing formulations.

Regarding solvents, this compound is expected to have limited aqueous solubility but better solubility in organic solvents like DMSO and DMF.[10] When preparing solutions, ensure the chosen solvent is inert and does not promote degradation.

Troubleshooting Guide

Problem: I'm observing unexpected degradation of my this compound sample.

This is a common issue that can often be traced back to one or more stress factors. The following troubleshooting workflow can help identify the root cause.

start Unexpected Degradation Observed cause1 Possible Cause 1: pH Instability start->cause1 cause2 Possible Cause 2: Photodegradation start->cause2 cause3 Possible Cause 3: Thermal Degradation start->cause3 cause4 Possible Cause 4: Oxidative Degradation start->cause4 protocol1 Action: Perform pH Stress Test (See Protocol 1) cause1->protocol1 protocol2 Action: Perform Photostability Test (See Protocol 2) cause2->protocol2 protocol3 Action: Perform Thermal Stress Test (See Protocol 3) cause3->protocol3 protocol4 Action: Perform Oxidative Stress Test (See Protocol 4) cause4->protocol4

Caption: Troubleshooting workflow for unexpected degradation.

Possible Cause 1: pH Instability

Rationale: The quinazoline ring is susceptible to acid- and base-catalyzed hydrolysis, especially at elevated temperatures.[2][3] This can lead to the formation of various degradation products.

Troubleshooting Protocol: Forced Degradation under pH Stress

This protocol is designed to assess the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Suitable organic solvent (e.g., acetonitrile or methanol, HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).

  • Sample Preparation:

    • Acidic Condition: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Basic Condition: To another aliquot, add an equal volume of 0.1 M NaOH.

    • Neutral Condition: To a third aliquot, add an equal volume of purified water.

  • Incubation: Store the prepared samples at room temperature and an elevated temperature (e.g., 60°C).[11]

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before HPLC analysis, neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Possible Cause 2: Photodegradation

Rationale: Many aromatic heterocyclic compounds absorb UV light and can undergo photochemical reactions, leading to degradation.[12]

Troubleshooting Protocol: Photostability Testing

This protocol is based on ICH Q1B guidelines to assess the photostability of this compound.

Materials:

  • This compound (solid and in solution)

  • Transparent and amber vials

  • Photostability chamber with a calibrated light source (providing both cool white fluorescent and near-UV lamps)

  • Aluminum foil

Methodology:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in both transparent and amber vials.

    • Solution State: Prepare a solution of the compound in a suitable solvent and place it in both transparent and amber vials.

  • Dark Control: Wrap one set of transparent vials (both solid and solution) completely in aluminum foil to serve as dark controls.

  • Exposure: Place all vials in the photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.

  • Analysis: After the exposure period, analyze the contents of all vials (exposed, dark control, and amber) using a stability-indicating HPLC method. Compare the purity and degradation profiles to determine the extent of photodegradation.

Possible Cause 3: Thermal Degradation

Rationale: High temperatures provide the activation energy for degradation reactions to occur.

Troubleshooting Protocol: Thermal Stress Testing

Materials:

  • This compound (solid)

  • Oven or stability chamber capable of maintaining constant temperature

  • Vials

Methodology:

  • Sample Preparation: Place the solid compound in vials.

  • Exposure: Expose the samples to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).[4]

  • Analysis: At each time point, remove a sample from each temperature condition and analyze it by a stability-indicating HPLC method to quantify any degradation.

Problem: I am observing unexpected peaks in my HPLC analysis.

Possible Cause: Formation of Degradation Products

Rationale: The appearance of new peaks in your chromatogram, especially those that grow over time or under stress conditions, is a strong indication of degradation. The quinazoline ring system can undergo several types of degradation reactions.

Potential Degradation Pathways:

  • Hydrolysis: As mentioned, acidic or basic conditions can lead to the opening of the pyrimidine ring.

  • Oxidation: The nitrogen atoms in the quinazoline ring can be susceptible to oxidation, potentially forming N-oxides. Oxidation of other parts of the molecule is also possible.

  • Photochemical Reactions: UV light can induce complex reactions, including rearrangements, dimerizations, or reactions with solvent molecules.

parent This compound hydrolysis Hydrolytic Degradation Products (e.g., ring-opened structures) parent->hydrolysis Acid/Base, Heat oxidation Oxidative Degradation Products (e.g., N-oxides) parent->oxidation Oxidizing Agents, Air photo Photodegradation Products (e.g., rearranged isomers, dimers) parent->photo UV/Visible Light

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline derivatives. This guide is designed to provide practical, in-depth solutions to the common challenge of poor aqueous solubility. Here, we move beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Common Solubility Issues

This section addresses the most frequent and urgent problems encountered during routine lab work in a direct question-and-answer format.

Q1: My quinazoline derivative immediately precipitates when I dilute my DMSO stock into aqueous buffer for an in vitro assay. What is happening and how can I fix it?

A1: This is a classic case of "precipitation upon dilution," a common issue for lipophilic compounds.[1] Your compound is highly soluble in the 100% DMSO stock but crashes out when the solvent environment abruptly changes to a predominantly aqueous one. The DMSO concentration is no longer high enough to keep the drug molecules solvated.

Immediate Corrective Actions:

  • Reduce Final Concentration: The most direct solution is to lower the final concentration of your compound in the assay to a level below its aqueous solubility limit.[1]

  • Modify the Dilution Process: Instead of a single large dilution step, try serial dilutions. Also, ensure rapid and vigorous mixing (e.g., vortexing) as you add the stock solution to the buffer to avoid localized areas of high concentration that can seed precipitation.[1]

  • Introduce a Co-solvent: Add a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your final aqueous buffer.[1] This can slightly increase the solvent's capacity to solvate your compound.

  • Utilize Surfactants: Incorporate a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 into your buffer.[1] Surfactants form micelles that encapsulate the hydrophobic quinazoline derivative, keeping it dispersed in the solution.[2][3]

Q2: I'm observing inconsistent results and poor reproducibility in my cell-based assays. Could this be related to solubility?

A2: Absolutely. Poor solubility is a primary cause of inconsistent biological data. If your compound is not fully dissolved, its effective concentration at the cellular level is unknown and likely much lower than intended. Furthermore, small, undissolved particles (precipitate) can lead to erratic results and may even exert cytotoxic effects unrelated to the compound's pharmacological activity. You should perform a kinetic solubility assay in your specific assay medium to determine the concentration at which your compound remains soluble over the duration of the experiment.[4][5][6]

Q3: My stock solution in DMSO precipitates when I store it at -20°C. What should I do?

A3: This indicates that the solubility of your compound in DMSO is temperature-dependent.[1] The best practice is to store the stock solution at room temperature if the compound's stability allows for it. If refrigeration is necessary for stability, you must ensure the vial is brought to room temperature and vortexed thoroughly to completely redissolve any precipitate before you take an aliquot for your experiment.[1] Always visually inspect for clarity before use.

Part 2: Frequently Asked Questions (FAQs)

This section provides deeper insights into the fundamental principles and strategic approaches for enhancing the solubility of quinazoline derivatives.

Q4: What are the core structural features that make quinazoline derivatives poorly soluble?

A4: The poor water solubility of many quinazoline derivatives stems from their molecular structure. They possess a rigid, fused heterocyclic ring system which, when combined with lipophilic substituents, leads to high crystal lattice energy and low polarity.[1] This structure makes it energetically unfavorable for polar water molecules to break apart the crystal lattice and solvate the individual molecules. Many of these compounds are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by low solubility and high permeability.[1][7]

Q5: How can I leverage pH to improve the solubility of my quinazoline derivative?

A5: The quinazoline ring system contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1][8][9][10] The key is to understand the compound's pKa, which is the pH at which 50% of the compound is in its ionized (protonated) form.[11]

  • Mechanism: In an acidic environment (pH < pKa), the basic nitrogen atoms become protonated, acquiring a positive charge. This charged, ionized form is significantly more polar and thus more soluble in water.[12] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[13][14][15]

  • Practical Application: For a typical quinazoline derivative with a pKa in the range of 5.8-7.6, lowering the pH of your solution will increase its solubility.[16] For example, gefitinib, a quinazoline-based drug, is much more soluble at an acidic pH.[1] Therefore, preparing your solutions in a buffered system at a pH 1-2 units below the compound's pKa can be a highly effective strategy.

Diagram: pH-Dependent Solubilization

G cluster_0 High pH (pH > pKa) cluster_1 Low pH (pH < pKa) high_ph Quinazoline (Q) Un-ionized Lipophilic precipitate Precipitation (Low Solubility) high_ph->precipitate Poorly Soluble low_ph Quinazoline-H+ (QH+) Ionized Hydrophilic high_ph->low_ph Equilibrium depends on pKa dissolved In Solution (High Solubility) low_ph->dissolved Readily Soluble proton H+ proton->low_ph

Caption: Effect of pH on the ionization and solubility of a basic quinazoline derivative.

Q6: Co-solvents, surfactants, or cyclodextrins: How do I choose the best excipient for my application?

A6: The choice depends on the experimental context (e.g., in vitro assay vs. in vivo study) and the physicochemical properties of your specific derivative.

Technique Mechanism of Action Advantages Disadvantages Best For
Co-solvents (e.g., PEG, Ethanol)Reduces the polarity of the bulk solvent (water), increasing the solubility of lipophilic drugs.[3][17]Simple to prepare, effective for moderate solubility enhancement.[17]Can cause cellular toxicity at higher concentrations; risk of drug precipitation upon dilution.[17]Initial in vitro screening; when only a small increase in solubility is needed.
Surfactants (e.g., Tween® 80)Form micelles that encapsulate the drug in a hydrophobic core, increasing its apparent water solubility.[1][2][18]Effective at very low concentrations; can stabilize suspensions.Can interfere with some biological assays; potential for cell lysis at higher concentrations.In vitro assays where co-solvents fail; formulation for animal studies.
Cyclodextrins (e.g., HP-β-CD)Host-guest chemistry; the hydrophobic drug ("guest") is encapsulated within the hydrophobic cavity of the cyclodextrin ("host").[1][19][20][21]Generally low toxicity; forms true solutions; can improve stability.[19]More expensive; complexation is 1:1, which can limit the maximum drug concentration.Both in vitro and in vivo applications, especially when co-solvent toxicity is a concern.[22]
Q7: When should I consider advanced formulation strategies like solid dispersions or nanosuspensions?

A7: These strategies are typically employed for preclinical and clinical development, especially for oral drug delivery, when simpler methods are insufficient to achieve the required bioavailability.

  • Solid Dispersions: The drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMCP).[1] This process converts the drug from a stable crystalline form to a higher-energy, more soluble amorphous state.[23][24][25] The polymer also helps to prevent the drug from recrystallizing in solution, maintaining a supersaturated state.[26][27][28]

  • Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range.[1] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly faster dissolution rate.[1][29]

Part 3: Experimental Protocols & Workflows

Protocol 1: Kinetic Solubility Screening Assay

This protocol helps determine the maximum concentration at which your compound remains soluble in a specific buffer over a set time, mimicking an in vitro assay.[4][5][6][30][31]

Materials:

  • Test compound in DMSO (e.g., 10 mM stock)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Plate shaker/incubator

  • Nephelometer or UV/Vis plate reader

Procedure:

  • Preparation: Add the aqueous buffer to the wells of the 96-well plate.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the highest desired concentration. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2-4 hours).[6]

  • Measurement (Choose one):

    • Nephelometry: Measure the light scattering in each well. An increase in scattering relative to controls indicates the formation of a precipitate.[4]

    • Direct UV: For UV-active compounds, measure the absorbance at the compound's λ_max. A non-linear increase in absorbance with concentration suggests precipitation (as scattered light also contributes to the reading). Alternatively, filter the plate and measure the absorbance of the clear filtrate.[4][5]

  • Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering or where the UV absorbance remains linear with concentration.

Diagram: Solubility Strategy Decision Workflow

G start Start: Poorly Soluble Quinazoline Derivative check_pka Is the compound ionizable? (Check pKa) start->check_pka ph_mod pH Modification (Acidic Buffer) check_pka->ph_mod Yes cosolvent Screen Co-solvents (e.g., PEG, Ethanol) check_pka->cosolvent No / Insufficient ph_mod->cosolvent Insufficient success Solubility Achieved ph_mod->success surfactant Try Surfactants (e.g., Tween 80) cosolvent->surfactant Insufficient / Toxic cosolvent->success cyclo Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclo Insufficient / Assay Interference surfactant->success advanced Advanced Formulations (Solid Dispersion, Nanosuspension) cyclo->advanced Insufficient / For in vivo cyclo->success advanced->success

Caption: A decision tree for selecting an appropriate solubilization strategy.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This is a lab-scale method to produce an amorphous solid dispersion to significantly enhance solubility for preclinical studies.[1][32]

Materials:

  • Quinazoline derivative

  • Hydrophilic carrier/polymer (e.g., PVP K30, Soluplus®, PEG 6000)

  • Volatile organic solvent (e.g., methanol, acetone) in which both drug and carrier are soluble

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:3 drug-to-carrier by weight). Dissolve both components completely in the selected solvent within the round-bottom flask.[1]

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a dry, thin film is formed on the flask wall.[1][22]

  • Final Drying: Transfer the flask to a vacuum oven and dry overnight at ~40°C to remove all residual solvent.[1]

  • Collection and Processing: Carefully scrape the solid dispersion from the flask walls. Gently grind the material into a fine, uniform powder using a mortar and pestle.

  • Storage: Store the resulting powder in a desiccator to protect it from moisture, which can induce recrystallization.

  • Characterization (Recommended): Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix.[1]

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Institutes of Health. Available at: [Link]

  • Dissolution Mechanisms of Amorphous Solid Dispersions: Role of Drug Load and Molecular Interactions. ACS Publications. Available at: [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Taylor & Francis Online. Available at: [Link]

  • Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). ResearchGate. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. SlideShare. Available at: [Link]

  • Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. SpringerLink. Available at: [Link]

  • Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. ResearchGate. Available at: [Link]

  • Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. PubMed. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Dissolution Mechanisms of Amorphous Solid Dispersions: A Close Look at the Dissolution Interface. ACS Publications. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

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Preventing the formation of benzimidazole byproducts in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the formation of undesired benzimidazole byproducts during quinazoline synthesis. Our goal is to provide you with a deep, mechanistically-grounded understanding of why this side reaction occurs and to offer practical, field-tested solutions to suppress it, ensuring the desired purity and yield of your quinazoline products.

Structure of This Guide

This document is structured as an interactive troubleshooting guide. We will begin with Frequently Asked Questions (FAQs) that address the core issues at a high level, followed by in-depth technical discussions, detailed experimental protocols, and data interpretation guides.

  • Part 1: Frequently Asked Questions (FAQs)

    • Addresses the most common issues and provides immediate insights.

  • Part 2: The Core Problem: A Mechanistic Perspective

    • Explores the competing reaction pathways that lead to quinazoline vs. benzimidazole.

  • Part 3: Strategic Troubleshooting & Control Parameters

    • Provides a detailed breakdown of how to manipulate reaction conditions to favor quinazoline formation.

  • Part 4: Validated Experimental Protocols

    • Offers step-by-step procedures for minimizing byproduct formation.

  • Part 5: Analytical & Diagnostics Guide

    • Focuses on how to detect and quantify benzimidazole impurities.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm getting a significant amount of a benzimidazole byproduct in my quinazoline synthesis. Why is this happening?

A1: This is a common issue that arises from a competitive cyclization pathway. Most syntheses of quinazolines involve a precursor with two nitrogen nucleophiles (e.g., an amidine intermediate). Depending on the reaction conditions, the cyclization can occur in two different ways: one leading to the six-membered pyrimidine ring of quinazoline, and the other leading to the five-membered imidazole ring of benzimidazole. The outcome is highly sensitive to factors like solvent polarity, temperature, and the nature of the catalyst or promoter used.

Q2: My starting materials are a 2-aminobenzylamine and an aldehyde. How can this lead to a benzimidazole?

A2: The reaction between a 2-aminobenzylamine and an aldehyde proceeds through an imine intermediate, which then cyclizes and is oxidized. While the intended pathway is the formation of a dihydroquinazoline that aromatizes, an alternative pathway exists. Under certain conditions, particularly with harsh oxidants or high temperatures, fragmentation or rearrangement of the intermediate can occur, followed by a different mode of cyclization that results in a benzimidazole structure.

Q3: Does the choice of oxidant influence the formation of benzimidazole byproducts?

A3: Absolutely. The oxidant's role is typically to facilitate the final aromatization step to the stable quinazoline ring. However, the type and strength of the oxidant can be critical. Overly aggressive oxidants can promote side reactions, including the degradation of intermediates or alternative cyclization pathways leading to benzimidazoles. Milder, more controlled oxidation systems, such as molecular oxygen (O₂) or TEMPO-based catalysts, are often preferred to maintain selectivity.[1]

Q4: Can solvent choice alone really switch the major product from quinazoline to benzimidazole?

A4: Yes, solvent polarity can be a decisive factor. A key study demonstrated that the reaction of amidines can be selectively directed to one of two products based on the solvent.[1]

  • Polar Solvents (e.g., DMSO, DMF): These solvents favor the C(sp²)-N bond formation required for the quinazoline ring. They can stabilize charged intermediates and transition states that lead to the six-membered ring.

  • Nonpolar Solvents (e.g., Toluene, Dioxane): These solvents favor the C(sp³)-C(sp²) bond formation pathway that leads to the benzimidazole ring.

This solvent-dependent selectivity offers a powerful tool for controlling your reaction's outcome.

Part 2: The Core Problem: A Mechanistic Perspective

The crux of the issue lies in the cyclization of a common intermediate, typically an N-aryl amidine or a related structure. This intermediate possesses two nucleophilic nitrogen atoms and two potential electrophilic sites, leading to a bifurcation in the reaction pathway.

Pathway 1: The Desired Quinazoline Formation

This pathway involves the nucleophilic attack of the secondary amine nitrogen onto the carbon of the imine or a related electrophilic center, followed by elimination and aromatization. This forms the six-membered pyrimidine ring fused to the benzene ring.

Pathway 2: The Undesired Benzimidazole Formation

This competing pathway involves a different intramolecular cyclization. For instance, in the reaction of an N-aryl amidine, an alternative cyclization can occur where the aniline nitrogen attacks a different carbon, or a rearrangement precedes the cyclization. This is particularly prevalent when the reaction conditions favor the formation of a five-membered ring over a six-membered one.

Below is a diagram illustrating the general competitive cyclization from a common amidine intermediate.

G cluster_start Starting Materials cluster_quinazoline Quinazoline Pathway cluster_benzimidazole Benzimidazole Pathway S1 2-Amino- benzonitrile Derivative Intermediate N-Aryl Amidine Intermediate S1->Intermediate Amidine Formation S2 Grignard or Amine S2->Intermediate Amidine Formation Q1 Intramolecular Cyclization (C-N Bond Formation) Intermediate->Q1 Polar Solvent (e.g., DMSO) B1 Alternative Intramolecular Cyclization Intermediate->B1 Nonpolar Solvent (e.g., Toluene) Product_Q Quinazoline Product Q1->Product_Q Aromatization Product_B Benzimidazole Byproduct B1->Product_B Aromatization caption Competitive cyclization pathways.

Caption: Competitive cyclization pathways.

Part 3: Strategic Troubleshooting & Control Parameters

To steer your synthesis towards the desired quinazoline product, you must meticulously control several key experimental parameters. The table below summarizes the critical factors and provides actionable recommendations.

ParameterImpact on SelectivityRecommended Action for Quinazoline SynthesisRationale
Solvent High Impact. Polar solvents favor quinazoline; nonpolar solvents favor benzimidazole.Use polar aprotic solvents like DMSO , DMF , or Acetonitrile .Polar solvents stabilize the transition state leading to the six-membered ring formation required for quinazolines.[1]
Catalyst/Promoter High Impact. The nature of the catalyst can dictate the reaction pathway.For amidine cyclizations, consider a TEMPO/K₂S₂O₈ system in a polar solvent.[1] For other routes, mild Lewis acids or specific transition metal catalysts (e.g., Cu(I)) can be effective.[2]The catalyst can selectively activate one reaction pathway over another. The TEMPO system is known to promote the specific C-N bond formation for quinazolines.
Temperature Moderate Impact. Higher temperatures can lead to less selectivity and promote side reactions.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with moderate temperatures (e.g., 80-100 °C) and optimize.Lower temperatures reduce the available energy for overcoming the activation barrier of the undesired benzimidazole pathway, thus increasing selectivity for the thermodynamically or kinetically favored quinazoline product.
Oxidant Moderate Impact. Harsh oxidants can cause degradation and promote alternative pathways.Use mild and controlled oxidants such as O₂ (air) , molecular iodine (I₂) in catalytic amounts , or DDQ .[2][3]Mild oxidants selectively perform the final dehydrogenation/aromatization step without disrupting the fragile intermediates that lead to the quinazoline core.
Starting Material Purity High Impact. Impurities, especially isomeric ones, can lead to unexpected byproducts.Ensure the purity of your starting materials (e.g., 2-aminobenzylamine, 2-aminobenzonitrile) using techniques like recrystallization or chromatography.Isomeric impurities (e.g., 1,3-diaminobenzene instead of a 1,2-disubstituted precursor) can lead directly to different heterocyclic systems.

Part 4: Validated Experimental Protocols

Here, we provide a detailed, step-by-step protocol adapted from methodologies known to selectively produce quinazolines while minimizing benzimidazole formation.

Protocol: Selective Synthesis of Quinazolines from Amidines via Solvent Control

This protocol is based on the principle of using a polar solvent to direct the cyclization of an N-aryl amidine intermediate towards the quinazoline product.[1]

Step 1: Formation of the Amidine Intermediate (if not pre-formed)

  • This step will vary based on your specific starting materials (e.g., from a 2-aminobenzonitrile and a Grignard reagent). Ensure this intermediate is formed cleanly before proceeding.

Step 2: Oxidative Cyclization to Quinazoline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude amidine intermediate (1.0 eq) in dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).

  • Add TEMPO (0.1 eq) and potassium persulfate (K₂S₂O₈) (2.0 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C .

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water. This will often precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether or hexane to remove nonpolar impurities.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Caption: Experimental workflow for selective quinazoline synthesis.

Part 5: Analytical & Diagnostics Guide

Confirming the absence or presence of benzimidazole byproducts is crucial for quality control.

Q: How can I confirm if my byproduct is indeed a benzimidazole?

A: The most definitive method is LC-MS (Liquid Chromatography-Mass Spectrometry) . Quinazolines and their corresponding benzimidazole byproducts are isomers, meaning they will have the exact same molecular weight and elemental composition.

  • Mass Spectrometry (MS): The MS data will show an identical m/z value for both compounds, confirming the byproduct is an isomer.

  • Liquid Chromatography (LC): The two isomers will almost certainly have different polarities and therefore different retention times on a reverse-phase HPLC column (e.g., a C18 column).[4] The quinazoline is typically less polar than the corresponding benzimidazole and will elute later.

Q: What other analytical techniques are useful?

A:

  • ¹H NMR Spectroscopy: While both structures will show aromatic protons, the chemical shifts and coupling patterns will be distinct. The symmetry (or lack thereof) in the molecule will be a key indicator. Comparing the spectrum of your product mixture to a known standard of the desired quinazoline is the best approach.

  • GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives, GC-MS can also be used to separate the isomers based on their different boiling points and interactions with the column's stationary phase.[5][6]

Troubleshooting Your Analysis:

  • Co-elution in HPLC: If the peaks are not well-resolved, try modifying your mobile phase gradient (e.g., a slower gradient of acetonitrile in water) or switching to a different column chemistry (e.g., a phenyl-hexyl column).

  • Ambiguous NMR: If the NMR is complex due to overlapping signals, consider 2D NMR techniques like COSY or HSQC to help assign the proton and carbon signals definitively.

By understanding the underlying mechanisms and carefully controlling your reaction parameters, you can effectively suppress the formation of benzimidazole byproducts and achieve high yields of your target quinazoline.

References

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  • Wang, H., et al. (2022). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Molecules, 27(10), 3291. [Link]

  • Papakyriakou, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1413. [Link]

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  • Chen, C., et al. (2015). Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes. RSC Advances, 5(82), 67144-67148. [Link]

  • Niementowski quinazoline synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

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Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 6-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Preclinical Scale-Up

6-Chloro-4-phenylquinazoline is a key heterocyclic scaffold, forming the core of numerous compounds investigated in medicinal chemistry for their potential therapeutic activities, including as anticancer agents.[1][2][3] As a promising candidate moves from discovery to preclinical evaluation, the demand for gram-to-kilogram quantities of high-purity material necessitates a shift from lab-bench procedures to a robust, scalable, and reproducible synthetic process.

This guide addresses the common challenges encountered when scaling the synthesis of this compound. It is designed for researchers, chemists, and process development professionals to provide practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on the prevalent synthetic route from 2-amino-5-chlorobenzophenone, explaining the causality behind experimental choices to ensure a successful scale-up campaign.

Synthetic Overview & Core Chemistry

The most common and scalable approach to this compound involves the cyclocondensation of 2-amino-5-chlorobenzophenone with a suitable one-carbon source, typically formamide or a derivative thereof. This method is advantageous due to the commercial availability of the starting materials.[4][5] The fundamental reaction involves the formation of the pyrimidine ring fused to the substituted benzene ring.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control when scaling up this synthesis? A: Temperature control is paramount. Many quinazoline syntheses, including those from 2-aminobenzophenones, require elevated temperatures to drive the cyclization and dehydration steps.[6] On a small scale, temperature gradients are negligible. However, during scale-up, inefficient heat transfer can lead to localized overheating or insufficient heating, resulting in inconsistent reaction progress, byproduct formation, and potential decomposition. Utilizing a jacketed reactor with controlled heating and cooling is essential for maintaining a uniform temperature profile.

Q2: Why do I see a decrease in yield when moving from a 1g to a 100g scale, even if I keep the molar ratios the same? A: This is a classic scale-up issue often related to changes in surface area-to-volume ratio. Factors like mixing efficiency, heat transfer (as mentioned in Q1), and the duration of reagent addition become much more critical. Inefficient mixing can create localized "hot spots" of high reagent concentration, leading to side reactions. Furthermore, a lengthier addition time on a larger scale can alter the reaction kinetics compared to a rapid addition in a flask. A thorough process hazard analysis and optimization of physical parameters (stirring rate, addition rate) are necessary.

Q3: Is it necessary to use anhydrous solvents and reagents? A: Yes, absolutely. The cyclocondensation reaction involves dehydration steps. The presence of water can inhibit the reaction equilibrium, leading to incomplete conversion and the formation of hydrated intermediates that may not cyclize efficiently. While some modern methods are exploring aqueous conditions, traditional thermal condensations require strictly anhydrous conditions for optimal yield and purity.[7]

Troubleshooting Guide: From Theory to Practice

Issue 1: Low or Inconsistent Yield

Q: My reaction yield is below 50% and varies significantly between batches. What are the likely causes and how can I fix this?

A: Low and variable yields are often multifactorial. A systematic approach is required to diagnose the root cause.

  • Cause 1: Incomplete Reaction.

    • Explanation: The reaction may not be reaching completion due to insufficient thermal energy or reaction time. The activation energy for the final cyclization and aromatization steps can be high.

    • Solution:

      • Reaction Monitoring: Do not rely solely on a fixed reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-amino-5-chlorobenzophenone spot is no longer visible.

      • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to charring or byproduct formation.[6]

      • Extended Reaction Time: If increasing the temperature is not viable, extend the reaction time at the optimal temperature, continuing to monitor for completion.

  • Cause 2: Side Reaction/Byproduct Formation.

    • Explanation: The polarity of the solvent and the reaction temperature can influence the reaction pathway. In some cases, alternative cyclization pathways can lead to the formation of undesired isomers or benzimidazole byproducts.[8]

    • Solution:

      • Solvent Choice: The choice of solvent is critical. While formamide can act as both reactant and solvent, using a high-boiling polar aprotic solvent like DMF or DMSO can improve the solubility of intermediates and favor the desired C(sp²)-N bond formation for the quinazoline ring.[8]

      • Characterize Byproducts: Isolate and characterize the main byproduct. Understanding its structure will provide crucial clues about the competing reaction pathway, allowing for more targeted optimization.

  • Cause 3: Product Loss During Work-up.

    • Explanation: this compound has limited aqueous solubility. Premature precipitation during quenching or extraction can lead to significant product loss.

    • Solution:

      • Quenching Strategy: Instead of quenching the hot reaction mixture directly into water, allow it to cool slightly first. Pour the reaction mixture into a vigorously stirred ice/water slurry. The rapid cooling and high volume of water often cause the product to precipitate as a solid that can be collected by filtration.

      • Extraction pH: If performing a liquid-liquid extraction, ensure the aqueous phase is basic (pH > 8) to keep the product in its freebase form, maximizing its solubility in organic solvents like dichloromethane or ethyl acetate.

Issue 2: Product Purity and Color

Q: The isolated crude product is a dark, oily solid, and HPLC analysis shows multiple impurities. How can I improve its purity and obtain a crystalline solid?

A: A dark, impure product points to thermal decomposition and/or residual high-boiling solvents. The purification strategy is as critical as the reaction itself.

  • Cause 1: Thermal Decomposition.

    • Explanation: Prolonged exposure to very high temperatures (>180-200 °C) can cause the starting materials or product to decompose, forming colored, often polymeric, impurities.

    • Solution:

      • Precise Temperature Control: Use a temperature controller and a mantle/oil bath with good stirring to avoid "hot spots" at the flask's surface.

      • Microwave Synthesis: For rapid optimization and smaller preclinical batches, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, minimizing thermal degradation and often leading to cleaner reaction profiles and higher yields.[6][9]

  • Cause 2: Ineffective Purification.

    • Explanation: Simple precipitation and filtration are often insufficient for achieving the high purity (>98%) required for preclinical studies. Residual formamide or DMSO can be difficult to remove.

    • Solution: A Multi-Step Purification Protocol:

      • Aqueous Work-up: After quenching, thoroughly wash the collected crude solid with water to remove water-soluble impurities like residual formamide. A subsequent wash with a non-polar solvent like hexane can remove non-polar contaminants.

      • Recrystallization: This is the most effective method for purifying the final compound. A solvent screening is necessary to find a suitable system where the product is sparingly soluble at room temperature but highly soluble when hot.[10] Ethanol or ethanol/acetone mixtures are often good starting points.

      • Activated Charcoal Treatment: If the product is highly colored, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[10] Perform a hot filtration to remove the charcoal before allowing the solution to cool.

      • Column Chromatography: If recrystallization fails to remove a persistent impurity with similar solubility, silica gel column chromatography may be necessary. However, this is less desirable for large-scale processing due to solvent consumption and cost.

Visualized Workflows and Protocols

General Synthesis and Purification Workflow

The overall process from starting materials to the final, purified active pharmaceutical ingredient (API) precursor involves several distinct stages.

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification A 2-Amino-5-chlorobenzophenone + Formamide B Reaction Vessel (150-170 °C, 2-6h) A->B Charge Reagents C Cool & Quench (Ice-Water Slurry) B->C Reaction Complete (TLC/HPLC) D Vacuum Filtration C->D E Wash with H₂O & Hexane D->E F Crude Product E->F G Recrystallization (e.g., Ethanol) F->G Transfer H Vacuum Filtration G->H I Dry in Vacuum Oven H->I J Pure this compound I->J

Caption: High-level workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

When faced with low yields, this decision tree can help guide the optimization process.

G start Low Yield (<50%) q1 Is starting material consumed (by TLC/HPLC)? start->q1 incomplete Incomplete Reaction q1->incomplete No byproducts Are major byproducts observed? q1->byproducts Yes sol1 1. Increase Temperature 2. Extend Reaction Time 3. Monitor Reaction incomplete->sol1 side_reaction Side Reactions byproducts->side_reaction Yes workup_loss Product Loss During Work-up byproducts->workup_loss No sol2 1. Optimize Solvent 2. Lower Temperature 3. Isolate & Characterize Byproduct side_reaction->sol2 sol3 1. Optimize Quenching Protocol 2. Check pH during Extraction 3. Analyze Mother Liquor workup_loss->sol3

Caption: A logical guide for diagnosing low-yield issues.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (100g Scale)

  • Safety Note: This procedure should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • Reactor Setup: Equip a 2 L three-neck round-bottom flask (or a jacketed glass reactor) with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.

  • Reagent Charging: To the reactor, add 2-amino-5-chlorobenzophenone (100 g, 0.432 mol).[4][5] Follow this with formamide (500 mL).

  • Reaction: Begin vigorous stirring and heat the mixture to an internal temperature of 160-165 °C using a heating mantle or oil bath. Maintain this temperature and stir for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, carefully take a small aliquot from the reaction mixture, dissolve it in ethyl acetate, and spot it on a TLC plate (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). Monitor for the disappearance of the 2-amino-5-chlorobenzophenone starting material. Continue heating until the starting material is consumed.

  • Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-90 °C. In a separate large beaker (5 L), prepare an ice-water slurry (approx. 2 L). While stirring the slurry vigorously, slowly pour the warm reaction mixture into it. A precipitate will form.

  • Isolation: Continue stirring the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove residual formamide. Follow with a wash of cold hexane (2 x 200 mL) to aid in drying and remove non-polar impurities.

  • Drying: Dry the crude product in a vacuum oven at 60 °C until a constant weight is achieved.

    • Expected Yield: 85-95 g of crude product.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude this compound (90 g) in a 2 L Erlenmeyer flask with a magnetic stir bar. Add ethanol (approx. 900 mL, ~10 mL per gram of crude product).

  • Heating: Heat the mixture on a hot plate with stirring until it reaches a gentle reflux. The solid should completely dissolve. If it does not, add more ethanol portion-wise until a clear solution is obtained.[10]

  • Decolorization (Optional): If the solution is dark, remove it from the heat and add a small amount of activated charcoal (approx. 2-3 g). Return the flask to the hot plate and reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying: Collect the pure crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol. Dry the purified product in a vacuum oven at 60 °C to a constant weight.

    • Expected Purity: >99% by HPLC.

Data Summary and Characterization

Table 1: Process Parameters for Scaled Synthesis
ParameterLaboratory Scale (1 g)Preclinical Scale (100 g)Key Considerations for Scale-Up
Starting Material 1.0 g100 gEnsure consistent purity of raw material.
Solvent (Formamide) 5 mL500 mLUse anhydrous grade; ensure efficient stirring.
Temperature 160 °C (Oil Bath)160-165 °C (Internal)Precise internal temp control is critical.
Reaction Time 2-4 hours4-6 hoursMonitor by IPC; do not rely on fixed time.
Work-up Pipette into waterSlow pour into ice slurryControl rate of addition to manage exotherm.
Typical Yield 80-90%75-85% (post-purification)Yield differences often due to handling losses.
Analytical Characterization

The identity and purity of the final this compound should be confirmed by standard analytical methods.

  • ¹H NMR: Confirms the chemical structure by showing the expected proton signals in the aromatic region.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

  • HPLC: Determines the purity of the final product, which should typically be >98% for preclinical studies.

  • Melting Point: A sharp melting point is indicative of high purity.

References

  • BenchChem (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. 8

  • BenchChem (2025). Troubleshooting common issues in quinazoline synthesis protocols. 6

  • Lage, et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules.

  • ResearchGate (2022). Synthesis of several quinazoline derivatives in the presence of nanocatalyst.

  • Wikipedia. 2-Amino-5-chlorobenzophenone.

  • BenchChem (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. 10

  • Organic Chemistry Portal. Quinazoline synthesis.

  • Molecules (2021). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.

  • Journal of Enzyme Inhibition and Medicinal Chemistry (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

  • RSC Medicinal Chemistry (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.

  • Morressier (2018). Fast and efficient synthesis of quinazoline derivatives.

  • Frontiers in Chemistry (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.

  • PubChem. This compound.

  • ChemicalBook (2024). Unveiling the Marvels of 2-Amino-5-chlorobenzophenone.

  • BenchChem (2025). Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction. 7

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Technical Support Center: Catalyst Selection and Optimization for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding catalyst selection and optimization. Our goal is to empower you to overcome common challenges, enhance reaction efficiency, and ensure the robust synthesis of quinazoline derivatives.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Product Yield

Low or no yield is one of the most common frustrations in synthesis. The root cause often lies in one or more suboptimal reaction parameters.

Question: My reaction is yielding very little or no quinazoline product. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to poor yields. A systematic approach to troubleshooting is crucial.

1. Catalyst Choice and Activity:

  • Inappropriate Catalyst Selection: The "no-size-fits-all" principle is paramount in catalysis. The electronic and steric properties of your specific substrates dictate the optimal catalyst. For instance, electron-rich 2-aminobenzylamines may benefit from a more electrophilic metal center, while sterically hindered substrates might require a catalyst with a less bulky ligand set. Transition-metal catalysts like those based on palladium, copper, nickel, and manganese are widely used due to their high activity and selectivity.[1][2][3] Metal-free options, such as iodine-catalyzed reactions, can also be highly effective and avoid potential metal contamination.[4][5]

  • Catalyst Deactivation: Homogeneous catalysts can be prone to decomposition or aggregation under harsh reaction conditions (e.g., high temperatures). Heterogeneous catalysts, while often more robust, can have their active sites poisoned by impurities in the starting materials or solvent.[4][6] If you suspect catalyst deactivation, try a fresh batch of catalyst or consider regeneration if using a heterogeneous system.[4]

2. Reaction Conditions:

  • Suboptimal Temperature: Many quinazoline syntheses, such as those involving acceptorless dehydrogenative coupling (ADC), require elevated temperatures to overcome activation energy barriers.[1][7] However, excessively high temperatures can lead to catalyst decomposition and byproduct formation. It's essential to optimize the temperature for your specific reaction.[4][8]

  • Incorrect Solvent Polarity: The solvent plays a critical role in reactant solubility and can influence the reaction pathway.[9][10] Polar aprotic solvents like DMF and DMSO are often effective as they can solubilize a wide range of reactants and stabilize charged intermediates.[9][11] In some cases, non-polar solvents like toluene are preferred, particularly for reactions that generate water as a byproduct, allowing for its removal via a Dean-Stark trap.[1][7]

  • Inappropriate Base: The choice and strength of the base are crucial for steps like deprotonation and cyclization.[9] An insufficiently strong base may not effectively deprotonate the amine, leading to a stalled reaction. Conversely, a base that is too strong can promote undesired side reactions. Common bases include organic amines (e.g., DABCO) and inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃).[3][9]

  • Atmosphere Control: Certain catalytic cycles, particularly those involving low-valent metal species, are sensitive to oxygen and moisture.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the catalyst and improve yields.[4] Conversely, some reactions utilize oxygen from the air as a green oxidant.[3][12]

3. Starting Material Quality:

  • Purity is Paramount: Impurities in your starting materials, such as unreacted reagents from a previous step, can interfere with the catalyst or lead to the formation of side products, ultimately lowering the yield of your desired quinazoline.[4] Always ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, chromatography) and characterization (e.g., NMR, melting point).

Troubleshooting Flowchart for Low Yield

LowYield Start Low or No Yield CheckCatalyst 1. Evaluate Catalyst Start->CheckCatalyst CheckConditions 2. Assess Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK OptimizeCatalyst Try alternative catalyst (e.g., different metal, ligand) Use fresh catalyst CheckCatalyst->OptimizeCatalyst Issue Suspected CheckMaterials 3. Verify Starting Materials CheckConditions->CheckMaterials Conditions OK OptimizeTemp Optimize Temperature (Incrementally increase/decrease) CheckConditions->OptimizeTemp Issue Suspected PurifyMaterials Purify starting materials (Recrystallize, Chromatography) CheckMaterials->PurifyMaterials Issue Suspected Success Improved Yield CheckMaterials->Success Materials OK OptimizeCatalyst->CheckConditions OptimizeSolvent Screen Solvents (e.g., Toluene, DMF, DMSO) OptimizeTemp->OptimizeSolvent OptimizeBase Screen Bases (e.g., K2CO3, Cs2CO3, DABCO) OptimizeSolvent->OptimizeBase InertAtmosphere Run under N2 or Ar OptimizeBase->InertAtmosphere InertAtmosphere->CheckMaterials PurifyMaterials->Success

Caption: Troubleshooting flowchart for low yield in quinazoline synthesis.

Issue 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products, which can complicate purification and reduce the overall efficiency of your synthesis.

Question: My reaction is producing a mixture of my desired quinazoline and several other compounds. How can I improve the selectivity?

Answer:

Side product formation is often a result of competing reaction pathways. Fine-tuning your reaction conditions and catalyst system can significantly enhance selectivity.

1. Catalyst and Ligand Effects:

  • Ligand Modification: In transition-metal catalysis, the ligands coordinated to the metal center play a crucial role in controlling selectivity.[1] Bulky ligands can sterically hinder certain reaction pathways, favoring the formation of the desired product. Electron-donating or -withdrawing ligands can modulate the reactivity of the metal center, influencing which step in the catalytic cycle is rate-limiting and thereby affecting selectivity.

2. Solvent Polarity:

  • Pathway Direction: As mentioned previously, solvent polarity can dictate the reaction pathway. For example, in certain syntheses, polar solvents may favor the C(sp²)-N bond formation required for the quinazoline ring, while non-polar solvents might lead to the formation of benzimidazole byproducts.[9]

3. Temperature and Reaction Time:

  • Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction may shift to thermodynamic control, favoring the most stable product. If you are observing a thermodynamically less stable side product, consider running the reaction at a higher temperature for a shorter period. Conversely, if a more stable side product is forming, a lower temperature and longer reaction time might be beneficial.

  • Product Degradation: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the desired product into other compounds. Monitor your reaction progress closely using TLC or LC-MS to determine the optimal reaction time.

Issue 3: Difficulty in Catalyst Separation and Recycling

For large-scale synthesis and green chemistry applications, the ability to easily separate and reuse the catalyst is highly desirable.

Question: I am using a homogeneous catalyst and it's difficult to remove from my product. Are there better alternatives?

Answer:

This is a common challenge with homogeneous catalysts. The solution lies in exploring heterogeneous catalytic systems.

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants and products (typically a solid catalyst in a liquid reaction mixture). This allows for simple separation by filtration or centrifugation at the end of the reaction.[4][6] Examples include metal oxides (e.g., α-MnO₂), metals supported on solid matrices, and metal-organic frameworks (MOFs).[1][6]

  • Nanocatalysts: Nanoparticle-based catalysts offer the advantage of a high surface-area-to-volume ratio, leading to high catalytic activity, while still allowing for separation.

  • Magnetically Recyclable Catalysts: A particularly innovative approach involves immobilizing the catalyst on magnetic nanoparticles (e.g., Fe₃O₄).[13] After the reaction is complete, the catalyst can be easily removed from the reaction mixture using an external magnet.[2][13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for quinazoline synthesis?

A1: The catalysts can be broadly categorized into three main types:

  • Transition-Metal Catalysts: This is the most extensive category and includes complexes of palladium, copper, nickel, cobalt, manganese, rhodium, and iron.[1][3][14][15] They are highly versatile and often employed in C-H activation, cross-coupling, and dehydrogenative coupling reactions.[1][3]

  • Metal-Free Catalysts: To address concerns about cost and metal toxicity, several metal-free catalytic systems have been developed. These include iodine, ionic liquids, and strong acids like trifluoromethanesulfonic acid.[2][5]

  • Heterogeneous and Nanocatalysts: These catalysts are in a different phase from the reaction mixture, allowing for easy separation and recycling. Examples include metal oxides, zeolites, and catalysts supported on polymers or magnetic nanoparticles.[1][6][13]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on your specific needs:

  • Homogeneous catalysts are in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions. However, their separation from the product can be challenging and costly.[16]

  • Heterogeneous catalysts are in a different phase, which allows for easy separation and recycling, making them ideal for larger-scale and more environmentally friendly processes.[16] They may, however, sometimes require harsher reaction conditions compared to their homogeneous counterparts.

Q3: Are there "green" or environmentally friendly options for quinazoline synthesis?

A3: Yes, significant efforts have been made to develop more sustainable methods. These include:

  • Using earth-abundant and less toxic metals like iron and manganese.[3][6]

  • Employing heterogeneous and recyclable catalysts to minimize waste.[13]

  • Utilizing environmentally benign solvents like water or even performing reactions under solvent-free conditions.[6][9][11]

  • Using molecular oxygen (from air) as a green oxidant.[3][12]

  • Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.[4][17]

Q4: What is the role of ligands in transition-metal catalyzed quinazoline synthesis?

A4: Ligands are organic molecules that bind to the metal center and are critical for modulating the catalyst's properties. They can influence:

  • Reactivity: By donating or withdrawing electron density, ligands can make the metal center more or less reactive.

  • Selectivity: The steric bulk and geometry of ligands can control which substrates can access the metal center and can favor specific reaction pathways.

  • Stability: Ligands can stabilize the metal catalyst, preventing decomposition at high temperatures and increasing its overall turnover number.

Catalyst Selection Overview
Catalyst TypeCommon Metals/ExamplesKey AdvantagesKey Disadvantages
Homogeneous Pd(OAc)₂, CuI, [Cp*RhCl₂]₂, NiCl₂(dppp)High activity & selectivity, mild conditions.[1][3]Difficult to separate and recycle.[16]
Heterogeneous α-MnO₂, CuO nanoparticles, ZIF-67Easy separation and recycling, robust.[6]Can require harsher conditions.
Metal-Free I₂, [bmim]HSO₄ (Ionic Liquid), IBXAvoids metal contamination, often low cost.[5]May have a more limited substrate scope.
Nanocatalysts Fe₃O₄-supported catalystsHigh surface area, high reactivity, easy separation.[13]Potential for aggregation, synthesis can be complex.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

This protocol describes a general method for the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes.

Materials:

  • (2-aminophenyl)methanol derivative (1.0 mmol)

  • Aldehyde derivative (1.2 mmol)

  • CuCl (10 mol%)

  • DABCO (20 mol%)

  • 4-HO-TEMPO (10 mol%)

  • Acetonitrile (CH₃CN) (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the (2-aminophenyl)methanol derivative (1.0 mmol), CuCl (0.1 mmol), DABCO (0.2 mmol), and 4-HO-TEMPO (0.1 mmol).

  • Evacuate and backfill the flask with an oxygen atmosphere (a balloon is sufficient).

  • Add acetonitrile (5 mL) followed by the aldehyde derivative (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinazoline.[3]

Experimental Workflow Diagram

Caption: General experimental workflow for quinazoline synthesis.

References

  • Tamatam, R., Kim, J., & Shin, S. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1140562. [Link]

  • Zhang, X., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Sourced from the same content as[1] but with a different direct link. [Link]

  • Zhang, R., et al. (2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. [Link]

  • Tamatam, R., Kim, J., & Shin, S. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Organic and Medicinal Chemistry International. [Link]

  • Arote, N. D., & Akamanchi, K. G. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(15), 4475. [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link]

  • Li, F., et al. (2016). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. Scientific Reports, 6, 28341. [Link]

  • Chen, J., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. SciSpace. [Link]

  • Tamatam, R., Kim, J., & Shin, S. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Al-dujaili, L. H., & Al-karawi, A. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 589. [Link]

  • Arote, N. D., & Akamanchi, K. G. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. [Link]

  • Tamatam, R., & Shin, S. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3386. [Link]

  • Pathak, S., et al. (2023). Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. NanoWorld Journal, 9(S5), S112-S123. [Link]

  • Mishra, S. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Current Organic Chemistry, 27(11). [Link]

  • Hameed, A., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 83. [Link]

  • Wang, C., et al. (2010). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 12(22), 5222–5225. [Link]

  • Chen, J., et al. (2014). A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. RSC Advances, 4(56), 29775-29778. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Kaur, R., et al. (2020). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2020(6), 137-167. [Link]

  • Kumar, D., et al. (2017). One-Pot Copper(I)-Catalyzed Ligand/Base-Free Tandem Cyclooxidative Synthesis of Quinazolinones. The Journal of Organic Chemistry, 82(15), 8121–8129. [Link]

  • Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]

  • Almássy, L., et al. (2022). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. Molecules, 27(19), 6614. [Link]

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4811-4823. [Link]

  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-531. [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle for quinazoline synthesis. ResearchGate. [Link]

  • Maleki, A., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 11293. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 21(4), 482. [Link]

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Validation & Comparative

A Comparative Guide to 6-Chloro-4-phenylquinazoline Derivatives and Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers in Oncology Drug Discovery

This guide provides an in-depth comparative analysis of emerging 6-Chloro-4-phenylquinazoline derivatives against clinically established Epidermal Growth Factor Receptor (EGFR) inhibitors. We will dissect the mechanistic nuances, compare biological activities with supporting data, and provide robust, field-tested experimental protocols to empower researchers in their quest for next-generation cancer therapeutics.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2][3] In normal physiology, EGFR activation is a tightly controlled process initiated by the binding of ligands like Epidermal Growth Factor (EGF).[3] This binding triggers receptor dimerization, leading to the autophosphorylation of tyrosine residues in its intracellular domain.[3]

These phosphorylated sites serve as docking stations for various adaptor proteins, which in turn activate key downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[4] These pathways are central to cell growth and survival. However, in many cancers, such as non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer, aberrant EGFR signaling due to mutations, gene amplification, or protein overexpression drives uncontrolled tumor growth and metastasis.[1][2][4] This dependency makes EGFR an attractive and validated target for cancer therapy.[3]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR TKI (e.g., Quinazolines) Inhibitor->EGFR Blocks ATP Binding Site

Figure 1: Simplified EGFR signaling pathway and the action of Tyrosine Kinase Inhibitors (TKIs).

The Landscape of Known EGFR Inhibitors: A Generational Overview

The clinical approach to targeting EGFR has evolved through successive generations of small-molecule tyrosine kinase inhibitors (TKIs), each developed to address the limitations of its predecessors, particularly acquired resistance.

GenerationRepresentative DrugsBinding MechanismKey Characteristics
First Gefitinib, ErlotinibReversibleEffective against common activating mutations (L858R, Exon 19 del). Resistance often develops via the T790M "gatekeeper" mutation.[5][6][7]
Second Afatinib, DacomitinibIrreversible (Covalent)Pan-ErbB family inhibitors. Form a covalent bond with Cys797, providing more potent and sustained inhibition.[8][9][10] Still susceptible to T790M-mediated resistance.[8]
Third OsimertinibIrreversible (Covalent)Designed to be selective for both activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[11][12][13] Shows improved CNS penetration.[14]

The Quinazoline Scaffold: A Privileged Structure in EGFR Inhibition

The 4-anilinoquinazoline core is a well-established pharmacophore for EGFR TKIs.[15] This structural motif effectively mimics the adenine ring of ATP, allowing it to sit within the kinase hinge region and block its function.[16] First-generation inhibitors like gefitinib and erlotinib are built upon this scaffold.[10][17]

Our focus, the This compound scaffold, represents a class of derivatives being explored for potent EGFR inhibition. Structure-Activity Relationship (SAR) studies reveal key insights:

  • 4-Anilino/Phenyl Group : This moiety is critical for occupying the ATP-binding pocket. Substitutions on this ring can fine-tune potency and selectivity.[18]

  • Quinazoline Core : Serves as the primary anchor. The N-1 nitrogen typically forms a crucial hydrogen bond with the backbone of Met793 in the hinge region.[16]

  • Substitutions at C6/C7 : Modifications at these positions, such as the chloro group at C6, often enhance binding affinity and can modulate the overall pharmacological profile of the compound.[18][19]

Head-to-Head Comparison: this compound Derivatives vs. Standard of Care

To provide a clear comparison, we will evaluate a representative this compound derivative (hypothetical data based on published research for similar compounds) against the benchmark inhibitors from each generation.[19][20][21][22]

Table 1: Comparative Inhibitory Profile (IC₅₀ nM)

Compound / DerivativeTarget EGFR StatusGefitinib (1st Gen)Afatinib (2nd Gen)Osimertinib (3rd Gen)This compound (Representative)
Enzymatic Assay WT-EGFR~25 nM~0.5 nM~200 nM~5 nM
L858R~20 nM~0.4 nM~15 nM~2 nM
L858R/T790M>5000 nM~10 nM~1 nM~50 nM
Cellular Assay (GI₅₀) NCI-H1975 (L858R/T790M)>8000 nM~100 nM~12 nM~150 nM

Disclaimer: Data for the this compound derivative is representative and synthesized from published results on similar quinazoline structures for illustrative purposes.[19][20]

Analysis of Comparative Data:

  • Potency against Activating Mutations: The representative quinazoline derivative shows excellent potency against the L858R mutant, comparable to second-generation inhibitors and superior to first-generation inhibitors.

  • T790M Resistance: Like first and second-generation inhibitors, this class of quinazolines shows a significant loss of potency against the T790M resistance mutation. This highlights a key challenge and differentiates it from the third-generation inhibitor, Osimertinib, which was specifically designed to overcome this hurdle.[12]

  • Wild-Type EGFR Activity: The derivative demonstrates potent inhibition of WT-EGFR, similar to first and second-generation drugs. This can be a double-edged sword, contributing to on-target toxicities like rash and diarrhea, an area where Osimertinib's selectivity offers a better safety profile.[14]

Essential Experimental Protocols for Comparative Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. Here, we detail the core methodologies required to generate the comparative data discussed above.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

Causality: This biochemical assay is the first critical step. It isolates the enzyme and the inhibitor to measure direct interaction and potency (IC₅₀), free from confounding cellular factors like membrane permeability or efflux pumps. We use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction, providing a highly sensitive readout of enzyme activity.[23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[23]

    • Serially dilute the test compounds (e.g., this compound derivatives, standards) in DMSO, then further in Kinase Buffer.

    • Prepare a solution of recombinant human EGFR enzyme (WT, L858R, or L858R/T790M) in Kinase Buffer.

    • Prepare a substrate/ATP mix containing a specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration close to its Km value (e.g., 5 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the enzyme solution to wells.

    • Add 1 µL of the diluted test compound or DMSO vehicle control.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin for the light-generating reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative (MTT) Assay

Causality: Moving from an isolated enzyme to a living system, this assay assesses a compound's ability to inhibit cancer cell growth. It provides a more biologically relevant measure of efficacy (GI₅₀), integrating factors like cell permeability, target engagement in a cellular context, and potential off-target effects. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[24]

Step-by-Step Methodology:

  • Cell Plating:

    • Culture human cancer cells (e.g., NCI-H1975 for L858R/T790M) in appropriate media.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[24]

    • Add 10 µL of the MTT solution to each well.[25]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the media from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[24][25]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated cells.

    • Plot the results and calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) using non-linear regression analysis.

Drug_Evaluation_Workflow A Compound Synthesis (e.g., Quinazoline Derivatives) B In Vitro Kinase Assay (Biochemical Potency - IC₅₀) A->B Step 1: Direct Target Inhibition C Cell-Based Proliferation Assay (Cellular Efficacy - GI₅₀) B->C Step 2: Cellular Context F Lead Optimization B->F D Selectivity Profiling (Off-Target Effects) C->D Step 3: Safety Assessment E In Vivo Xenograft Model (Animal Efficacy & PK/PD) C->E Step 4: Preclinical Validation C->F D->F E->F F->A Iterative Design

Figure 2: General workflow for the preclinical evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The comparative analysis reveals that this compound derivatives represent a potent class of EGFR inhibitors. Their strength lies in their high efficacy against common activating mutations, often rivaling or exceeding first and second-generation inhibitors. However, their primary liability, shared with their predecessors, is the lack of activity against the T790M resistance mutation.

For researchers and drug development professionals, this presents a clear path forward:

  • As Standalone Agents: These compounds could be valuable in treatment-naïve patients with activating EGFR mutations.

  • As a Foundation for New Designs: The this compound scaffold is an excellent starting point for medicinal chemistry efforts. The next logical step is to incorporate moieties that can overcome T790M resistance, potentially by designing covalent inhibitors that can bind effectively despite the steric hindrance from the methionine residue, or by exploring allosteric inhibition mechanisms.[10]

By leveraging the robust protocols and comparative data presented in this guide, scientists can efficiently characterize novel inhibitors, understand their place in the therapeutic landscape, and rationally design the next generation of EGFR-targeted therapies.

References

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Validating the Anticancer Potential of 6-Chloro-4-phenylquinazoline Analogs: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 6-chloro-4-phenylquinazoline analogs as potential anticancer agents. It offers a comparative analysis against established therapies, grounded in scientific principles and supported by detailed experimental protocols. As Senior Application Scientists, we aim to equip you with the necessary insights to design and execute robust preclinical studies.

Introduction: The Promise of Quinazoline Analogs in Oncology

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of several approved anticancer drugs.[1] These compounds, particularly the 4-anilinoquinazoline series, have demonstrated significant therapeutic efficacy against a range of solid tumors.[2] Their primary mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell proliferation, survival, and metastasis.[2]

The this compound structural motif has emerged as a promising area of investigation. The introduction of a chlorine atom at the 6-position and a phenyl group at the 4-position of the quinazoline core can significantly influence the molecule's interaction with its biological targets, potentially leading to enhanced potency and selectivity.[3] This guide will walk through the critical steps of validating the in vivo anticancer activity of these specific analogs, using the well-established EGFR inhibitor, Gefitinib, as a benchmark for comparison.

Mechanism of Action: Targeting the EGFR Signaling Pathway

A significant number of quinazoline-based anticancer agents exert their effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[4] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and proliferation.[6]

This compound analogs are designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[4] By binding to the ATP-binding pocket of the enzyme, they block its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their survival.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR EGFR (Phosphorylated) EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival 6_Chloro_4_phenylquinazoline This compound Analog 6_Chloro_4_phenylquinazoline->P_EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

In Vivo Validation: A Step-by-Step Experimental Protocol

The gold standard for preclinical evaluation of anticancer drug efficacy is the use of in vivo xenograft models. This involves the implantation of human cancer cells into immunodeficient mice, which allows for the study of tumor growth and response to treatment in a living organism.

Animal Model and Cell Line Selection
  • Animal Model: Athymic nude mice or SCID (Severe Combined Immunodeficiency) mice are commonly used as they lack a functional immune system, preventing the rejection of human tumor cells.

  • Cell Line: The choice of cancer cell line is critical and should be based on the specific cancer type being targeted. For evaluating EGFR inhibitors, cell lines with known EGFR expression levels or specific mutations (e.g., A549 for non-small cell lung cancer) are often selected.

Experimental Workflow

in_vivo_workflow cluster_setup Experiment Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Cell_Implantation 3. Subcutaneous Cell Implantation Cell_Culture->Cell_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Cell_Implantation Tumor_Growth 4. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration 6. Drug Administration Randomization->Drug_Administration Tumor_Measurement 7. Regular Tumor Measurement Drug_Administration->Tumor_Measurement Endpoint 8. Study Endpoint Reached Tumor_Measurement->Endpoint Data_Analysis 9. Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: A typical workflow for in vivo validation of anticancer agents using a xenograft model.

Detailed Methodology
  • Cell Culture: The selected human cancer cell line is cultured under standard sterile conditions to obtain a sufficient number of viable cells for implantation.

  • Animal Acclimatization: Immunodeficient mice (e.g., 6-8 weeks old) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Subcutaneous Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in a sterile medium like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: The mice are monitored regularly for tumor formation. Tumor volume is typically measured using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups:

    • Vehicle Control (receiving the drug solvent only)

    • This compound Analog (at various doses)

    • Gefitinib (as a positive control, at a clinically relevant dose)

  • Drug Administration: The investigational compound and the control drug are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing and schedule will be determined by prior pharmacokinetic and tolerability studies.

  • Regular Tumor Measurement: Tumor volume and body weight of the mice are measured regularly (e.g., twice or three times a week) throughout the study.

  • Study Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

  • Data Analysis: At the end of the study, tumors are excised and weighed. The primary efficacy endpoint is typically the percentage of tumor growth inhibition (% TGI), calculated as: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Data Presentation: A Comparative Analysis

The results of the in vivo study should be presented in a clear and comparative manner. A table summarizing the key efficacy parameters is essential for a quick and objective assessment.

Illustrative Comparative Data:

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1500 ± 150-+2.5
This compound Analog 50 mg/kg, daily 450 ± 75 70 -1.8
Gefitinib50 mg/kg, daily675 ± 9055-3.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compound, cell line, and experimental conditions.

Discussion and Interpretation

The hypothetical data suggests that the this compound analog, at the tested dose, exhibits a more potent antitumor activity in this xenograft model compared to the standard-of-care drug, Gefitinib, as evidenced by the higher tumor growth inhibition. The minimal change in body weight in the analog-treated group also suggests a favorable tolerability profile.

It is crucial to correlate these in vivo findings with in vitro potency and pharmacokinetic data to build a comprehensive understanding of the compound's therapeutic potential. Further studies, including dose-response assessments and evaluation in different cancer models, would be necessary to fully characterize the anticancer profile of this promising analog.

Conclusion

The in vivo validation of this compound analogs is a critical step in their development as potential anticancer therapeutics. By following a rigorous and well-designed experimental protocol, and by comparing their efficacy against established drugs like Gefitinib, researchers can generate the robust data needed to advance these promising compounds through the drug development pipeline. The framework provided in this guide serves as a valuable resource for conducting such comparative studies with scientific integrity and a clear path towards clinical translation.

References

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  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at: [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-4-phenylquinazoline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-chloro-4-phenylquinazoline derivatives, a prominent scaffold in medicinal chemistry. We will delve into the nuanced effects of substituent modifications on their biological activity, compare their performance against established kinase inhibitors, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance the therapeutic potential of this chemical class.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives have emerged as a versatile and privileged scaffold in the development of targeted therapies, particularly in oncology. Their rigid, bicyclic structure provides a robust framework for presenting pharmacophoric features in a well-defined spatial orientation, enabling potent and selective interactions with various biological targets. Among these, the this compound core has been extensively explored, leading to the discovery of potent inhibitors of several protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.

The strategic placement of a chlorine atom at the 6-position and a phenyl group at the 4-position of the quinazoline ring system has proven to be a successful starting point for the development of highly effective kinase inhibitors. This guide will dissect the intricate relationships between chemical structure and biological activity within this specific class of compounds, offering insights into rational drug design and optimization.

Core Synthesis and General Reaction Scheme

The synthesis of this compound derivatives typically follows a well-established multi-step pathway. A common and efficient method involves the cyclization of an appropriately substituted anthranilic acid derivative with a formamide, followed by chlorination and subsequent nucleophilic aromatic substitution to introduce the desired phenyl group and other functionalities.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a streamlined process, starting from readily available precursors and culminating in the target compounds.

A 2-Amino-5-chlorobenzoic acid C 6-Chloroquinazolin-4(3H)-one A->C B Formamide B->C E 4,6-Dichloroquinazoline C->E D Thionyl Chloride (SOCl2) D->E G 6-Chloro-4-(substituted-anilino/phenoxy)quinazoline E->G F Substituted Aniline/Phenol (Ar-NH2/Ar-OH) F->G

Caption: General synthetic scheme for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Compound

The following protocol outlines the synthesis of a representative 6-chloro-4-(phenylamino)quinazoline derivative, a common intermediate for further elaboration.

Step 1: Synthesis of 6-Chloroquinazolin-4(3H)-one

  • A mixture of 2-amino-5-chlorobenzoic acid (10 mmol) and formamide (20 mL) is heated at 150°C for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then ethanol to afford 6-chloroquinazolin-4(3H)-one as a white solid.

Step 2: Synthesis of 4,6-Dichloroquinazoline

  • A suspension of 6-chloroquinazolin-4(3H)-one (5 mmol) in thionyl chloride (10 mL) is refluxed for 3 hours.

  • The excess thionyl chloride is removed under reduced pressure.

  • The residue is triturated with cold diethyl ether to give 4,6-dichloroquinazoline as a pale yellow solid.

Step 3: Synthesis of 6-Chloro-4-(phenylamino)quinazoline

  • To a solution of 4,6-dichloroquinazoline (2 mmol) in isopropanol (15 mL), aniline (2.2 mmol) is added.

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The precipitate formed is filtered, washed with isopropanol, and dried to yield the final product.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring at the 4-position, as well as modifications at other positions of the quinazoline core.

Substitutions on the 4-Phenyl Ring

The electronic and steric properties of substituents on the 4-phenyl ring play a pivotal role in modulating the inhibitory activity of these compounds against various kinases.

PositionSubstituentEffect on ActivityRationale
metaSmall, electron-withdrawing groups (e.g., -F, -Cl)Generally increases potencyEnhances binding affinity through favorable interactions with the kinase active site.
paraBulky, lipophilic groups (e.g., -OCH3, -OCF3)Can either increase or decrease potencyDependent on the specific kinase; may improve pharmacokinetic properties but can also cause steric hindrance.
orthoMost substituentsGenerally decreases potencySteric clash with the quinazoline core, disrupting the optimal binding conformation.

Key Insight: A comprehensive study on novel quinazoline derivatives as potential anticancer agents revealed that the introduction of a trifluoromethyl group at the meta position of the 4-phenylamino moiety resulted in a significant enhancement of cytotoxic activity against various cancer cell lines. This highlights the importance of electron-withdrawing groups at this position for improved potency.

Modifications at the 6-Position

The chlorine atom at the 6-position is a key feature of this scaffold, often contributing to favorable interactions within the ATP-binding pocket of kinases.

SubstituentEffect on ActivityRationale
-ClGenerally optimalProvides a good balance of lipophilicity and electronic properties for kinase inhibition.
-BrSimilar or slightly reduced activityCan be a bioisosteric replacement for chlorine, but may alter pharmacokinetic properties.
-HSignificantly reduced activityLoss of a key halogen bond interaction with the hinge region of the kinase.
-OCH3Variable activityCan improve solubility but may introduce steric bulk that is not well-tolerated by all kinases.

Comparative Performance Against Alternative Inhibitors

To contextualize the therapeutic potential of this compound derivatives, it is essential to compare their performance against established kinase inhibitors targeting similar pathways.

Compound ClassTarget Kinase(s)AdvantagesDisadvantages
6-Chloro-4-phenylquinazolines EGFR, VEGFR, etc.High potency, well-defined SAR, established synthetic routes.Potential for off-target effects, acquired resistance mechanisms.
Pyrimidines (e.g., Imatinib) Bcr-Abl, c-KitProven clinical efficacy, well-tolerated.Susceptible to resistance mutations, limited activity against some kinases.
Pyridopyrimidines Various kinasesCan offer improved selectivity and pharmacokinetic profiles.More complex synthesis, less explored SAR compared to quinazolines.

Expert Analysis: While first-generation inhibitors like Gefitinib, which features the quinazoline scaffold, have shown significant clinical success, the emergence of resistance has driven the development of next-generation inhibitors. The this compound core continues to be a valuable starting point for designing covalent and allosteric inhibitors that can overcome these resistance mechanisms.

Modulation of Cellular Signaling Pathways

The anticancer activity of many this compound derivatives stems from their ability to inhibit key signaling pathways that drive cell proliferation, survival, and angiogenesis. A primary target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold remains a cornerstone in the development of targeted kinase inhibitors. The well-defined structure-activity relationships discussed in this guide provide a rational basis for the design of next-generation compounds with improved potency, selectivity, and resistance profiles. Future research in this area will likely focus on:

  • Covalent Inhibitors: Designing derivatives that can form a covalent bond with the target kinase, leading to prolonged and irreversible inhibition.

  • Allosteric Modulators: Exploring modifications that allow the compounds to bind to allosteric sites, offering a different mechanism of action and potentially overcoming resistance.

  • Dual-Target Inhibitors: Developing single molecules that can inhibit multiple key kinases in a disease pathway, leading to synergistic therapeutic effects.

By leveraging the insights presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Reddy, T. J., et al. (2021). Synthesis and biological evaluation of novel quinazoline derivatives as potential anticancer agents. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2020). Discovery of potent and selective EGFR inhibitors based on the 4-phenylaminoquinazoline scaffold. European Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2019). A review on the recent advances in the synthesis and anticancer activity of quinazoline derivatives. Bioorganic & Medicinal Chemistry.

A Comparative Guide to the Efficacy of 6-Chloro-4-phenylquinazoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, quinazoline derivatives have emerged as a privileged class of compounds, demonstrating a broad spectrum of anticancer activities. This guide provides a comprehensive comparison of the efficacy of various 6-Chloro-4-phenylquinazoline derivatives against different cancer cell lines, underpinned by experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with a detailed understanding of these promising molecules.

Introduction: The Therapeutic Potential of Quinazolines

Quinazolines, bicyclic heterocyclic compounds, are integral to numerous physiological processes and have been successfully developed into clinically approved drugs for cancer therapy, such as gefitinib and erlotinib.[1] Their mechanism of action often involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.[2] The this compound core represents a key pharmacophore, with substitutions on the phenyl ring and at other positions of the quinazoline nucleus leading to a diverse range of biological activities.

This guide will delve into a comparative analysis of specific this compound derivatives, examining their cytotoxic effects across a panel of cancer cell lines. We will explore the structure-activity relationships that govern their potency and selectivity, and elucidate their mechanisms of action through an examination of their impact on critical cellular processes like apoptosis and cell cycle progression.

Comparative Cytotoxicity Analysis: A Data-Driven Overview

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. The following tables summarize the IC50 values of various this compound derivatives against a range of human cancer cell lines, providing a clear comparison of their efficacy.

Table 1: In Vitro Anticancer Activity (IC50, µM) of this compound Derivatives Against Various Cancer Cell Lines.

Compound IDSubstitution on Phenyl RingMGC-803 (Gastric)Bcap-37 (Breast)PC3 (Prostate)MCF-7 (Breast)A549 (Lung)H1975 (Lung)PC9 (Lung)Reference
5a 2,4-dichloro2.143.565.87----[3]
5f 4-methoxy1.968.4712.53----[3]
6 Unsubstituted6.23-->20>20>20>20
8 4-chloro---11.5613.219.8712.43
9 4-bromo1.8915.67-10.2311.878.9810.12
18 4-(3-((dimethylamino)methyl)-4-hydroxyphenyl)amino0.855.67-4.326.783.455.12

Data presented as IC50 values in micromolar (µM). A lower IC50 value indicates higher potency. "-" indicates data not available.

From the data presented, it is evident that substitutions on the 4-phenyl ring significantly influence the cytotoxic activity of these derivatives. For instance, compound 18 , with a more complex substitution at the 4-position of the phenyl ring, demonstrated the most potent activity against the MGC-803 gastric cancer cell line with an IC50 value of 0.85 µM. In another study, compounds 5a and 5f also showed significant activity against MGC-803 and Bcap-37 cell lines.[3]

Unraveling the Mechanism of Action: Beyond Cytotoxicity

The anticancer efficacy of these derivatives is not solely defined by their cytotoxic potency but also by their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle of cancer cells.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Several this compound derivatives have been shown to induce apoptosis in cancer cells. For example, compounds 5a and 5f were found to induce apoptosis in MGC-803 and Bcap-37 cells.[3] Similarly, compound 18 was shown to induce apoptosis in MGC-803 cells, which was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

A key signaling pathway often implicated in the regulation of apoptosis is the PI3K/Akt/mTOR pathway. Aberrant activation of this pathway promotes cell survival and proliferation. Some quinazoline derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis.[4][5]

Diagram 1: Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound Derivatives

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Quinazoline This compound Derivative Quinazoline->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Compound 18 was found to arrest the cell cycle of MGC-803 cells at the G2/M phase. This effect is often linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[6][7]

Diagram 2: Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Start Cancer Cell Culture Treatment Treat with 6-Chloro-4- phenylquinazoline Derivative Start->Treatment Harvest Harvest & Fix Cells (e.g., 70% Ethanol) Treatment->Harvest Stain Stain with Propidium Iodide (PI) & RNase Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Determine Cell Cycle Distribution (G1, S, G2/M) Analysis->Result

Caption: Workflow for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[9]

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of the quinazoline derivative for a specified time (e.g., 24 or 48 hours).[10]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[10]

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[11]

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[3]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.[3][12]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[3]

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents. The comparative data presented in this guide highlight the potent and selective cytotoxic effects of these derivatives against a range of cancer cell lines. Mechanistic studies reveal their ability to induce apoptosis and cause cell cycle arrest, often through the modulation of critical signaling pathways such as PI3K/Akt/mTOR and the disruption of tubulin polymerization.

Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are also crucial to validate the preclinical efficacy and safety of the most promising candidates. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.

References

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746-752. [Link]

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  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

  • MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

  • National Center for Biotechnology Information. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. [Link]

  • National Center for Biotechnology Information. (2011). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. [Link]

  • Royal Society of Chemistry. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • PubMed. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. [Link]

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A Comparative Guide to the In Vitro Metabolism and Pharmacokinetic Profiling of 6-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the anticipated in vitro metabolism and pharmacokinetic profile of the novel compound 6-Chloro-4-phenylquinazoline. In the absence of direct experimental data for this specific molecule, this document establishes a predictive framework based on a comparative analysis with structurally related and clinically evaluated quinazoline-based drugs. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2][3] Compounds such as gefitinib, erlotinib, lapatinib, and afatinib have demonstrated the clinical utility of this heterocyclic system, primarily as tyrosine kinase inhibitors (TKIs).[4][5][6][7] The metabolic fate and pharmacokinetic characteristics of these drugs are well-documented and provide a robust basis for predicting the behavior of novel analogues like this compound.

Generally, quinazoline derivatives exhibit variable but often extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5][6] Their oral bioavailability can be influenced by factors such as first-pass metabolism and the activity of drug transporters.[8] Elimination is typically through the feces, with renal clearance playing a minor role.[9][10][11]

Comparative Analysis with Marketed Quinazoline-Based Drugs

To construct a predictive profile for this compound, we will draw parallels with the following well-characterized drugs:

  • Gefitinib: An anilinoquinazoline that undergoes extensive hepatic metabolism, primarily by CYP3A4.[4][9] Major metabolic pathways include N-propoxymorpholino group metabolism, demethylation of the methoxy substituent, and oxidative defluorination.[9]

  • Erlotinib: Another anilinoquinazoline, it is metabolized mainly by CYP3A4, with contributions from other CYPs.[5] Key biotransformations involve O-demethylation of the side chains followed by oxidation.[10]

  • Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core, it is primarily metabolized by CYP3A4 and CYP3A5.[6][12]

  • Afatinib: This irreversible ErbB family blocker shows minimal metabolism, with the majority of the drug excreted unchanged in the feces.[7][13][14]

The structural similarities and differences between these compounds and this compound will dictate the likely metabolic pathways and pharmacokinetic behavior. The presence of a chloro-substituent and a phenyl group on the quinazoline core of the target compound suggests that it will be a substrate for oxidative metabolism.

Predictive Metabolic Profile of this compound

Based on the established metabolic pathways of related quinazolines, the following biotransformations are anticipated for this compound:

  • Aromatic Hydroxylation: The phenyl ring and the quinazoline core are susceptible to hydroxylation, a common metabolic pathway for aromatic compounds.

  • Oxidation: The quinazoline nitrogen atoms could undergo oxidation.

  • Conjugation: The hydroxylated metabolites are likely to undergo subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

The primary enzymes expected to be involved are CYP3A4, and to a lesser extent, other CYP isozymes like CYP1A2 and CYP2D6, which have been implicated in the metabolism of other quinazolines.[4]

Proposed Experimental Workflows for Profiling

To definitively characterize the metabolic and pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are recommended.

In Vitro Metabolism Workflow

In Vitro Metabolism Workflow cluster_0 Phase 1: Metabolic Stability cluster_1 Phase 2: Metabolite Identification cluster_2 Phase 3: Reaction Phenotyping A Microsomal Stability Assay (Human, Rat, Mouse) B Hepatocyte Stability Assay (Human, Rat, Mouse) A->B Confirms Phase I & Phase II metabolism C Metabolite ID in Microsomes/Hepatocytes B->C Identifies major metabolic pathways D CYP450 Reaction Phenotyping (Recombinant CYPs or Chemical Inhibitors) C->D Determines specific CYP involvement

Caption: A stepwise in vitro workflow to characterize metabolic stability, identify metabolites, and pinpoint key metabolizing enzymes.

In Vivo Pharmacokinetic Workflow

In Vivo Pharmacokinetic Workflow A Single Dose PK Study in Rodents (e.g., Sprague-Dawley Rats) B IV and PO Administration A->B F Excreta Collection (Urine & Feces) A->F C Serial Blood Sampling B->C D Plasma Concentration Analysis (LC-MS/MS) C->D E Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2, F%) D->E G Mass Balance & Excretion Pathway ID F->G

Caption: Standard workflow for an in vivo pharmacokinetic study to determine key PK parameters and excretion routes.

Detailed Experimental Protocols

Microsomal Stability Assay
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound (final concentration, e.g., 1 µM) to start the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 Reaction Phenotyping
  • Incubation with Recombinant CYPs: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.

  • Incubation with Chemical Inhibitors: Alternatively, incubate the compound with human liver microsomes in the presence and absence of specific CYP chemical inhibitors.

  • Analysis: Monitor the depletion of the parent compound or the formation of a specific metabolite by LC-MS/MS.

  • Data Interpretation: A significant decrease in metabolism in the presence of a specific inhibitor or substantial metabolism by a particular recombinant CYP indicates the involvement of that enzyme.

Comparative Data Summary

The following table summarizes the key pharmacokinetic parameters of selected quinazoline-based drugs, providing a benchmark for the anticipated profile of this compound.

ParameterGefitinibErlotinibLapatinibAfatinib
Primary Metabolizing Enzymes CYP3A4, CYP3A5, CYP2D6[4]CYP3A4, CYP1A2, CYP1A1[5]CYP3A4, CYP3A5[6][12]Minimal metabolism[7][13]
Oral Bioavailability (F%) ~60%~60% (up to 100% with food)[8][15]~60-100% (with food)[6]Not determined[7]
Elimination Half-life (t½) ~48 hours[9]~36 hours[15]~24 hours[12]~37 hours[7]
Primary Route of Excretion Feces (~86%)[9]Feces (~83%)[10]Feces (>90%)[6][11]Feces (~85%)[13]

Conclusion and Forward Look

This comparative guide provides a robust predictive framework for the in vitro metabolism and pharmacokinetic profiling of this compound. By leveraging the extensive data available for structurally related, clinically successful quinazoline-based drugs, we anticipate that this compound will be metabolized primarily by CYP3A4 and exhibit pharmacokinetic properties amenable to further development. The outlined experimental workflows provide a clear path for the definitive characterization of this novel compound, which is a critical step in its journey from a promising chemical entity to a potential therapeutic agent.

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. (Source: NIH, URL: [Link])

  • In vitro metabolism of gefitinib in human liver microsomes. (Source: PubMed, URL: [Link])

  • Afatinib pharmacokinetics and metabolism after oral administration to healthy male volunteers. (Source: PubMed, URL: [Link])

  • lapatinib | Ligand page. (Source: IUPHAR/BPS Guide to PHARMACOLOGY, URL: [Link])

  • Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity. (Source: PubMed, URL: [Link])

  • In vitro metabolism of gefitinib in human liver microsomes. (Source: Taylor & Francis Online, URL: [Link])

  • Afatinib pharmacokinetics and metabolism after oral administration to healthy male volunteers. (Source: ResearchGate, URL: [Link])

  • TYKERB (lapatinib) tablets. (Source: accessdata.fda.gov, URL: [Link])

  • (PDF) Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. (Source: ResearchGate, URL: [Link])

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  • NDA 22-059. (Source: accessdata.fda.gov, URL: [Link])

  • Pharmacokinetics of afatinib in subjects with mild or moderate hepatic impairment. (Source: NIH, URL: [Link])

  • Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers. (Source: PubMed, URL: [Link])

  • Proposed metabolic pathway of lapatinib. (Source: ResearchGate, URL: [Link])

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  • The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. (Source: NIH, URL: [Link])

  • Model-based Assessment of Erlotinib Effect in Vitro Measured by Real-Time Cell Analysis. (Source: Springer, URL: [Link])

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 6-Chloro-4-phenylquinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. Within this class, 6-chloro-4-phenylquinazoline-based inhibitors have shown significant promise. However, their therapeutic efficacy is intrinsically linked to their selectivity profile across the human kinome. This guide provides an in-depth, objective comparison of the cross-reactivity and off-target effects of these inhibitors, supported by experimental data and detailed protocols to empower your research and development efforts.

The this compound Scaffold: A Double-Edged Sword

The this compound core offers a rigid and versatile framework for designing potent kinase inhibitors. The chlorine atom at the 6-position and the phenyl group at the 4-position play crucial roles in establishing interactions within the ATP-binding pocket of various kinases. While these features can confer high affinity for the intended target, they can also lead to unintended interactions with other kinases, resulting in off-target effects. Understanding and characterizing this cross-reactivity is not merely an academic exercise; it is fundamental to predicting potential toxicities and identifying opportunities for drug repurposing.

Comparative Kinome Selectivity Profiles

To illustrate the varying selectivity of inhibitors based on the 6-chloroquinazoline scaffold, we will compare a potent and selective p21-Activated Kinase 4 (PAK4) inhibitor, CZh226 (Compound 31) , with other quinazoline-based inhibitors.[1][2] While not a direct 4-phenyl derivative, CZh226's 6-chloro-4-aminoquinazoline core provides a highly relevant and well-characterized example.

As a key alternative, we will consider the well-established 4-anilinoquinazoline scaffold, which is closely related to the this compound core and includes prominent EGFR inhibitors like gefitinib and erlotinib. Furthermore, we will introduce a pyrimidine-based inhibitor as a distinct alternative scaffold to highlight different approaches to achieving kinase selectivity.

Table 1: Comparative Kinase Inhibition Profile of CZh226 (a 6-Chloro-4-aminoquinazoline derivative)

Kinase TargetCZh226 (% Inhibition @ 0.1 µM)Primary Cellular FunctionPotential Off-Target Implication
PAK4 >80% Cytoskeletal dynamics, cell migration, survivalOn-target
PAK1<40%Cytoskeletal dynamics, cell motilityFavorable selectivity over group I PAKs
Other Kinases<40% (for most of the 54 kinases tested)Various cellular processesHigh selectivity observed at this concentration

Data synthesized from literature.[1]

Key Insights from the Data:

  • CZh226 demonstrates remarkable selectivity for its primary target, PAK4, with minimal inhibition of other kinases at a concentration of 0.1 µM.[1] This high selectivity is a desirable characteristic, suggesting a lower potential for off-target-mediated side effects.

  • The selectivity against PAK1 (a Group I PAK) is particularly noteworthy, as off-target inhibition of PAK1 can lead to distinct cellular consequences.[2]

The Broader Context: 4-Anilinoquinazolines and Alternative Scaffolds

The 4-anilinoquinazoline scaffold is arguably the most clinically successful quinazoline-based kinase inhibitor chemotype.[3][4] A comparative analysis of prominent members of this class reveals a broader spectrum of activity.

Table 2: Comparative Selectivity of 4-Anilinoquinazoline-Based EGFR Inhibitors

Kinase TargetGefitinib (Kd, nM)Erlotinib (Kd, nM)Lapatinib (Kd, nM)
EGFR 0.5 0.4 3.0
ERBB2 (HER2)1,1001,00013
RIPK2482120
GAK1,2001,10036

Data sourced from the LINCS Data Portal.[5]

Insights and Comparison to an Alternative Scaffold:

  • Gefitinib and Erlotinib are highly potent and selective for EGFR over ERBB2.[5]

  • Lapatinib, in contrast, is a dual inhibitor of both EGFR and ERBB2.[5]

  • All three exhibit potent off-target activity against RIPK2, a kinase involved in inflammatory signaling, which could contribute to their overall biological activity or side-effect profiles.[5]

  • Pyrimidine-based inhibitors represent a successful alternative scaffold for targeting kinases like EGFR.[6][7][8] For instance, Osimertinib, a pyrimidine-based third-generation EGFR inhibitor, was designed to be highly selective for mutant forms of EGFR, while sparing the wild-type, thereby reducing certain side effects.[6] This highlights how scaffold hopping can be a powerful strategy to modulate selectivity.

Experimental Workflows for Assessing Cross-Reactivity

To empower your research, we provide detailed protocols for two key experimental approaches to determine inhibitor selectivity and target engagement.

In Vitro Kinase Profiling: The KINOMEscan™ Approach

KINOMEscan™ is a competition binding assay that quantitatively measures the binding of a test compound to a large panel of kinases. This method provides a broad overview of an inhibitor's selectivity.

G cluster_0 KINOMEscan Workflow A Immobilized Kinase D Binding Reaction A->D B Test Compound B->D C Tagged Ligand C->D E Quantification of Bound Ligand D->E F Data Analysis (Kd Calculation) E->F

Caption: KINOMEscan competition binding assay workflow.

Step-by-Step Protocol for In Vitro Kinase Assay (Radiometric Format):

A radiometric kinase assay is a classic and reliable method to measure the enzymatic activity of a kinase and the inhibitory potential of a compound.[9]

  • Prepare Kinase Reaction Buffer: A typical 5x kinase buffer may contain 100 mM HEPES (pH 7.5), 50 mM MgCl2, 5 mM DTT, and 5 µM ATP.

  • Set Up the Reaction: In a 96-well plate, combine the kinase, the substrate (a peptide or protein that the kinase phosphorylates), and the test inhibitor at various concentrations.

  • Initiate the Reaction: Add a mixture of cold ATP and radiolabeled [γ-³²P]ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase to ensure sensitive detection of inhibition.[9][10][11]

  • Incubate: Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or phosphoric acid.

  • Capture the Phosphorylated Substrate: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³²P]ATP will be washed away.

  • Wash the Membrane: Thoroughly wash the membrane with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound radioactivity.

  • Quantify Radioactivity: Measure the amount of radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify that a compound binds to its intended target in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.[12][13][14]

G cluster_1 CETSA Workflow A Treat Cells with Inhibitor or Vehicle B Heat Shock A->B C Cell Lysis B->C D Separate Soluble & Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melt Curve or ITDRF E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol for CETSA with Western Blot Readout:

  • Cell Treatment: Culture cells to the desired confluency and treat them with the test inhibitor or vehicle control for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.[14]

  • Lysis: Immediately after heating, lyse the cells by freeze-thawing or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye.

  • Signal Detection and Analysis: Detect the signal using a chemiluminescence or fluorescence imaging system. Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[14] For isothermal dose-response fingerprint (ITDRF) experiments, cells are treated with a range of inhibitor concentrations and heated at a single, fixed temperature.[13]

Concluding Remarks for the Discerning Scientist

The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. However, as this guide illustrates, seemingly minor structural modifications can significantly alter the cross-reactivity profile. A thorough understanding of an inhibitor's selectivity, gained through rigorous experimental evaluation using techniques like kinome scanning and CETSA, is indispensable for the successful development of safe and effective therapeutics. By employing the principles and protocols outlined herein, researchers can navigate the complexities of the kinome with greater confidence and precision.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Cheng, H., Liu, Y., Li, Y., Liu, H., Zhang, Y., Wang, Z., ... & Xu, Y. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 226-241. [Link]

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A Head-to-Head Comparison: 6-Chloro-4-phenylquinazoline Versus Other 4-Anilinoquinazoline Compounds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the 4-anilinoquinazoline scaffold has emerged as a cornerstone for the development of potent tyrosine kinase inhibitors (TKIs). These compounds have demonstrated significant clinical success, primarily by targeting the ATP-binding site of key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides a detailed head-to-head comparison of 6-Chloro-4-phenylquinazoline with other notable 4-anilinoquinazoline derivatives, offering insights into their structure-activity relationships, biological efficacy, and the experimental methodologies used for their evaluation.

The Central Role of the 4-Anilinoquinazoline Scaffold

The 4-anilinoquinazoline core is a privileged structure in medicinal chemistry, renowned for its ability to mimic the adenine moiety of ATP and establish critical hydrogen bond interactions within the kinase hinge region. The potency and selectivity of these inhibitors are exquisitely modulated by the nature and position of substituents on both the quinazoline ring and the anilino moiety. This guide will focus on dissecting the impact of these substitutions, with a particular emphasis on the this compound structure.

Comparative Analysis of Kinase Inhibitory Potency

The inhibitory activity of 4-anilinoquinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Below is a comparative summary of the reported IC50 values for this compound and a selection of other 4-anilinoquinazoline compounds against EGFR and VEGFR-2.

Disclaimer: The IC50 values presented in this table are collated from various studies. Direct comparison should be approached with caution, as experimental conditions such as ATP concentration can influence the apparent potency of the inhibitors.

CompoundSubstituent at Position 64-Anilino Ring SubstitutionTarget KinaseIC50 (nM)Reference
This compound ChloroPhenylEGFRVaries[1][2]
Gefitinib-3-Chloro-4-fluoroanilinoEGFR25.42[1]
Erlotinib-3-EthynylanilinoEGFR33.25[1]
Compound 19i Aryl urea3-EthynylanilinoEGFR1[3]
Compound 19j Aryl urea3-EthynylanilinoVEGFR-214[3]
Compound 15a Acylamino3-Chloro-4-fluoroanilinoEGFR130[4]
Compound 15a Acylamino3-Chloro-4-fluoroanilinoVEGFR-2560[4]

Structure-Activity Relationship (SAR) Insights

The data from numerous studies on 4-anilinoquinazoline derivatives have provided key insights into their structure-activity relationships:

  • Substitution at Position 6 of the Quinazoline Ring: The nature of the substituent at the 6-position significantly influences the potency and selectivity of the inhibitor. Small, electron-withdrawing groups like chlorine can enhance binding affinity. More complex substitutions, such as aryl urea and acylamino moieties, have been shown to yield highly potent dual EGFR/VEGFR-2 inhibitors.[3][4] The introduction of a 6-arylureido group has been reported to significantly increase EGFR inhibitory activity.[1][2]

  • Substitution on the 4-Anilino Ring: The substitution pattern on the 4-anilino ring is critical for interacting with the solvent-exposed region of the kinase active site. Small, lipophilic groups at the meta-position of the anilino ring are generally favored for potent EGFR inhibition. The 3-chloro-4-fluoroanilino and 3-ethynylanilino moieties are common features in many potent EGFR inhibitors, including the FDA-approved drugs gefitinib and erlotinib.

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2 Signaling

Many 4-anilinoquinazoline derivatives, including those with a 6-chloro substitution, function as ATP-competitive inhibitors of receptor tyrosine kinases. By occupying the ATP-binding pocket, these compounds prevent the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The dual inhibition of both EGFR and VEGFR-2 is a particularly attractive therapeutic strategy, as it can simultaneously target tumor cell growth and the formation of new blood vessels that supply nutrients to the tumor.[3][4]

EGFR_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ras Ras EGFR->Ras P PI3K PI3K VEGFR2->PI3K P Inhibitor This compound & Analogs Inhibitor->EGFR Inhibitor->VEGFR2 ATP ATP ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by 4-anilinoquinazoline compounds.

Experimental Protocols for Compound Evaluation

The following are detailed, step-by-step methodologies for the key experiments used to evaluate and compare the performance of 4-anilinoquinazoline derivatives.

Synthesis of 4-Anilinoquinazoline Derivatives

A general synthetic route to 4-anilinoquinazoline derivatives involves a multi-step process.[2]

Synthesis_Workflow start 2-Amino-5-chlorobenzoic acid step1 Cyclization with Formamide start->step1 intermediate1 6-Chloroquinazolin-4(3H)-one step1->intermediate1 step2 Chlorination (e.g., SOCl2 or POCl3) intermediate1->step2 intermediate2 4,6-Dichloroquinazoline step2->intermediate2 step3 Nucleophilic Substitution with Aniline Derivative intermediate2->step3 end 6-Chloro-4-anilinoquinazoline Derivative step3->end

Caption: General synthetic workflow for 6-chloro-4-anilinoquinazoline derivatives.

Step-by-Step Protocol:

  • Cyclization: 2-Amino-5-chlorobenzoic acid is reacted with formamide at elevated temperatures to yield 6-chloroquinazolin-4(3H)-one.

  • Chlorination: The resulting quinazolinone is then chlorinated using a reagent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to produce the key intermediate, 4,6-dichloroquinazoline.

  • Nucleophilic Aromatic Substitution: The final step involves the nucleophilic displacement of the chlorine atom at the 4-position with a desired aniline derivative. This reaction is typically carried out in a suitable solvent like isopropanol or ethanol, often with catalytic acid or base, to yield the target 6-chloro-4-anilinoquinazoline derivative.

In Vitro Kinase Inhibition Assay

This assay determines the IC50 value of a compound against a specific kinase.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant kinase, and substrate to the kinase buffer.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent, such as the ADP-Glo™ system, which generates a luminescent signal proportional to the kinase activity.

  • The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Western Blot Analysis for EGFR Signaling

This technique is used to assess the effect of the compounds on the phosphorylation of EGFR and its downstream signaling proteins.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat the cells with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system. The inhibition of phosphorylation is determined by comparing the intensity of the phospho-protein bands in treated versus untreated cells, normalized to the total protein levels.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent kinase inhibitors. The comparative analysis with other 4-anilinoquinazoline derivatives underscores the critical role of substitutions at the 6-position of the quinazoline ring and on the 4-anilino moiety in determining the potency and selectivity of these compounds. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel 4-anilinoquinazoline-based drug candidates. Further exploration of the structure-activity relationships within this class of compounds holds significant promise for the development of next-generation targeted cancer therapies.

References

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Navigating the Therapeutic Window: A Comparative Analysis of Novel 6-Chloro-4-phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing Therapeutic Index in Oncology Drug Discovery

In the landscape of oncology drug development, the pursuit of potent anti-cancer agents is a journey of dual imperatives: maximizing efficacy against malignant cells while minimizing harm to healthy tissues. The therapeutic index (TI) serves as a critical quantitative compass on this journey, guiding researchers toward compounds with the most promising clinical potential. This guide provides an in-depth, comparative analysis of the therapeutic index of novel 6-chloro-4-phenylquinazoline derivatives, a class of compounds showing significant promise as kinase inhibitors.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors targeting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[1] The this compound core represents a key pharmacophore, and its derivatization offers a pathway to enhance potency and selectivity. This guide will walk through the essential experimental protocols, present comparative data for a series of novel derivatives against a known standard, and elucidate the underlying principles for a robust assessment of the therapeutic index.

The Cornerstone of Safety and Efficacy: Understanding the Therapeutic Index

The therapeutic index is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[2][3] A higher therapeutic index is preferable, indicating a wider window between the dose needed for therapeutic effect and the dose at which adverse effects occur.[2] In preclinical oncology research, the therapeutic index is typically calculated using the following formula:

Therapeutic Index (TI) = TD50 / ED50 [4]

Where:

  • TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population. In animal studies, this is often represented by the LD50 (Median Lethal Dose) or the Maximum Tolerated Dose (MTD).[2][5]

  • ED50 (Median Effective Dose): The dose of a drug that produces a desired therapeutic effect in 50% of the population.

This guide will focus on the preclinical assessment of the therapeutic index by comparing the in vitro cytotoxicity against cancer and normal cells (as a surrogate for selectivity) and in vivo efficacy and toxicity in animal models.

Comparative In Vitro Cytotoxicity: A First Look at Selectivity

The initial assessment of a compound's therapeutic potential begins with in vitro cytotoxicity screening. The half-maximal inhibitory concentration (IC50) is determined for both cancer cell lines and normal, non-cancerous cell lines. A significant difference in these IC50 values suggests selectivity, a key contributor to a favorable therapeutic index.

Here, we compare three novel this compound derivatives (Derivative A, Derivative B, and Derivative C) against a well-established first-generation EGFR inhibitor, Gefitinib, as a reference compound. The cytotoxicity was assessed using the MTT assay on the A549 human lung carcinoma cell line (EGFR-expressing) and the MRC-5 normal human lung fibroblast cell line.

CompoundA549 (Cancer Cell Line) IC50 (µM)MRC-5 (Normal Cell Line) IC50 (µM)Selectivity Index (SI = IC50 MRC-5 / IC50 A549)
Derivative A 0.8526.7531.47
Derivative B 1.5245.3029.80
Derivative C 0.9815.6015.92
Gefitinib (Reference) 3.2227.068.40

Data presented are hypothetical yet representative of values found in the literature for similar quinazoline derivatives.[6][7]

From this in vitro data, Derivative A demonstrates the highest potency against the A549 cancer cell line and a superior selectivity index compared to the reference compound, Gefitinib. This suggests a wider therapeutic window at the cellular level.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 and MRC-5 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Derivative A, B, C, and Gefitinib) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (A549 & MRC-5) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds (48h) compound_prep->treatment Add to cells mtt_addition 4. Add MTT Reagent (4h) treatment->mtt_addition solubilization 5. Solubilize Formazan (DMSO) mtt_addition->solubilization read_plate 6. Measure Absorbance (570nm) solubilization->read_plate calculate_ic50 7. Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Assessment: Bridging the Gap to Clinical Relevance

While in vitro data provides valuable initial insights, in vivo studies in animal models are essential for a more comprehensive understanding of a compound's therapeutic index.[9] These studies evaluate both the anti-tumor efficacy and the systemic toxicity of the novel derivatives.

Efficacy in Xenograft Models

To assess anti-tumor efficacy, human tumor cells are implanted into immunocompromised mice, creating a xenograft model. The ability of the test compounds to inhibit tumor growth is then evaluated.

Here, we present hypothetical data from an A549 lung cancer xenograft model in nude mice. The mice were treated with the novel derivatives and Gefitinib at their respective predetermined effective doses.

CompoundDose (mg/kg/day)Tumor Growth Inhibition (%)
Derivative A 2565
Derivative B 4058
Derivative C 3061
Gefitinib (Reference) 5055

Data is hypothetical and based on typical outcomes for quinazoline-based EGFR inhibitors in xenograft models.[1]

Derivative A demonstrates the highest tumor growth inhibition at the lowest dose among the novel compounds, suggesting superior in vivo efficacy.

Toxicity Assessment: Determining the MTD

The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or death.[3] It is a critical parameter for establishing a safe dosing range for further studies.

CompoundMTD (mg/kg/day)
Derivative A > 100
Derivative B 80
Derivative C 75
Gefitinib (Reference) 150

Data is hypothetical and reflects potential outcomes in preclinical toxicity studies.

Calculating the In Vivo Therapeutic Index

By combining the efficacy and toxicity data, we can calculate an estimated in vivo therapeutic index. For this purpose, we will use the MTD as a surrogate for the TD50 and the efficacious dose from the xenograft study as the ED50.

CompoundMTD (mg/kg/day)Efficacious Dose (mg/kg/day)Therapeutic Index (MTD / Efficacious Dose)
Derivative A > 10025> 4.0
Derivative B 80402.0
Derivative C 75302.5
Gefitinib (Reference) 150503.0

Derivative A exhibits the most promising therapeutic index, with a value greater than 4.0, surpassing the reference compound.

Experimental Protocol: In Vivo Efficacy and Toxicity Studies

Step-by-Step Methodology:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compounds and the vehicle control daily via oral gavage for a specified period (e.g., 21 days).

  • Efficacy Assessment: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Toxicity Assessment (MTD Determination): In a separate cohort of non-tumor-bearing mice, administer escalating doses of the compounds. Monitor for signs of toxicity, including weight loss, changes in behavior, and mortality. The MTD is defined as the highest dose that does not cause more than 10% body weight loss or treatment-related death.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for the efficacy study. Determine the MTD from the toxicity study.

InVivo_Workflow cluster_setup Model Setup cluster_treatment_monitoring Treatment & Monitoring cluster_toxicity Parallel Toxicity Study cluster_analysis_conclusion Analysis & Conclusion tumor_implant 1. Implant A549 Cells in Nude Mice tumor_growth 2. Monitor Tumor Growth tumor_implant->tumor_growth randomization 3. Randomize Mice tumor_growth->randomization treatment_admin 4. Daily Compound Administration randomization->treatment_admin monitoring 5. Measure Tumor Volume & Body Weight treatment_admin->monitoring efficacy_analysis 8. Calculate Tumor Growth Inhibition monitoring->efficacy_analysis dose_escalation 6. Dose Escalation in Healthy Mice mtd_determination 7. Determine MTD dose_escalation->mtd_determination mtd_determination->efficacy_analysis ti_calculation 9. Calculate Therapeutic Index efficacy_analysis->ti_calculation

Caption: Workflow for in vivo efficacy and toxicity assessment.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The this compound derivatives are designed as inhibitors of the EGFR tyrosine kinase.[7] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Tyrosine Kinase Domain RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation EGF EGF Ligand EGF->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Conclusion: Identifying a Promising Lead Candidate

The comprehensive assessment of the therapeutic index, encompassing both in vitro and in vivo studies, is paramount in the early stages of drug discovery. The data presented in this guide, while illustrative, highlights a systematic approach to identifying promising lead candidates. Derivative A, with its superior in vitro selectivity, potent in vivo efficacy, and favorable therapeutic index, emerges as a strong candidate for further preclinical development. This structured, data-driven approach ensures that only the most promising compounds, with the highest potential for clinical success and patient safety, advance through the development pipeline.

References

  • Das, D., Xie, L., Wang, J., Shi, J., & Hong, J. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry, 99, 103790. Retrieved from [Link]

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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 6-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 6-Chloro-4-phenylquinazoline is a key intermediate in the synthesis of various biologically active compounds. The efficiency of its synthesis is therefore of critical importance for drug discovery and development programs. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering a critical evaluation of their respective yields, reaction conditions, and overall practicality.

Introduction to Synthetic Strategies

The construction of the this compound core can be approached from several retrosynthetic perspectives. This guide will focus on three prominent methods:

  • Route 1: Grignard Reaction with a Nitrile Precursor followed by Cyclization. This convergent approach involves the formation of a key benzophenone intermediate.

  • Route 2: Cyclization of an N-Acylformamide Intermediate. A linear approach that builds the quinazoline ring from a pre-formed amide.

  • Route 3: Modified Friedländer Annulation. A classical condensation reaction adapted for the synthesis of the target quinazoline.

Each of these routes presents a unique set of advantages and challenges, which will be discussed in detail to provide a comprehensive understanding of their synthetic utility.

Route 1: Grignard Reaction and Subsequent Cyclization

This two-step approach commences with the synthesis of the key intermediate, 2-amino-5-chlorobenzophenone, via the addition of a phenyl Grignard reagent to 2-amino-5-chlorobenzonitrile. The resulting imine is then hydrolyzed to the benzophenone, which is subsequently cyclized to the desired quinazoline.

Mechanism Overview

The initial step involves the nucleophilic attack of the phenylmagnesium bromide on the electrophilic carbon of the nitrile group in 2-amino-5-chlorobenzonitrile. This forms a magnesium salt of an imine, which upon acidic workup, hydrolyzes to 2-amino-5-chlorobenzophenone. The subsequent cyclization is typically achieved by heating the benzophenone with a source of formamide, which provides the C2-N3 unit of the quinazoline ring.

Route_1_Mechanism cluster_step1 Step 1: Grignard Reaction & Hydrolysis cluster_step2 Step 2: Cyclization 2-amino-5-chlorobenzonitrile 2-amino-5-chlorobenzonitrile Imine_intermediate Imine_intermediate 2-amino-5-chlorobenzonitrile->Imine_intermediate + Phenylmagnesium bromide Phenylmagnesium_bromide Phenylmagnesium_bromide 2-amino-5-chlorobenzophenone 2-amino-5-chlorobenzophenone Imine_intermediate->2-amino-5-chlorobenzophenone H3O+ This compound This compound 2-amino-5-chlorobenzophenone->this compound + Formamide, Heat Formamide Formamide

Caption: General workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of 2-amino-5-chlorobenzophenone

  • To a solution of 2-amino-5-chlorobenzonitrile in an anhydrous ethereal solvent (e.g., THF), add a solution of phenylmagnesium bromide (typically 1.5-2.0 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of aqueous acid (e.g., HCl) and continue stirring until the hydrolysis of the intermediate imine is complete.

  • Extract the product with an organic solvent, wash the organic layer, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization to yield 2-amino-5-chlorobenzophenone.

Step 2: Synthesis of this compound

  • A mixture of 2-amino-5-chlorobenzophenone and an excess of formamide is heated at a high temperature (typically 150-180 °C) for several hours.

  • Upon completion, the reaction mixture is cooled and diluted with water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Route 2: Cyclization of N-(2-benzoyl-4-chlorophenyl)formamide

This route involves the initial formation of an N-formylated intermediate, N-(2-benzoyl-4-chlorophenyl)formamide, from 2-amino-5-chlorobenzophenone. This intermediate is then subjected to a dehydrative cyclization to yield the final product.

Mechanism Overview

The reaction proceeds via the activation of the formamide carbonyl group by a dehydrating agent, such as phosphorus oxychloride (POCl₃). This facilitates an intramolecular electrophilic attack of the benzophenone carbonyl carbon onto the activated formamide, followed by dehydration to form the quinazoline ring.

Route_2_Mechanism N-(2-benzoyl-4-chlorophenyl)formamide N-(2-benzoyl-4-chlorophenyl)formamide Activated_intermediate Activated_intermediate N-(2-benzoyl-4-chlorophenyl)formamide->Activated_intermediate + POCl3 This compound This compound Activated_intermediate->this compound Intramolecular cyclization & Dehydration

Caption: General workflow for Route 2.

Experimental Protocol
  • Dissolve N-(2-benzoyl-4-chlorophenyl)formamide in an anhydrous solvent such as toluene or xylene.

  • Add a dehydrating agent, for instance, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to the solution.[1]

  • Heat the reaction mixture to reflux for a period of 1 to 4 hours, monitoring the progress by a suitable technique like TLC.

  • After completion, cool the mixture and carefully quench the excess reagent with ice water.

  • Neutralize the solution and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Route 3: Modified Friedländer Annulation

The Friedländer synthesis is a well-established method for the preparation of quinolines and, by extension, quinazolines.[2][3] In this modified approach, 2-amino-5-chlorobenzophenone is reacted with a one-carbon component that also serves as the nitrogen source for the N3 position of the quinazoline ring.

Mechanism Overview

This reaction is believed to proceed through the initial formation of a Schiff base between the amino group of the 2-amino-5-chlorobenzophenone and the one-carbon component (e.g., from formamide or a derivative). This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the aromatic quinazoline ring system.[2]

Route_3_Mechanism 2-amino-5-chlorobenzophenone 2-amino-5-chlorobenzophenone Schiff_base_intermediate Schiff_base_intermediate 2-amino-5-chlorobenzophenone->Schiff_base_intermediate + One-carbon source One-carbon_source e.g., Formamide Cyclized_intermediate Cyclized_intermediate Schiff_base_intermediate->Cyclized_intermediate Intramolecular condensation This compound This compound Cyclized_intermediate->this compound Dehydration

Caption: General workflow for Route 3.

Experimental Protocol
  • A mixture of 2-amino-5-chlorobenzophenone and a suitable one-carbon source (e.g., formamide or triethyl orthoformate in the presence of an acid catalyst) is heated in a solvent or neat.

  • The reaction is typically carried out at elevated temperatures (120-160 °C) for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by cooling, followed by the addition of water to precipitate the product.

  • The solid is collected by filtration, washed, and dried.

  • Recrystallization from an appropriate solvent is performed for purification.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Grignard & CyclizationRoute 2: N-Acylformamide CyclizationRoute 3: Modified Friedländer Annulation
Starting Materials 2-amino-5-chlorobenzonitrile, Phenylmagnesium bromide, FormamideN-(2-benzoyl-4-chlorophenyl)formamide2-amino-5-chlorobenzophenone, Formamide (or equivalent)
Number of Steps 21 (from the formamide)1
Typical Overall Yield Moderate to GoodGood to ExcellentModerate to Good
Key Reagents Grignard reagent, FormamidePOCl₃, SOCl₂Acid or base catalyst
Reaction Conditions Grignard: Anhydrous, inert atmosphere; Cyclization: High temperatureAnhydrous, refluxHigh temperature
Advantages Convergent approach, readily available starting materials.Potentially high-yielding final step, direct cyclization.One-pot procedure, classical and well-understood reaction.
Disadvantages Requires handling of sensitive Grignard reagents, two distinct steps.Requires synthesis of the formamide precursor, use of corrosive dehydrating agents.Can require harsh conditions, potential for side reactions.

Conclusion

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product.

  • Route 1 offers a convergent and flexible approach, though it necessitates careful handling of organometallic reagents.

  • Route 2 is an efficient method for the final ring-closing step, provided the N-acylformamide precursor is readily accessible.

  • Route 3 represents a classical and straightforward one-pot method, although it may require optimization to achieve high yields and minimize byproducts.

For large-scale production, the efficiency and atom economy of a one-pot reaction like the modified Friedländer annulation (Route 3) or the direct cyclization from 2-amino-5-chlorobenzophenone and formamide might be preferable. For smaller-scale laboratory synthesis where precursor availability is a key consideration, the multi-step Grignard approach (Route 1) or the cyclization of a pre-synthesized formamide (Route 2) could be more practical. Ultimately, the selection of the most suitable synthetic pathway will depend on a careful evaluation of these factors by the research and development team.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572.
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A Comparative Guide to Evaluating the Resistance Profile of Cancer Cells to 6-Chloro-4-phenylquinazoline Treatment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the resistance profile of cancer cells to the investigational compound 6-Chloro-4-phenylquinazoline. By leveraging established methodologies and drawing comparisons with well-characterized targeted therapies, this document outlines a robust, multi-faceted approach to understanding and overcoming potential clinical resistance.

Introduction: The Quinazoline Scaffold and the Specter of Resistance

Quinazoline derivatives have emerged as a cornerstone in targeted cancer therapy, most notably as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Compounds like gefitinib and erlotinib have demonstrated significant clinical efficacy in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[3][4][5] this compound belongs to this chemical class, suggesting a potential mechanism of action centered on the inhibition of critical cell signaling pathways. However, the clinical utility of targeted agents is often hampered by the development of drug resistance, a phenomenon observed with virtually all targeted therapies.[3][6][7]

Understanding the mechanisms by which cancer cells evade the cytotoxic effects of this compound is paramount for its future clinical development. This guide presents a systematic approach to elucidating these resistance mechanisms through a series of in vitro experiments, comparing its performance against established EGFR inhibitors.

Experimental Framework for Resistance Profile Evaluation

A logical workflow is essential for the systematic evaluation of drug resistance. The following diagram outlines the key stages of this process, from initial sensitivity screening to the in-depth analysis of resistance mechanisms.

G cluster_0 Phase 1: Baseline Sensitivity & IC50 Determination cluster_1 Phase 2: Development of Resistant Cell Lines cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Synthesis & Comparison start Select Cancer Cell Line Panel (e.g., NSCLC, Breast Cancer) ic50 Determine IC50 of this compound & Comparator Drugs (e.g., Gefitinib, Erlotinib) using MTT/CellTiter-Glo Assay start->ic50 develop_resistance Generate Resistant Cell Lines via Continuous Escalating Dose Method ic50->develop_resistance confirm_resistance Confirm Resistance by Re-evaluating IC50 (Fold Change > 3-5x) develop_resistance->confirm_resistance apoptosis Apoptosis Analysis (Annexin V/PI Staining) confirm_resistance->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) confirm_resistance->cell_cycle western_blot Protein Expression & Phosphorylation Analysis (Western Blot for EGFR, Akt, ERK, MET, AXL) confirm_resistance->western_blot qpcr Gene Expression Analysis (qPCR for ABC Transporters, EMT markers) confirm_resistance->qpcr synthesis Synthesize Data to Postulate Resistance Mechanisms and Compare with Known EGFR Inhibitor Resistance apoptosis->synthesis cell_cycle->synthesis western_blot->synthesis qpcr->synthesis

Caption: Experimental workflow for evaluating the resistance profile.

Part 1: Establishing a Baseline - IC50 Determination and Comparative Analysis

The initial step involves quantifying the cytotoxic potency of this compound and comparing it with clinically relevant alternatives.

Comparator Drugs:

  • Gefitinib & Erlotinib: First-generation reversible EGFR inhibitors.[3][4][5]

  • Afatinib: A second-generation irreversible pan-HER inhibitor.[4]

  • Osimertinib: A third-generation irreversible EGFR inhibitor effective against the T790M resistance mutation.[8]

  • Standard Chemotherapy (e.g., Cisplatin, Pemetrexed): To provide a benchmark against non-targeted agents.[9][10]

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, PC-9, MCF-7) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound and comparator drugs for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

CompoundCell LineIC50 (µM)
This compoundPC-9 (EGFR mutant)[Experimental Data]
A549 (EGFR wild-type)[Experimental Data]
GefitinibPC-9[Experimental Data]
A549[Experimental Data]
OsimertinibPC-9[Experimental Data]
A549[Experimental Data]
CisplatinPC-9[Experimental Data]
A549[Experimental Data]

Part 2: Unveiling Resistance - Development and Characterization of Resistant Cell Lines

To study acquired resistance, it is crucial to develop cell line models that mimic the clinical scenario of tumor relapse.

Experimental Protocol: Generation of Resistant Cell Lines

  • Initial Exposure: Culture sensitive parental cells in the presence of this compound at a concentration equal to their IC50 value.

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the drug concentration in a stepwise manner.

  • Clonal Selection: After several months of continuous culture in the presence of a high drug concentration, select resistant clones.

  • Confirmation of Resistance: Characterize the resistant phenotype by re-evaluating the IC50. A significant increase (typically >3-5 fold) in the IC50 value compared to the parental cell line confirms the resistant phenotype.

Part 3: Mechanistic Deep Dive - Molecular and Cellular Analysis

Once resistant cell lines are established, a series of experiments should be conducted to pinpoint the underlying resistance mechanisms.

A. Apoptosis Evasion

A common mechanism of drug resistance is the evasion of programmed cell death (apoptosis).

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat both parental and resistant cells with this compound at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[11][12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11][13]

B. Alterations in Target and Bypass Signaling Pathways

Resistance to quinazoline-based EGFR inhibitors frequently involves either secondary mutations in the EGFR target or the activation of alternative "bypass" signaling pathways that sustain cell proliferation and survival.[6][14][15]

G cluster_0 Common Resistance Mechanisms to EGFR TKIs cluster_1 On-Target Alterations cluster_2 Bypass Signaling Activation EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Quinazoline This compound (EGFR TKI) Quinazoline->EGFR T790M T790M 'Gatekeeper' Mutation (Prevents Drug Binding) T790M->EGFR modifies MET MET Amplification MET->PI3K_Akt AXL AXL Activation AXL->PI3K_Akt HER2 HER2/HER3 Activation HER2->PI3K_Akt Survival Cell Survival & Proliferation PI3K_Akt->Survival RAS_MAPK->Survival

Caption: Key resistance pathways to EGFR tyrosine kinase inhibitors.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Lyse parental and resistant cells (both untreated and treated with this compound) to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, MET, AXL) followed by HRP-conjugated secondary antibodies.[16][17]

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.[16]

Expected Observations in Resistant Cells:

  • Sustained Downstream Signaling: Persistent phosphorylation of Akt and/or ERK in the presence of the drug, indicating pathway reactivation.

  • Upregulation of Bypass Receptors: Increased total protein levels of MET or AXL.

C. Increased Drug Efflux and Other Mechanisms

Resistance can also be mediated by the upregulation of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, or by phenotypic changes like the epithelial-to-mesenchymal transition (EMT).[14]

Experimental Protocol: Quantitative Real-Time PCR (qPCR)

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from parental and resistant cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for genes of interest (e.g., ABCB1, ABCG2, SNAI1, VIM).[18][19][20]

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB) and calculate the fold change in gene expression in resistant cells relative to parental cells.[21]

Data Presentation: Summary of Mechanistic Findings

Analysis MethodParameterParental CellsResistant CellsInterpretation
Apoptosis Assay % Apoptotic Cells (post-treatment)HighLowResistance to apoptosis
Western Blot p-Akt / Total Akt (post-treatment)LowHighPI3K/Akt pathway reactivation
Total MET ProteinLowHighMET amplification
qPCR ABCG2 mRNA Fold Change1x>2xIncreased drug efflux

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the resistance profile of this compound. By comparing its effects with those of established EGFR inhibitors and employing a suite of molecular and cellular assays, researchers can identify the likely mechanisms of resistance. These findings are critical for devising strategies to overcome resistance, such as combination therapies or the development of next-generation inhibitors. The ultimate goal is to anticipate and address clinical challenges, thereby maximizing the therapeutic potential of this promising compound.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex world of drug discovery and development, the proper handling and disposal of novel chemical entities is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Chloro-4-phenylquinazoline, a halogenated heterocyclic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles of chemical safety and environmental stewardship.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including anticancer properties.[1][2] The presence of a halogenated aromatic system in this compound necessitates a cautious approach to its disposal, as such compounds can be persistent in the environment and may be classified as hazardous waste.[3][4][5] This guide is structured to provide clear, actionable steps, underpinned by a robust scientific and regulatory framework.

Hazard Assessment and Characterization

Inferred Hazards:

  • Acute Toxicity: Likely harmful if swallowed.[6]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Given the potential for biological activity inherent in the quinazoline core, it is prudent to handle this compound as a potentially cytotoxic or pharmacologically active compound, adhering to guidelines for hazardous drugs.[7]

Physicochemical Properties (for this compound):

PropertyValueSource
Molecular FormulaC₁₄H₉ClN₂[8]
Molecular Weight240.69 g/mol [8]
AppearanceSolid (predicted)-
XLogP33.3[8]
Personal Protective Equipment (PPE) and Handling

Prior to handling this compound in any capacity, including for disposal, appropriate personal protective equipment must be worn. The following PPE is mandatory to minimize exposure:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be used if there is a risk of splashing.

  • Skin Protection: Wear impervious clothing, such as a chemically resistant laboratory coat. Gloves should be nitrile rubber, tested for chemical resistance. Change gloves immediately if contamination occurs.

  • Respiratory Protection: If handling the compound as a powder or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate particulate filter is required.[9]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed in the section above.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent, inert material such as vermiculite, dry sand, or earth. Avoid raising dust.

  • Collect the Spilled Material: Carefully scoop the contained material into a suitable, labeled hazardous waste container. Use non-sparking tools.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate the Area: Allow the area to ventilate thoroughly before resuming normal operations.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.

Waste Segregation and Containment

Proper segregation and containment of this compound waste is the first and most critical step in the disposal process.

  • Waste Classification: This compound should be classified as a halogenated organic hazardous waste.[10][11]

  • Primary Container: Place all solid waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), into a dedicated, robust, and clearly labeled hazardous waste container. The container should be compatible with halogenated organic compounds.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

Disposal Procedures

The recommended and, in many jurisdictions, required method for the disposal of halogenated organic compounds is high-temperature incineration.[12][13][14] Landfilling of halogenated organic waste is highly restricted or prohibited.[15][16]

Step-by-Step Disposal Workflow:

  • Package for Transport: Ensure the hazardous waste container is securely sealed and properly labeled for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Arrange for Pickup: Contact your EHS department or a certified hazardous waste management company to schedule a pickup. Provide them with a full characterization of the waste.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation. This document tracks the waste from your laboratory ("cradle") to its final disposal site ("grave"). Ensure all information is accurate.[17]

  • Confirm Destruction: The licensed waste disposal facility will incinerate the this compound at high temperatures (typically >850°C, and potentially >1100°C for halogenated waste) with appropriate flue gas scrubbing to neutralize acidic gases like HCl.[18] This process ensures a destruction and removal efficiency (DRE) of 99.99% or greater, as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[13][14]

Chemical Neutralization (Not Recommended without Verification):

While the quinazoline ring system is susceptible to nucleophilic attack, developing a specific chemical neutralization protocol for this compound would require extensive research and validation to ensure complete degradation and to characterize the resulting products.[19] Without a validated protocol, attempting chemical deactivation in the lab is not advised, as it could lead to incomplete reactions or the generation of other hazardous byproducts.

Disposal Workflow Diagram

DisposalWorkflow Figure 1: Disposal Workflow for this compound A Handling of This compound B Generation of Solid Waste (e.g., contaminated gloves, vials) A->B H Spill Occurs A->H C Segregate into a Labeled 'Halogenated Organic Waste' Container B->C D Store Securely in Secondary Containment C->D E Schedule Pickup with Licensed Hazardous Waste Contractor D->E F Transport with Hazardous Waste Manifest E->F G High-Temperature Incineration at a Permitted Facility F->G I Execute Spill Management Protocol H->I I->C

Caption: Decision-making and procedural flow for the safe disposal of this compound.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. The principles outlined in this guide are rooted in established safety and environmental regulations and are designed to foster a culture of responsibility in the laboratory.

References

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A Researcher's Guide to the Safe Handling of 6-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in the fast-paced world of drug discovery, the integrity of your work and your personal safety are paramount. 6-Chloro-4-phenylquinazoline is a heterocyclic compound that, like many quinazoline derivatives, holds potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides essential, field-tested information for the safe handling, use, and disposal of this compound, ensuring both the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, preliminary safety information and data from structurally related compounds suggest that it should be handled with caution. The available safety data includes the hazard statement H303+H313+H333, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .[1] Therefore, a thorough risk assessment is the critical first step before any procedure involving this compound.

The primary routes of potential exposure are:

  • Inhalation: Of dust or aerosols.

  • Dermal Contact: With the solid compound or solutions.

  • Ingestion: Accidental transfer from contaminated hands or surfaces.[2]

  • Eye Contact: From splashes or airborne particles.

Given these potential routes of exposure, the selection of appropriate Personal Protective Equipment (PPE) is not merely a suggestion but a critical line of defense.

Personal Protective Equipment (PPE): Your Essential Barrier

The following table outlines the recommended PPE for handling this compound in a laboratory setting. The selection of specific PPE should always be guided by a procedure-specific risk assessment.

Procedure Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended).Fully buttoned laboratory coat.Recommended to handle in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advisable.
Running reactions and work-up Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Nitrile gloves. Change gloves immediately if contaminated.Chemical-resistant laboratory coat or apron over a standard lab coat.Work should be conducted in a certified chemical fume hood.
Purification (e.g., chromatography) Chemical splash goggles and a face shield.Nitrile gloves. Consider thicker or specialized gloves if prolonged solvent contact is expected.Chemical-resistant laboratory coat.Operations should be performed in a well-ventilated area, preferably within a fume hood.
Handling the solid compound Safety glasses with side shields.Nitrile gloves.Laboratory coat.Handle in a fume hood or a designated area with good ventilation to minimize dust inhalation.
The Rationale Behind the Choices:
  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes and airborne particles. Safety glasses provide a basic level of protection, while chemical splash goggles form a seal around the eyes, offering superior defense against splashes and vapors.[3] A face shield should be used in conjunction with goggles when there is a higher risk of splashes.[3]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for laboratory work.[4][5] Double-gloving is a prudent practice when handling potentially hazardous compounds to provide an extra layer of protection in case the outer glove is compromised.

  • Body Protection: A laboratory coat protects your skin and personal clothing from minor spills and contamination.[3] For procedures with a higher risk of splashes, a chemical-resistant apron or coat provides an additional barrier.

  • Respiratory Protection: Handling solid this compound can generate dust, which may be harmful if inhaled.[3] Performing such tasks in a chemical fume hood is the most effective way to control airborne contaminants.[6] If a fume hood is not available for a low-energy procedure like weighing, a NIOSH-approved respirator should be used after proper fit-testing and training.

Procedural Guidance for PPE: A Step-by-Step Approach

Proper use of PPE extends beyond simply wearing it. The following protocols for donning and doffing are crucial to prevent cross-contamination and exposure.

Donning (Putting On) PPE:
  • Lab Coat: Put on your laboratory coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) PPE:

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove) and clean surfaces only with clean hands.

  • Gloves:

    • Grasp the outside of one glove at the wrist with your other gloved hand.

    • Peel it off, turning it inside out.

    • Hold the removed glove in your still-gloved hand.

    • Slide two fingers of your ungloved hand under the wrist of the remaining glove.

    • Peel it off over the first glove, creating a small bag for both gloves.

    • Dispose of the gloves in the appropriate waste container.

  • Goggles/Face Shield: Remove from the back of your head by handling the strap.

  • Lab Coat: Unbutton your lab coat. Peel it off your shoulders, turning the sleeves inside out as you remove it. Fold the coat so the contaminated exterior is folded inward.

  • Respirator (if used): Remove from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Spill and Decontamination Procedures

In the event of a spill, having a clear plan is essential to ensure a safe and effective cleanup.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large or highly dispersed spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Don Appropriate PPE: Before attempting to clean a small spill, don the appropriate PPE, including double gloves, goggles, a lab coat, and if significant dust is present, respiratory protection.

  • Contain the Spill: For solids, carefully cover the spill with a compatible absorbent material to prevent dust from becoming airborne. For liquid spills, surround the spill with an absorbent dike.[7]

  • Clean the Spill:

    • Solids: Gently sweep the absorbent material and spilled solid into a dustpan. Avoid creating dust.

    • Liquids: Use absorbent pads to soak up the spill, working from the outside in.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of Waste: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed, labeled hazardous waste container.

  • Report the Incident: Report the spill to your supervisor and EHS office as per your institution's policy.

Disposal Plan: Responsible Management of Halogenated Waste

This compound is a halogenated organic compound. As such, all waste containing this substance, including contaminated consumables and rinse solutions, must be disposed of as hazardous waste.

  • Segregation is Key: Halogenated waste streams must be kept separate from non-halogenated waste.[8][9] Co-mingling increases disposal costs and can create incompatible mixtures.[10][11]

  • Waste Containers: Use clearly labeled, compatible containers for halogenated waste.[6] Ensure containers are kept closed except when adding waste.

  • Rinsate Collection: The first rinse of any glassware that contained this compound should be collected as hazardous waste.

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the specific task and associated risks when handling this compound.

PPE_Decision_Process start_end start_end decision decision process process ppe ppe start Start: Handling This compound risk_assessment Task-Specific Risk Assessment start->risk_assessment ppe_base Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses risk_assessment->ppe_base is_solid Handling Solid Compound? is_splash_risk Significant Splash Risk? is_solid->is_splash_risk No (in solution) in_fume_hood Working in Fume Hood? is_solid->in_fume_hood Yes ppe_goggles Upgrade to: Chemical Splash Goggles is_splash_risk->ppe_goggles Yes end_procedure Proceed with Caution is_splash_risk->end_procedure No in_fume_hood->is_splash_risk Yes ppe_respirator Add: N95 Respirator in_fume_hood->ppe_respirator No ppe_base->is_solid is_high_splash_risk is_high_splash_risk ppe_goggles->is_high_splash_risk High Risk? ppe_face_shield Add: Face Shield ppe_face_shield->end_procedure ppe_respirator->is_splash_risk is_high_splash_risk->ppe_face_shield Yes is_high_splash_risk->end_procedure No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.